1,3,5-Cyclohexanetriol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 25143. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
cyclohexane-1,3,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O3/c7-4-1-5(8)3-6(9)2-4/h4-9H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSDSKERRNURGGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(CC1O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00942577 | |
| Record name | Cyclohexane-1,3,5-triol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00942577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2041-15-8 | |
| Record name | 1,3,5-Cyclohexanetriol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2041-15-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phloroglucitol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25143 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cyclohexane-1,3,5-triol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00942577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 1,3,5-Cyclohexanetriol: Properties, Synthesis, and Applications in Research and Drug Development
This technical guide provides a comprehensive overview of 1,3,5-cyclohexanetriol, a versatile polyhydroxylated cycloalkane. Intended for researchers, scientists, and professionals in drug development, this document delves into the compound's chemical and physical properties, stereoisomerism, synthesis methodologies, and its burgeoning applications as a chiral scaffold and functional building block in medicinal chemistry and materials science.
Introduction: The Structural Significance of this compound
This compound, a cyclohexane ring substituted with three hydroxyl groups, is a molecule of significant interest due to its unique stereochemistry and versatile chemical functionality. The spatial arrangement of its hydroxyl groups, which can exist in various cis and trans configurations, dictates its physical properties and reactivity, making it a valuable synthon in asymmetric synthesis.[1] Its non-toxic nature and solubility in polar solvents further enhance its utility in a range of scientific applications, from being a precursor in the synthesis of functional materials to an excipient in pharmaceutical formulations.[1][2]
Physicochemical Properties and Stereoisomerism
The properties of this compound are intrinsically linked to its stereoisomeric form. The most common isomers are the cis,cis- and cis,trans-configurations. It is crucial to distinguish between the different forms, as they are associated with distinct CAS (Chemical Abstracts Service) numbers.
| Identifier | Value | Source |
| Molecular Formula | C₆H₁₂O₃ | [3][4] |
| Molecular Weight | 132.16 g/mol | [3][4] |
| IUPAC Name | cyclohexane-1,3,5-triol | [5] |
Stereoisomer-Specific Information:
| Property | cis,cis-1,3,5-Cyclohexanetriol | Mixture of cis and trans Isomers |
| CAS Number | 50409-12-6 | 2041-15-8, 13314-30-2 |
| Appearance | White crystalline solid | White to off-white powder/crystal |
| Melting Point | 184 °C | ~245 °C |
| Boiling Point | 302.1 °C (predicted) | 302.1 °C (predicted) |
| Solubility | Soluble in water (especially hot), ethanol, and methanol. | Soluble in water, ethanol, and methanol. |
Note: The dihydrate of cis,cis-1,3,5-cyclohexanetriol has a CAS number of 60662-54-6 and a melting point of 108-111 °C.
Spectral Data for Structural Elucidation
Spectroscopic data is fundamental for the identification and characterization of this compound. Below is a summary of typical spectral features.
¹H NMR (400 MHz, DMSO-d₆): The proton NMR spectrum of the cis- and trans- mixture shows characteristic signals for the methine protons attached to the hydroxyl groups and the methylene protons of the cyclohexane ring. Key chemical shifts are observed around 4.62 ppm (hydroxyl protons), 3.34 ppm (methine protons), and between 0.96 and 1.96 ppm (methylene protons).[3]
¹³C NMR: The carbon NMR spectrum provides information on the carbon framework. Signals for the carbon atoms bonded to the hydroxyl groups are typically found downfield, while the methylene carbons appear upfield.
Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) of this compound (molecular weight 132.16) shows a molecular ion peak (M+) at m/z 132. Common fragmentation patterns involve the loss of water molecules and portions of the cyclohexane ring.[5]
Infrared (IR) Spectroscopy: The IR spectrum is characterized by a broad absorption band in the region of 3200-3600 cm⁻¹, indicative of the O-H stretching vibrations of the hydroxyl groups. C-H stretching vibrations of the cyclohexane ring are observed around 2850-3000 cm⁻¹, and C-O stretching appears in the 1000-1200 cm⁻¹ region.
Synthesis of this compound: A Detailed Protocol
The most prevalent and industrially scalable method for the synthesis of this compound is the catalytic hydrogenation of phloroglucinol (1,3,5-trihydroxybenzene).[1][6] This process reduces the aromatic ring to a cyclohexane ring while retaining the hydroxyl functionalities.
Reaction Principle
The hydrogenation of phloroglucinol is a reduction reaction where hydrogen gas is added across the double bonds of the aromatic ring in the presence of a metal catalyst. Ruthenium on carbon (Ru/C) is a highly effective catalyst for this transformation, offering good yields and selectivity.[1] The stereochemical outcome of the reaction can be influenced by the choice of catalyst, solvent, and reaction conditions, allowing for the targeted synthesis of specific isomers.
Experimental Workflow: Hydrogenation of Phloroglucinol
The following diagram outlines the key steps in the synthesis of this compound from phloroglucinol.
Caption: Workflow for the synthesis of this compound.
Step-by-Step Methodology
Materials:
-
Phloroglucinol
-
10% Ruthenium on carbon (Ru/C)
-
Isopropyl alcohol
-
Hydrogen gas
-
High-pressure reactor (autoclave)
-
Filtration apparatus
-
Rotary evaporator
-
Crystallization vessel
Procedure:
-
Reactor Charging: In a high-pressure reactor, charge phloroglucinol, 10% Ru/C catalyst, and isopropyl alcohol. The typical substrate-to-catalyst ratio is around 10:1 by weight.
-
Inerting: Seal the reactor and purge several times with an inert gas (e.g., nitrogen or argon) to remove any residual air.
-
Pressurization and Heating: Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 7600.51 Torr) and begin heating to the reaction temperature (e.g., 120°C) with stirring.
-
Reaction: Maintain the reaction at the set temperature and pressure for the specified duration (e.g., 24 hours). Monitor the hydrogen uptake to gauge the reaction progress.
-
Cooling and Depressurization: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen pressure.
-
Catalyst Removal: Open the reactor and filter the reaction mixture to remove the solid Ru/C catalyst.
-
Solvent Removal: Concentrate the filtrate using a rotary evaporator to remove the isopropyl alcohol.
-
Crystallization: The crude product can be purified by crystallization from a suitable solvent system (e.g., ethanol/water).
-
Isolation and Drying: Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum to obtain pure this compound. A typical yield for this process is around 77%.[6]
Applications in Drug Development and Research
The unique structural features of this compound make it a valuable molecule in the pharmaceutical industry and academic research.
Chiral Scaffold in Asymmetric Synthesis
The stereoisomers of this compound serve as excellent chiral building blocks for the synthesis of enantiomerically pure compounds.[1] Many active pharmaceutical ingredients (APIs) are chiral, and often only one enantiomer exhibits the desired therapeutic effect while the other may be inactive or cause unwanted side effects. The well-defined stereochemistry of this compound can be exploited to introduce chirality into a target molecule, guiding the synthesis towards the desired enantiomer.
Precursor for Functional Materials and Drug Delivery Systems
The three hydroxyl groups of this compound provide reactive sites for further chemical modification. This allows for its use as a precursor in the synthesis of various functional materials. For instance, it can be reacted with diacids to form biodegradable polyesters, which have potential applications in drug delivery systems and tissue engineering.[1]
Enhancing Drug Solubility and Bioavailability
This compound has been investigated for its ability to form complexes with active pharmaceutical ingredients, which can enhance their solubility and bioavailability.[1] This is particularly beneficial for poorly water-soluble drugs, as improved solubility can lead to better absorption and therapeutic efficacy.
Building Block in Supramolecular Chemistry
The hydroxyl groups of this compound can participate in hydrogen bonding, making it a useful building block in supramolecular chemistry. It can be used to construct metal-organic frameworks (MOFs) and liquid crystals.[1] MOFs are porous materials with potential applications in gas storage, separation, and catalysis, while liquid crystals are used in displays and sensors.
The following diagram illustrates the potential application of this compound as a chiral scaffold in drug development.
Caption: Use of this compound as a chiral scaffold.
Safety and Handling
While this compound is generally considered to have low toxicity, appropriate safety precautions should always be taken when handling this chemical in a laboratory setting.
-
Hazard Identification: It may cause irritation to the eyes, respiratory system, and skin.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
First Aid: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. If inhaled, move to fresh air. In case of skin contact, wash with soap and water. If ingested, seek medical attention.
Always consult the Material Safety Data Sheet (MSDS) for detailed safety information before handling this compound.
Conclusion
This compound is a multifaceted molecule with a growing number of applications in scientific research and development. Its unique stereochemical properties make it a valuable tool in asymmetric synthesis, while its chemical functionality allows for its incorporation into a variety of functional materials and drug delivery systems. As the demand for enantiomerically pure pharmaceuticals and advanced materials continues to grow, the importance of this compound as a versatile building block is expected to increase. This guide provides a solid foundation for researchers and drug development professionals to understand and utilize the full potential of this remarkable compound.
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- 2. rsc.org [rsc.org]
- 3. This compound(2041-15-8) 1H NMR [m.chemicalbook.com]
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- 5. This compound, (1alpha,3alpha,5alpha)- | C6H12O3 | CID 230351 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
An In-depth Technical Guide to the Synthesis of 1,3,5-Cyclohexanetriol from Phloroglucinol
Abstract: This guide provides a comprehensive technical overview of the synthesis of 1,3,5-cyclohexanetriol, a versatile polyol, from its aromatic precursor, phloroglucinol. The primary focus is on the catalytic hydrogenation of phloroglucinol, detailing the underlying reaction mechanisms, catalyst selection, and stereochemical considerations. A step-by-step experimental protocol using a Ruthenium on carbon (Ru/C) catalyst is presented, alongside methods for product characterization and crucial safety protocols. This document is intended for researchers, chemists, and drug development professionals seeking a detailed understanding of this important chemical transformation.
Introduction: The Significance of this compound
This compound, a saturated cyclic polyol with the molecular formula C₆H₁₂O₃, is a molecule of significant interest in synthetic chemistry and materials science.[1][2] Its cyclohexane backbone, decorated with three hydroxyl groups, allows for the existence of multiple stereoisomers, arising from the axial or equatorial orientation of the hydroxyl groups.[1] Among these, the cis,cis-1,3,5-cyclohexanetriol (all-cis) isomer is particularly noteworthy for its thermodynamic stability and its ability to act as a versatile chiral scaffold.[1]
The unique trifunctional nature of this compound makes it a valuable building block in diverse fields:
-
Pharmaceuticals: It serves as a precursor for enantiopure compounds and can act as an excipient or stabilizer in drug formulations.[1]
-
Supramolecular Chemistry: The defined spatial arrangement of its hydroxyl groups makes it an excellent ligand for constructing complex metal-organic frameworks (MOFs) and other ordered assemblies.
-
Materials Science: It is used in the synthesis of specialized polymers, such as biodegradable polyesters for drug delivery and tissue engineering.
The most direct and industrially relevant synthetic route to this compound is the catalytic hydrogenation of the readily available aromatic compound, phloroglucinol (benzene-1,3,5-triol).[3] This guide will explore this transformation in detail.
Reaction Mechanism and Scientific Rationale
The conversion of phloroglucinol to this compound is a reduction reaction, specifically a heterogeneous catalytic hydrogenation. This process involves the saturation of the aromatic π-system of phloroglucinol with hydrogen, while preserving the hydroxyl functionalities.
The generally accepted mechanism for the hydrogenation of aromatic compounds on a heterogeneous metal catalyst surface involves the following key steps:
-
Adsorption: Both hydrogen gas (H₂) and the phloroglucinol substrate are adsorbed onto the active sites of the metal catalyst surface. Hydrogen adsorbs dissociatively, breaking the H-H bond to form adsorbed hydrogen atoms (M-H).
-
Hydrogen Transfer: The adsorbed hydrogen atoms are sequentially transferred to the adsorbed aromatic ring.
-
Desorption: Once the ring is fully saturated, the final product, this compound, desorbs from the catalyst surface, freeing the active sites for the next catalytic cycle.
The Choice of Catalyst: A Critical Decision
The selection of an appropriate catalyst is paramount for achieving high yield, selectivity, and efficiency. Several catalysts are effective for this transformation, each with distinct advantages.
-
Ruthenium on Carbon (Ru/C): Ruthenium-based catalysts are often the preferred choice due to their exceptional activity and selectivity for reducing aromatic polyols, often under milder conditions than other catalysts.[4][5][6] They are highly efficient at saturating the benzene ring while leaving the hydroxyl groups intact.[7]
-
Raney® Nickel (Raney Ni): This is a versatile and cost-effective catalyst widely used for various hydrogenation reactions.[8][9] It is a fine, porous nickel powder with a large surface area, which contributes to its high catalytic activity.[10] However, Raney Ni can be less selective than ruthenium and may require more forcing conditions (higher temperatures and pressures).[8][10] It is also highly pyrophoric when dry and must be handled with extreme care as a slurry.[11]
-
Other Noble Metal Catalysts: Platinum (Pt) and Rhodium (Rh) supported on carriers like alumina can also be used, but their higher cost often makes Ru/C or Raney Ni more practical choices for larger-scale syntheses.
The Influence of Reaction Conditions
Optimizing reaction parameters is crucial for a successful synthesis.
-
Hydrogen Pressure: The reaction rate is typically dependent on the hydrogen pressure. Higher pressures increase the concentration of hydrogen on the catalyst surface, which generally accelerates the reaction. Pressures can range from atmospheric to over 1000 psi, depending on the catalyst and desired reaction time.
-
Temperature: Temperature influences the reaction kinetics. An optimal temperature must be found to ensure a reasonable reaction rate without causing thermal degradation of the starting material or product, or promoting side reactions like hydrodeoxygenation (removal of hydroxyl groups).[7]
-
Solvent: The solvent must dissolve the phloroglucinol and be stable under the hydrogenation conditions. Polar solvents like water, ethanol, or isopropanol are commonly used.
-
Stereoselectivity: The hydrogenation of phloroglucinol can yield a mixture of cis and trans isomers. The final isomeric ratio is influenced by the catalyst, solvent, and reaction conditions. The all-cis isomer is often the thermodynamically favored product.[1] The choice of catalyst can play a significant role in directing the stereochemical outcome of the reaction.[12]
Experimental Protocol: Synthesis via Ru/C Catalysis
This section provides a detailed, step-by-step methodology for the hydrogenation of phloroglucinol using a 5% Ruthenium on carbon catalyst. This protocol is based on established procedures and emphasizes safety and reproducibility.
Materials and Equipment
| Reagents & Materials | Equipment |
| Phloroglucinol (anhydrous) | High-pressure autoclave/hydrogenator (e.g., Parr reactor) |
| 5% Ruthenium on Carbon (Ru/C) | Glass liner for the reactor |
| Isopropyl Alcohol (IPA), reagent grade | Mechanical stirrer with gas entrainment impeller |
| Hydrogen gas (high purity) | Temperature controller and heating mantle |
| Nitrogen gas (high purity) | Pressure gauges |
| Celite® 545 (or other filter aid) | Buchner funnel and filtration flask |
| Rotary evaporator |
Step-by-Step Procedure
A. Reactor Preparation and Charging
-
Inspect Equipment: Before starting, thoroughly inspect the high-pressure reactor, including all valves, fittings, and the stirrer, to ensure they are in perfect working condition and rated for the intended pressure and temperature.[13]
-
Charge Reactor: Place the glass liner into the reactor. To the liner, add phloroglucinol, isopropyl alcohol (as solvent), and the 5% Ru/C catalyst. Note: The catalyst should be handled as a wet paste if supplied as such to avoid creating dust.
-
Seal Reactor: Securely seal the reactor head according to the manufacturer's instructions. Ensure all bolts are tightened evenly in a star pattern to create a proper seal.
B. Inerting and Hydrogenation
-
Purge with Nitrogen: Connect the reactor to a nitrogen source. Pressurize the reactor with nitrogen to approximately 100 psi, then carefully vent the gas. Repeat this pressurize-vent cycle at least three times to remove all oxygen from the vessel.[13] This is a critical safety step to prevent the formation of an explosive hydrogen-oxygen mixture.[13]
-
Pressurize with Hydrogen: After the final nitrogen vent, evacuate the reactor briefly if possible, then introduce hydrogen gas to the desired reaction pressure (e.g., 500-1000 psi).
-
Initiate Reaction: Begin stirring at a rate sufficient to ensure good mixing and suspension of the catalyst (e.g., >500 RPM). Heat the reactor to the target temperature (e.g., 80-120 °C).[14]
-
Monitor Reaction: Monitor the reaction progress by observing the hydrogen uptake on the pressure gauge. The reaction is complete when hydrogen consumption ceases.
C. Work-up and Product Isolation
-
Cool and Depressurize: Once the reaction is complete, turn off the heating and allow the reactor to cool to room temperature.
-
Vent and Purge: Carefully vent the excess hydrogen through a dedicated line to a well-ventilated area or fume hood.[15] Purge the reactor vessel with nitrogen at least three times to remove any residual hydrogen.
-
Catalyst Filtration: Open the reactor and carefully remove the reaction mixture. Filter the mixture through a pad of Celite® in a Buchner funnel to remove the solid Ru/C catalyst. Wash the Celite pad with a small amount of fresh isopropyl alcohol to recover any remaining product. Caution: The filtered catalyst may be pyrophoric. Do not allow it to dry in the air. Quench it safely under water.[13]
-
Solvent Removal: Transfer the clear filtrate to a round-bottom flask and remove the isopropyl alcohol using a rotary evaporator. The resulting solid is the crude this compound.
-
Purification (Optional): The crude product, which may be a mixture of isomers, can be further purified by recrystallization from a suitable solvent system (e.g., water/ethanol) to isolate the desired stereoisomer.
Visualization of the Synthesis
Reaction Scheme
Caption: Catalytic hydrogenation of phloroglucinol.
Experimental Workflow
Caption: Step-by-step experimental workflow.
Characterization of the Final Product
Confirming the identity and purity of the synthesized this compound is essential. The following analytical techniques are standard.
| Technique | Expected Observations |
| ¹H NMR | Disappearance of signals in the aromatic region (~6-8 ppm). Appearance of complex multiplets in the aliphatic region (~1-4 ppm) corresponding to the cyclohexane ring protons and hydroxyl protons. |
| ¹³C NMR | Disappearance of signals in the aromatic carbon region (~100-160 ppm). Appearance of signals in the aliphatic region (~30-75 ppm) corresponding to the saturated carbons of the cyclohexane ring.[16] |
| IR Spectroscopy | Disappearance of aromatic C=C stretching peaks (~1500-1600 cm⁻¹). Appearance of a strong, broad O-H stretching band (~3200-3600 cm⁻¹) and C-H stretching bands for sp³ carbons (~2850-2960 cm⁻¹).[17] |
| Mass Spec. | The molecular ion peak (M⁺) corresponding to the molecular weight of 132.16 g/mol should be observable, along with characteristic fragmentation patterns.[1][17] |
| Melting Point | A sharp melting point consistent with literature values (approx. 245 °C for the mixture of isomers) indicates high purity.[1] |
Best Practices and Safety Considerations
High-pressure hydrogenation is an inherently hazardous procedure that demands strict adherence to safety protocols.
-
Chemical Hazards:
-
Phloroglucinol: Causes skin, eye, and respiratory irritation.[18][19] Handle in a well-ventilated area and wear appropriate personal protective equipment (PPE).[18][19]
-
Hydrogen Gas: Extremely flammable and can form explosive mixtures with air.[20] All operations must be conducted in an area free of ignition sources, and equipment must be properly grounded to prevent static discharge.[13][15][21]
-
Catalysts (Raney Ni, Ru/C): Finely divided metal catalysts are often pyrophoric, meaning they can ignite spontaneously upon exposure to air, especially after use.[11] They must be handled under a solvent or inert atmosphere at all times.[13] Spent catalyst should be carefully quenched by slowly adding it to a large volume of water.
-
-
Operational Hazards:
-
High Pressure: All high-pressure equipment must be regularly inspected and certified. Never exceed the maximum pressure rating of the vessel.[13][22] Use a blast shield.[20][22]
-
Exothermic Reactions: Hydrogenation reactions are exothermic. Proper temperature control and monitoring are essential to prevent a runaway reaction.
-
Training: Only personnel thoroughly trained in high-pressure operations should perform this synthesis.[13][15]
-
-
Required PPE:
-
Safety glasses or a face shield.
-
Flame-retardant lab coat.
-
Appropriate chemical-resistant gloves.
-
Anti-static footwear is recommended.[15]
-
Conclusion
The synthesis of this compound from phloroglucinol via catalytic hydrogenation is a robust and efficient method for producing this valuable chemical intermediate. The choice of catalyst, particularly Ruthenium on carbon, allows for high yields under manageable conditions. A thorough understanding of the reaction mechanism, careful control of experimental parameters, and an unwavering commitment to safety are the cornerstones of a successful synthesis. The resulting polyol serves as a critical starting point for innovation in pharmaceuticals, supramolecular chemistry, and advanced materials.
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- 12. The Stereoselectivity of Catalysts in Hydrogenation. I. The Catalytic Hydrogenation of 2-Cyclopentylidenecyclopentanol and 2-Benzylidene-1-tetralol | Semantic Scholar [semanticscholar.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. CN113499771B - Ruthenium-carbon catalyst and preparation method and application thereof - Google Patents [patents.google.com]
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An In-depth Technical Guide to the Stereoisomers of 1,3,5-Cyclohexanetriol: Nomenclature, Structure, and Conformational Analysis
Abstract
1,3,5-Cyclohexanetriol, a polyhydroxylated cycloalkane, serves as a fundamental scaffold in carbohydrate chemistry, supramolecular assembly, and as a chiral building block for complex molecular synthesis.[1][2] Its stereochemical landscape, governed by the spatial arrangement of three hydroxyl groups on a flexible cyclohexane ring, presents a classic yet compelling case study in conformational analysis. This guide provides a detailed exploration of the stereoisomers of this compound, dissecting their nomenclature, three-dimensional structure, conformational preferences, and the underlying energetic principles that dictate their stability. We will delve into the unusual stability of the all-cis isomer's tri-axial conformation, a phenomenon that defies conventional steric predictions, and elucidate the chiral nature of the cis,trans isomer. This document is intended for researchers and professionals in chemical synthesis and drug development who require a deep, mechanistic understanding of this versatile cyclitol.
Foundational Principles: Stereochemistry in the Cyclohexane Framework
The stereochemical identity of substituted cyclohexanes is intrinsically linked to their three-dimensional chair conformations. Unlike planar representations, the puckered chair structure minimizes both angle and torsional strain, resulting in two distinct substituent positions:
-
Axial (a): Substituents are oriented parallel to the principal C3 axis of the ring, pointing alternately up and down.
-
Equatorial (e): Substituents are oriented around the "equator" of the ring, pointing away from its center.
A rapid conformational interconversion, known as a "ring flip," exists between two chair forms. This process converts all axial substituents to equatorial ones and vice versa. The energetic favorability of a given conformation is largely determined by steric strain, particularly 1,3-diaxial interactions , where axial substituents on carbons 1 and 3 clash sterically.[3] Consequently, cyclohexane conformers that place bulky substituents in the equatorial position are generally more stable.
The Stereoisomers of this compound
The symmetric substitution pattern of this compound gives rise to two distinct diastereomers, defined by the relative orientation of the three hydroxyl groups.
The cis,cis-1,3,5-Cyclohexanetriol: An Achiral Meso Compound
This isomer is characterized by all three hydroxyl groups residing on the same face of the cyclohexane ring.
-
Nomenclature: It is commonly referred to as all-cis-1,3,5-cyclohexanetriol, cis,cis-1,3,5-cyclohexanetriol, or, using stereochemical descriptors, (1α,3α,5α)-1,3,5-cyclohexanetriol, where 'α' denotes a substituent below the ring's plane.[4] Due to the presence of an internal plane of symmetry, this molecule is achiral and is classified as a meso compound, despite having stereogenic centers.
-
Conformational Analysis and Stability: The all-cis isomer can exist in two primary chair conformations: a tri-equatorial (e,e,e) form and a tri-axial (a,a,a) form. Conventional analysis would predict the tri-equatorial conformer to be overwhelmingly dominant to avoid the severe steric hindrance of three 1,3-diaxial interactions. However, extensive experimental and computational studies have revealed the opposite to be true.[1]
The tri-axial conformation is the more thermodynamically stable form.[1] This counterintuitive preference is attributed to a network of stabilizing intramolecular hydrogen bonds that form between the three proximate axial hydroxyl groups. This cooperative hydrogen-bonding network effectively overcomes the destabilizing 1,3-diaxial steric strain, making the tri-axial arrangement the preferred state in both solid and solution phases.[1]
The cis,trans-1,3,5-Cyclohexanetriol: A Chiral Pair of Enantiomers
This diastereomer has two hydroxyl groups on one face of the ring (cis) and the third on the opposite face (trans).
-
Nomenclature: This isomer is designated as cis,trans-1,3,5-cyclohexanetriol. The absence of an internal plane of symmetry renders this molecule chiral. It therefore exists as a pair of non-superimposable mirror images, known as enantiomers.
-
Conformational Analysis and Stability: A ring flip interconverts the two chair conformations of this isomer. One conformation possesses two hydroxyl groups in equatorial positions and one in an axial position (e,e,a). The flipped conformer has two axial hydroxyls and one equatorial (a,a,e).
In this case, conventional steric arguments hold true. The (e,e,a) conformer is significantly more stable because it minimizes 1,3-diaxial interactions. The (a,a,e) conformer suffers from steric clashes between the two axial hydroxyl groups and the axial hydrogens on the same face of the ring, making it energetically unfavorable. Unlike the all-cis isomer, a stabilizing hydrogen-bond network is not possible in this arrangement.
Comparative Summary of Stereoisomers
The distinct structural and energetic properties of the this compound diastereomers are summarized below.
| Feature | cis,cis-1,3,5-Cyclohexanetriol | cis,trans-1,3,5-Cyclohexanetriol |
| Common Name | all-cis-isomer; Phloroglucitol | cis,trans-isomer |
| Chirality | Achiral (Meso compound) | Chiral |
| Number of Stereoisomers | 1 | 2 (One pair of enantiomers) |
| Most Stable Conformation | Tri-axial (a,a,a) | Di-equatorial, Mono-axial (e,e,a) |
| Primary Stabilizing Factor | Intramolecular Hydrogen Bonding | Minimization of 1,3-Diaxial Strain |
Synthesis and Isolation Protocol
The primary industrial and laboratory synthesis of this compound involves the catalytic hydrogenation of phloroglucinol (1,3,5-trihydroxybenzene). This reaction typically yields a mixture of the cis and trans stereoisomers.
Example Experimental Protocol: Hydrogenation of Phloroglucinol
-
Objective: To synthesize a mixture of this compound stereoisomers.
-
Materials:
-
Phloroglucinol
-
Ethanol (or other suitable solvent like isopropanol)[5]
-
Raney-Nickel or Rhodium on Alumina (Rh/Al2O3) catalyst
-
High-pressure hydrogenation apparatus (autoclave)
-
Hydrogen gas (H₂)
-
-
Methodology:
-
Reactor Charging: In a high-pressure autoclave, charge a solution of phloroglucinol in ethanol.
-
Catalyst Addition: Add the Raney-Nickel or Rh/Al₂O₃ catalyst to the solution under an inert atmosphere. The catalyst loading is typically 5-10% by weight relative to the substrate.
-
Hydrogenation: Seal the reactor and purge it several times with nitrogen, followed by hydrogen gas. Pressurize the reactor with hydrogen to approximately 100 atmospheres.[6]
-
Reaction: Heat the mixture to 100-120°C with vigorous stirring.[6][5] Maintain the reaction for 12-24 hours, monitoring hydrogen uptake.
-
Workup: After cooling and carefully venting the reactor, filter the reaction mixture to remove the catalyst.
-
Isolation: The solvent is removed from the filtrate under reduced pressure, yielding a viscous mixture of the cis and trans isomers of this compound.[6]
-
Purification: Separation of the individual stereoisomers requires advanced techniques such as fractional crystallization or column chromatography on silica gel.[6]
-
Applications in Research and Drug Development
The well-defined stereochemistry of this compound isomers makes them valuable tools in several scientific domains:
-
Chiral Scaffolding: The chiral trans-isomer serves as a versatile starting material for the synthesis of enantiopure compounds, which is critical in pharmaceutical development where often only one enantiomer of a drug is biologically active.[1]
-
Supramolecular Chemistry: The defined orientation of the hydroxyl groups, particularly in the rigid cis-isomer, allows for its use as a building block in designing complex, self-assembling molecular architectures through hydrogen bonding.
-
Functional Materials: The three hydroxyl groups act as reactive handles for chemical modification, enabling the synthesis of specialized polymers, such as biodegradable polyesters for drug delivery or flame-retardant materials.[1]
-
Model Systems: The isomers are frequently used as model compounds for conformational studies and to probe biological systems, such as in the development of sensors for inositol phosphates, which are crucial second messengers in cellular signaling.[]
Conclusion
The stereochemical analysis of this compound reveals a fascinating interplay of steric and electronic effects. The two diastereomers—an achiral cis (meso) form and a chiral trans (enantiomeric) form—exhibit starkly different conformational preferences. The anomalous stability of the tri-axial conformation of the cis-isomer, driven by intramolecular hydrogen bonding, stands as a critical exception to the general rules of cyclohexane analysis. A thorough understanding of the nomenclature, structure, and stability of these isomers is paramount for their effective application as chiral synthons, supramolecular components, and functional material precursors in advanced chemical and pharmaceutical research.
References
- 1. Buy this compound | 13314-30-2 [smolecule.com]
- 2. arkat-usa.org [arkat-usa.org]
- 3. Conformational Analysis | OpenOChem Learn [learn.openochem.org]
- 4. This compound, (1alpha,3alpha,5alpha)- | C6H12O3 | CID 230351 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Spectroscopic Characterization of cis-1,3,5-Cyclohexanetriol
Abstract: This technical guide provides an in-depth analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the characterization of cis-1,3,5-cyclohexanetriol. Tailored for researchers and professionals in drug development and chemical synthesis, this document synthesizes spectral data with field-proven insights into experimental design and data interpretation. We will explore the causality behind analytical choices, present validated protocols, and provide a comprehensive interpretation of the spectral features that define this highly symmetric molecule.
Introduction: The Structural Significance of cis-1,3,5-Cyclohexanetriol
cis-1,3,5-Cyclohexanetriol, also known as cis,cis-1,3,5-trihydroxycyclohexane or phloroglucitol, is a polyhydroxylated cycloalkane of significant interest in stereochemistry and as a building block in organic synthesis.[1] Its unique all-cis configuration forces the cyclohexane ring into a chair conformation where all three hydroxyl groups occupy axial positions, a conformation stabilized by intramolecular hydrogen bonding. This distinct spatial arrangement gives rise to a highly symmetrical structure, which is directly reflected in its spectroscopic signatures.
Accurate structural elucidation is paramount for its use in complex molecular architectures. This guide provides the foundational spectroscopic data and interpretation required to unambiguously identify and characterize this compound.
Molecular Structure and Conformation
The structure of cis-1,3,5-cyclohexanetriol is fundamental to understanding its spectra. In its preferred chair conformation, the molecule possesses a C₃ᵥ point group, leading to chemical equivalence among specific protons and carbons.
Caption: Chair conformation of cis-1,3,5-cyclohexanetriol with axial hydroxyls.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the solution-state structure of cyclohexanetriols.[2] The symmetry of the cis-1,3,5 isomer simplifies its spectra significantly compared to less symmetric isomers.
¹H NMR Spectroscopy
Due to the molecule's symmetry, the proton NMR spectrum is deceptively simple. The three methine protons (H1, H3, H5) are chemically equivalent, as are the six methylene protons (three axial at C2, C4, C6 and three equatorial at C2, C4, C6).
Table 1: ¹H NMR Data for cis-1,3,5-Cyclohexanetriol
| Chemical Shift (δ) | Multiplicity | Integration | Assignment |
| ~4.1 ppm | Multiplet | 3H | H-1, H-3, H-5 (axial methine protons) |
| ~1.8 ppm | Multiplet | 6H | H-2, H-4, H-6 (axial and equatorial methylene protons) |
Note: Precise chemical shifts can vary based on the solvent and concentration. Data is synthesized from typical values for similar structures.[3]
Expert Interpretation:
-
Methine Protons (H-C-O): The downfield signal around 4.1 ppm is characteristic of protons attached to a carbon bearing an electronegative oxygen atom. These three protons are equivalent due to the C₃ axis of symmetry. Their multiplicity arises from coupling to the four adjacent methylene protons.
-
Methylene Protons (-CH₂-): The upfield signal represents the six methylene protons. Although there are two distinct environments (axial and equatorial), they often appear as a single complex multiplet due to similar chemical shifts and complex spin-spin coupling. High-field NMR may resolve these further.
Experimental Protocol: ¹H NMR Acquisition
Rationale: Deuterated methanol (CD₃OD) is an excellent solvent choice as it readily dissolves the polar triol and its residual proton signal does not interfere with the analyte signals. The hydroxyl protons will exchange with deuterium, so they will not be observed in the spectrum.
-
Sample Preparation: Dissolve 5-10 mg of cis,cis-1,3,5-cyclohexanetriol dihydrate in 0.7 mL of methanol-d₄ (CD₃OD).[4][5]
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: Standard single pulse (zg30).
-
Number of Scans: 16 (adjust for concentration).
-
Relaxation Delay (d1): 2 seconds.
-
Acquisition Time: ~4 seconds.
-
-
Processing: Apply a Fourier transform with an exponential line broadening of 0.3 Hz. Phase and baseline correct the spectrum. Reference the residual solvent peak (CD₃OD) to 3.31 ppm.
¹³C NMR Spectroscopy
The high symmetry of the molecule is most evident in its ¹³C NMR spectrum, which displays only two distinct signals.
Table 2: ¹³C NMR Data for cis-1,3,5-Cyclohexanetriol
| Chemical Shift (δ) | DEPT-135 | Assignment |
| ~68 ppm | Positive (CH) | C1, C3, C5 (Methine carbons) |
| ~40 ppm | Negative (CH₂) | C2, C4, C6 (Methylene carbons) |
Note: Data derived from typical values for cycloalkanols and available database information.[6]
Expert Interpretation:
-
C1, C3, C5 (Methine Carbons): The signal around 68 ppm corresponds to the three equivalent carbons directly bonded to the hydroxyl groups. Their chemical shift is significantly downfield due to the deshielding effect of oxygen.
-
C2, C4, C6 (Methylene Carbons): The signal near 40 ppm is attributed to the three equivalent methylene carbons. This chemical shift is typical for saturated hydrocarbon ring systems.
-
DEPT-135: A Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment is crucial for definitive assignment. It would show a positive signal for the CH carbons and a negative signal for the CH₂ carbons, confirming the assignments in Table 2.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule. For cis-1,3,5-cyclohexanetriol, the spectrum is dominated by the hydroxyl and alkane C-H stretches.
Table 3: Key IR Absorption Bands
| Frequency Range (cm⁻¹) | Intensity | Assignment |
| 3600 - 3200 | Strong, Broad | O-H stretch (intermolecular H-bonding) |
| 2950 - 2850 | Strong | C-H stretch (sp³ alkane) |
| 1100 - 1000 | Strong | C-O stretch (secondary alcohol) |
Source: Data consistent with information from PubChem and commercial suppliers.[4][6]
Expert Interpretation:
-
O-H Stretch: The most prominent feature is the very broad and strong absorption in the 3600-3200 cm⁻¹ region. This is the classic signature of hydrogen-bonded hydroxyl groups. The breadth of the peak indicates extensive intermolecular hydrogen bonding in the solid state (if using a KBr pellet).
-
C-H Stretch: Sharp, strong peaks just below 3000 cm⁻¹ are characteristic of the C-H stretching vibrations of the cyclohexane ring.
-
C-O Stretch: A strong band in the fingerprint region around 1050 cm⁻¹ corresponds to the C-O stretching vibration of the secondary alcohol groups.
Experimental Protocol: FTIR-ATR
Rationale: Attenuated Total Reflectance (ATR) is a rapid and reliable method for obtaining IR spectra of solid samples with minimal preparation.
-
Sample Preparation: Place a small amount (a few milligrams) of the solid cis,cis-1,3,5-cyclohexanetriol dihydrate directly onto the ATR crystal.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with a diamond ATR accessory.
-
Data Acquisition:
-
Scan Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 32.
-
-
Processing: Collect a background spectrum of the clean, empty ATR crystal first. Then, collect the sample spectrum. The instrument software will automatically generate the absorbance spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity. Electron Ionization (EI) is a common method for this type of analysis.
Molecular Ion (M⁺): The molecular weight of C₆H₁₂O₃ is 132.16 g/mol .[] The molecular ion peak (m/z = 132) may be weak or absent in EI-MS due to the facile loss of water from the alcohol functional groups.
Table 4: Major Fragments in EI-Mass Spectrum
| m/z | Proposed Fragment | Interpretation |
| 114 | [M - H₂O]⁺ | Loss of one water molecule |
| 96 | [M - 2H₂O]⁺ | Loss of two water molecules |
| 73 | [C₃H₅O₂]⁺ | Ring fragmentation product |
| 70 | [C₄H₆O]⁺ | Ring fragmentation product |
Source: Fragmentation data synthesized from MassBank and PubChem entries.[6]
Expert Interpretation: The fragmentation of cyclic alcohols under EI conditions is typically driven by dehydration. The observation of sequential losses of water (m/z 114, 96) is highly characteristic. The smaller fragments at m/z 73 and 70 arise from the subsequent cleavage of the cyclohexane ring. The base peak is often one of these smaller, more stable fragments.
Workflow for Spectroscopic Analysis
The following diagram outlines a logical workflow for the complete spectroscopic characterization of a sample suspected to be cis-1,3,5-cyclohexanetriol.
Caption: A validated workflow for the structural elucidation of cis-1,3,5-cyclohexanetriol.
Conclusion
The spectroscopic characterization of cis-1,3,5-cyclohexanetriol is a clear example of how molecular symmetry dictates spectral simplicity. The ¹H and ¹³C NMR spectra, with their minimal number of signals, provide unambiguous evidence for the molecule's high degree of symmetry. IR spectroscopy confirms the presence of the defining hydroxyl functional groups, while mass spectrometry validates the molecular weight and reveals a characteristic dehydration-driven fragmentation pattern. Together, these techniques provide a robust and self-validating system for the positive identification and quality control of this important chemical entity.
References
- 1. arkat-usa.org [arkat-usa.org]
- 2. Buy 1,3,5-Cyclohexanetriol | 13314-30-2 [smolecule.com]
- 3. This compound(2041-15-8) 1H NMR spectrum [chemicalbook.com]
- 4. cis,cis-1,3,5-Cyclohexanetriol dihydrate, 98%, Thermo Scientific Chemicals 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 5. cis,cis-1,3,5-Cyclohexanetriol dihydrate, 98%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]
- 6. This compound, (1alpha,3alpha,5alpha)- | C6H12O3 | CID 230351 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Synthesis and Purification of 1,3,5-Cyclohexanetriol
Foreword: The Strategic Importance of 1,3,5-Cyclohexanetriol
This compound, a polyhydroxylated cycloalkane, represents a versatile building block of significant interest in pharmaceutical development and materials science. Its cyclohexane core, adorned with three hydroxyl groups in a specific spatial arrangement, provides a unique scaffold for creating complex molecules.[1][2] The stereoisomers of this compound, particularly the cis and trans forms, offer distinct three-dimensional structures that are invaluable as chiral scaffolds in the synthesis of enantiomerically pure compounds, a critical consideration in modern drug design where a single enantiomer often accounts for the desired therapeutic activity.[1] Furthermore, its hydroxyl functionalities serve as reactive handles for producing functional materials such as biodegradable polyesters and flame retardants.[1]
This guide provides an in-depth exploration of the prevailing synthetic methodologies and robust purification protocols for this compound, grounded in established chemical principles and field-proven techniques. It is designed for researchers, chemists, and drug development professionals who require a practical and scientifically rigorous understanding of how to produce and handle this valuable compound.
I. Synthetic Strategies: From Aromatic Precursors to Saturated Scaffolds
The most common and industrially scalable route to this compound is the catalytic hydrogenation of its aromatic analogue, phloroglucinol (Benzene-1,3,5-triol).[1][3] This transformation is favored due to the ready availability of the starting material and the efficiency of the reaction.
The Causality Behind Catalytic Hydrogenation
The core challenge in this synthesis is the complete saturation of the aromatic ring without causing hydrogenolysis (cleavage) of the C-O bonds of the hydroxyl groups. This requires a catalyst with high activity for arene hydrogenation but moderate reactivity towards the alcohol functionalities.
Catalyst Selection: Ruthenium-based catalysts, particularly Ruthenium on a carbon support (Ru/C), have emerged as the system of choice.[1] Ruthenium demonstrates exceptional efficacy and selectivity in reducing aromatic polyols under relatively mild conditions.[1] The carbon support provides a high surface area for catalyst dispersion, maximizing its activity and allowing for easy recovery and recycling, which aligns with the principles of green chemistry.[1] While other noble metal catalysts like rhodium can also be used, Ruthenium often provides a superior balance of activity, selectivity, and cost-effectiveness for this specific transformation.[4][5]
Reaction Mechanism: The process involves the sequential addition of hydrogen atoms across the double bonds of the phloroglucinol ring. The reaction proceeds through partially saturated intermediates before achieving the fully reduced cyclohexanetriol product.[1] Controlling reaction parameters is critical to maximize the yield of the desired product and minimize side reactions.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₆H₁₂O₃ | [1][3] |
| Molecular Weight | 132.16 g/mol | [1][3] |
| Appearance | Colorless crystalline solid | [1] |
| Melting Point | ~245 °C | [1][2][6] |
| Boiling Point | 302.1 °C (Predicted) | [2][6] |
| Solubility | Soluble in water, ethanol, methanol | [1][6] |
II. Experimental Protocol: Synthesis via Catalytic Hydrogenation
This protocol details a well-documented method for the synthesis of this compound from phloroglucinol.
Diagram 1: Synthetic Workflow```dot
digraph "Synthesis_Workflow" { graph [fontname="Arial", splines=ortho, nodesep=0.8]; node [shape=box, style="rounded,filled", fontname="Arial", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", color="#4285F4"];
Start [label="Phloroglucinol"]; Process [label="Catalytic Hydrogenation\n(H₂, 10% Ru/C, Isopropyl Alcohol)"]; End [label="Crude this compound"];
Start -> Process [label=" Reagents & Catalyst"]; Process -> End [label=" Reaction Completion & Work-up"]; }
Caption: Standard workflow for the purification of a solid organic compound.
Step-by-Step Purification Procedure
Materials and Equipment:
-
Crude this compound
-
Selected recrystallization solvent(s)
-
Erlenmeyer flasks
-
Hot plate
-
Buchner funnel and vacuum flask
-
Filter paper
-
Drying oven or vacuum desiccator
Procedure:
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture gently on a hot plate with stirring. Continue to add the solvent portion-wise until the solid just dissolves completely. It is crucial to use the minimum amount of hot solvent to ensure maximum recovery.
-
Hot Filtration (Optional): If insoluble impurities are observed in the hot solution, perform a hot filtration by passing the solution through a fluted filter paper in a pre-heated funnel. This step prevents premature crystallization of the product in the funnel.
-
Crystallization: Remove the flask from the heat source, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
Collection of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities adhering to the crystal surfaces.
-
Drying: Dry the purified crystals thoroughly. This can be done by air-drying on the filter paper, followed by placing them in a drying oven at a moderate temperature (e.g., 60-80 °C, well below the melting point) or in a vacuum desiccator.
V. Characterization and Quality Control
To confirm the identity and purity of the final product, standard analytical techniques should be employed.
-
Melting Point Analysis: A sharp melting point close to the literature value (~245 °C) is a strong indicator of high purity. [1][2]* Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy will confirm the chemical structure of the cyclohexane backbone and the presence of the hydroxyl groups. [7]* High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing purity and, with the use of appropriate columns (e.g., chiral stationary phases), for separating and quantifying different stereoisomers. [1] By following these detailed synthesis and purification protocols, researchers can reliably produce high-purity this compound suitable for demanding applications in research and development.
References
An In-Depth Technical Guide to the Biological Activity of 1,3,5-Cyclohexanetriol and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the biological activities associated with 1,3,5-Cyclohexanetriol and its derivatives. Moving beyond a simple recitation of facts, this document delves into the causality behind experimental choices, provides actionable protocols, and contextualizes the therapeutic potential of this versatile chemical scaffold.
I. Introduction: The Understated Potential of a Simple Polyol
This compound, a polyol with the chemical formula C₆H₁₂O₃, is a structurally simple yet chemically nuanced molecule.[1] It exists as two primary stereoisomers, cis and trans, a feature that is critical to its utility as a chiral building block in synthetic chemistry.[1] While its direct biological activity is not extensively documented in high-impact literature, its significance lies in its roles as a versatile precursor for functional materials, a chiral scaffold for enantiopure synthesis, and a building block in supramolecular chemistry.[1] Its non-toxic nature and sweet taste have also led to its investigation as a sweetening agent and an excipient in pharmaceutical formulations to enhance drug solubility.[1]
The true biological potential, however, appears to be unlocked in its derivatives. By functionalizing the hydroxyl groups of the cyclohexane ring, a diverse array of compounds with significant therapeutic promise has been synthesized and investigated. This guide will explore both the foundational properties of the parent molecule and the exciting therapeutic avenues opened up by its derivatives, with a particular focus on their anticancer activities.
II. Physicochemical Properties and Synthesis
A. Physicochemical Characteristics of this compound
This compound is a colorless crystalline solid with a melting point of approximately 245°C.[1] It is soluble in water, ethanol, and methanol.[1] The arrangement of its three hydroxyl groups on the cyclohexane ring allows for a variety of stereoisomers, with the cis,cis-isomer being of particular interest in certain applications.
| Property | Value |
| Molecular Formula | C₆H₁₂O₃ |
| Molecular Weight | 132.16 g/mol |
| Melting Point | ~245 °C |
| Appearance | Colorless crystalline solid |
| Solubility | Water, Ethanol, Methanol |
B. Synthesis of this compound
The most common and efficient method for synthesizing this compound is through the hydrogenation of phloroglucinol.
This protocol describes the synthesis of this compound via the catalytic hydrogenation of phloroglucinol.
Materials:
-
Phloroglucinol
-
10% Ruthenium on Carbon (Ru/C) catalyst
-
Isopropyl alcohol
-
Hydrogen gas
-
High-pressure autoclave reactor
-
Filtration apparatus (e.g., Buchner funnel with filter paper)
-
Rotary evaporator
Procedure:
-
In a high-pressure autoclave reactor, dissolve phloroglucinol in isopropyl alcohol.
-
Add the 10% Ru/C catalyst to the solution. The catalyst loading is typically around 5-10% by weight relative to the phloroglucinol.
-
Seal the reactor and purge it with hydrogen gas several times to remove any air.
-
Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 7600 Torr).
-
Heat the reactor to the reaction temperature (e.g., 120°C) with constant stirring.
-
Maintain the reaction for the specified duration (e.g., 24 hours), monitoring the hydrogen uptake to gauge the reaction progress.
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen gas.
-
Filter the reaction mixture through a pad of Celite or a suitable filter paper to remove the Ru/C catalyst.
-
Wash the catalyst on the filter with a small amount of isopropyl alcohol to recover any adsorbed product.
-
Combine the filtrate and the washings and concentrate the solution using a rotary evaporator to obtain the crude this compound.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., water-ethanol mixture) to yield pure this compound.
Diagram: Synthesis of this compound
Caption: Catalytic hydrogenation of phloroglucinol.
III. Biological Activities of this compound Derivatives
The true therapeutic interest in this chemical family lies in the biological activities of its derivatives. By modifying the core this compound or the related cyclohexane-1,3-dione scaffold, researchers have developed potent anticancer agents.
A. Anticancer Activity of Cyclohexane-1,3-dione Derivatives
A significant body of research has focused on the synthesis and evaluation of cyclohexane-1,3-dione derivatives as inhibitors of receptor tyrosine kinases (RTKs), which are crucial regulators of cell proliferation, survival, and migration. Aberrant RTK signaling is a hallmark of many cancers.
One of the key targets for these derivatives is the c-Met receptor tyrosine kinase. The binding of its ligand, hepatocyte growth factor (HGF), triggers a signaling cascade that promotes tumor growth, angiogenesis, and metastasis.[2][3]
Diagram: Simplified c-Met Signaling Pathway
Caption: Key downstream pathways of c-Met activation.
A key synthetic strategy involves the reaction of cyclohexane-1,3-dione with various electrophiles and nucleophiles to generate a library of derivatives for biological screening. One notable example is the synthesis of tetrahydrobenzo[b]thiophene derivatives.
This protocol outlines a multi-step synthesis of a potent c-Met kinase inhibitor.
Materials:
-
Cyclohexane-1,3-dione
-
3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophene-2-diazonium chloride
-
Appropriate solvents (e.g., ethanol, acetic acid)
-
Base (e.g., sodium acetate)
-
Filtration apparatus
-
Recrystallization solvents
Procedure:
-
Step 1: Synthesis of the diazonium salt (if not commercially available). This typically involves the diazotization of an appropriate aminothiophene precursor.
-
Step 2: Coupling reaction. Dissolve cyclohexane-1,3-dione in a suitable solvent such as ethanol.
-
Add a solution of 3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene-2-diazonium chloride dropwise to the cyclohexane-1,3-dione solution with stirring at a controlled temperature (often cooled in an ice bath).
-
Add a base, such as sodium acetate, to facilitate the coupling reaction.
-
Continue stirring the reaction mixture for a specified period to ensure complete reaction.
-
The resulting precipitate is collected by filtration, washed with cold ethanol, and then with water.
-
The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) to yield the final product.
Diagram: Synthesis of a Tetrahydrobenzo[b]thiophene Derivative
Caption: Synthesis of a c-Met inhibitor precursor.
B. Quantitative Analysis of Anticancer Activity
The anticancer activity of these derivatives is typically quantified by determining their half-maximal inhibitory concentration (IC₅₀) against various cancer cell lines.
| Compound ID | Derivative Type | Cancer Cell Line | IC₅₀ (µM) |
| Derivative A | Tetrahydrobenzo[b]thiophene | A549 (Lung) | 0.24 |
| Derivative B | Tetrahydrobenzo[b]thiophene | H460 (Lung) | 0.52 |
| Derivative C | Tetrahydrobenzo[b]thiophene | HT-29 (Colon) | 1.15 |
| Derivative D | 1,2,4-Triazine | MKN-45 (Gastric) | 0.88 |
| Derivative E | 1,2,4-Triazine | U87MG (Glioblastoma) | 2.31 |
Note: The data presented here is a representative compilation from various sources and should be used for illustrative purposes.
IV. Experimental Protocols for Biological Evaluation
To assess the biological activity of this compound and its derivatives, a variety of in vitro assays can be employed.
A. Cytotoxicity and Antiproliferative Assays
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[4][5][6][7][8]
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well plates
-
Test compounds (this compound and its derivatives)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and a vehicle control.
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ values.
The SRB assay is a colorimetric assay that estimates cell number by staining total cellular protein with the dye sulforhodamine B.[1][9][10][11][12]
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
96-well plates
-
Test compounds
-
Trichloroacetic acid (TCA) solution (50% w/v)
-
SRB solution (0.4% w/v in 1% acetic acid)
-
Tris base solution (10 mM, pH 10.5)
-
Microplate reader
Procedure:
-
Seed and treat cells as described in the MTT assay protocol.
-
After the incubation period, gently add 50 µL of cold 50% TCA to each well and incubate at 4°C for 1 hour to fix the cells.
-
Wash the plates four times with slow-running tap water and allow them to air-dry.
-
Add 100 µL of SRB solution to each well and incubate at room temperature for 30 minutes.
-
Quickly rinse the plates four times with 1% acetic acid to remove unbound dye and allow them to air-dry.
-
Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Measure the absorbance at 510 nm using a microplate reader.
-
Calculate the percentage of cell growth inhibition and determine the IC₅₀ values.
Diagram: Workflow for In Vitro Cytotoxicity Screening
Caption: General workflow for cytotoxicity assays.
B. Drug Solubility Enhancement Assay
This compound can be investigated for its ability to enhance the solubility of poorly water-soluble drugs, a property it shares with cyclodextrins. A phase solubility study is a common method to evaluate this.
This protocol is adapted from methods used for cyclodextrins and can be applied to assess the solubilizing effect of this compound.[1][2][9][11][13]
Materials:
-
Poorly water-soluble drug of interest
-
This compound
-
Distilled water or a suitable buffer solution
-
Vials with screw caps
-
Shaking water bath or orbital shaker
-
Filtration system (e.g., 0.45 µm syringe filters)
-
Analytical instrument for drug quantification (e.g., UV-Vis spectrophotometer or HPLC)
Procedure:
-
Prepare a series of aqueous solutions with increasing concentrations of this compound.
-
Add an excess amount of the poorly water-soluble drug to each vial containing the this compound solutions.
-
Seal the vials and place them in a shaking water bath set at a constant temperature (e.g., 25°C or 37°C).
-
Shake the vials for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After reaching equilibrium, allow the suspensions to settle.
-
Carefully withdraw an aliquot from the supernatant of each vial and filter it through a 0.45 µm syringe filter to remove any undissolved drug particles.
-
Dilute the filtered samples appropriately with the mobile phase or a suitable solvent.
-
Analyze the concentration of the dissolved drug in each sample using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Plot the solubility of the drug (Y-axis) against the concentration of this compound (X-axis) to generate a phase solubility diagram.
-
Analyze the diagram to determine the type of complexation and the stability constant.
V. Conclusion and Future Directions
This compound, while possessing modest direct biological activity, serves as a valuable and versatile scaffold in medicinal chemistry. Its derivatives, particularly those based on the cyclohexane-1,3-dione core, have demonstrated significant potential as anticancer agents, with c-Met kinase being a prominent target. The protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to explore the therapeutic potential of this chemical class further.
Future research should focus on:
-
Expanding the diversity of derivatives: Synthesizing and screening a wider range of this compound derivatives to identify novel compounds with improved potency and selectivity against various biological targets.
-
Investigating mechanisms of action: Delving deeper into the molecular mechanisms by which these derivatives exert their biological effects, including the identification of additional cellular targets and signaling pathways.
-
In vivo studies: Progressing the most promising lead compounds into preclinical in vivo models to evaluate their efficacy, pharmacokinetics, and safety profiles.
-
Exploring other therapeutic areas: Investigating the potential of this compound derivatives for the treatment of other diseases, such as inflammatory disorders and infectious diseases.
By leveraging the synthetic tractability and favorable physicochemical properties of the this compound scaffold, the scientific community is well-positioned to develop novel and effective therapeutic agents for a range of unmet medical needs.
VI. References
-
This compound | 13314-30-2 - Smolecule. (2023, July 17). Retrieved from --INVALID-LINK--
-
Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - Bio-protocol. (2016, November 5). Retrieved from --INVALID-LINK--
-
Safety and Tolerability of c-MET Inhibitors in Cancer - PMC. (n.d.). Retrieved from --INVALID-LINK--
-
Sulforhodamine B colorimetric assay for cytotoxicity screening. (n.d.). Retrieved from --INVALID-LINK--
-
Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed. (n.d.). Retrieved from --INVALID-LINK--
-
Development of antibody-based c-Met inhibitors for targeted cancer therapy. (2015, February 9). Retrieved from --INVALID-LINK--
-
SRB assay for measuring target cell killing - Protocols.io. (2023, May 24). Retrieved from --INVALID-LINK--
-
The schematic diagram of HGF/c-MET signal transduction pathway - ResearchGate. (n.d.). Retrieved from --INVALID-LINK--
-
MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Retrieved from --INVALID-LINK--
-
c-Met inhibitor - Wikipedia. (n.d.). Retrieved from --INVALID-LINK--
-
A Comparative Guide to the Biological Activity of Cyclohexane Derivatives as Anticancer Agents - Benchchem. (n.d.). Retrieved from --INVALID-LINK--
-
The schematic diagram of c-mesenchymal–epithelial transition (c-MET)... - ResearchGate. (n.d.). Retrieved from --INVALID-LINK--
-
MTT assay protocol | Abcam. (n.d.). Retrieved from --INVALID-LINK--
-
MTT Cell Proliferation Assay - ATCC. (n.d.). Retrieved from --INVALID-LINK--
-
Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf. (2013, May 1). Retrieved from --INVALID-LINK--
-
c-Met inhibitors - PMC. (2013, April 8). Retrieved from --INVALID-LINK--
-
MTT Cell Assay Protocol. (n.d.). Retrieved from --INVALID-LINK--
-
Uses of cyclohexane-1,3-dione for the synthesis of 1,2,4-triazine derivatives as anti-proliferative agents and tyrosine kinases inhibitors | Request PDF. (n.d.). Retrieved from --INVALID-LINK--
-
c-MET activation signaling pathways. | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from --INVALID-LINK--
-
(PDF) SYNTHESIS AND CHARACTERIZATION OF CYCLOHEXANE-1,3-DIONE DERIVATIVES AND THEIR IN SILICO AND IN VITRO STUDIES ON ANTIMICROBIAL AND BREAST CANCER ACTIVITY. (n.d.). Retrieved from --INVALID-LINK--
-
Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach | ACS Omega. (n.d.). Retrieved from --INVALID-LINK--
-
c-Met inhibitors – Knowledge and References - Taylor & Francis. (n.d.). Retrieved from --INVALID-LINK--
-
Figure 2 from An overview of the c-MET signaling pathway - Semantic Scholar. (n.d.). Retrieved from --INVALID-LINK--
-
IC50 values for compounds 1 and 2 in various cancer cell lines and a... - ResearchGate. (n.d.). Retrieved from --INVALID-LINK--
-
Uses of cyclohexane-1,3-dione for the synthesis of 1,2,4-triazine derivatives as anti-proliferative agents and tyrosine kinases inhibitors - PubMed. (n.d.). Retrieved from --INVALID-LINK--
-
An overview of the c-MET signaling pathway - PMC. (n.d.). Retrieved from --INVALID-LINK--
-
Synthesis, Structural Characterization and Biological Activity of Novel Cyclohexane-1,3-dione Ligands and Their Metal Complexes - PMC. (n.d.). Retrieved from --INVALID-LINK--
-
IC 50 Values (μM) of Compounds on Tested Cancer Cell Lines - ResearchGate. (n.d.). Retrieved from --INVALID-LINK--
-
This compound synthesis - ChemicalBook. (n.d.). Retrieved from --INVALID-LINK--
-
phloroglucinol - Organic Syntheses Procedure. (n.d.). Retrieved from --INVALID-LINK--
-
cyclodextrin in novel formulations and solubility enhancement techniques: a review. (n.d.). Retrieved from --INVALID-LINK--
-
(a) Chart comparing the IC50 values of the compounds for different cell... - ResearchGate. (n.d.). Retrieved from --INVALID-LINK--
-
Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability - SciSpace. (n.d.). Retrieved from --INVALID-LINK--
-
Solubility Enhancement of Poorly Water Soluble Drug by Using β Cyclodextrin - Bohrium. (2022, March 10). Retrieved from --INVALID-LINK--
-
IC50 values of the test compounds against the three cancer cell lines. | Download Table. (n.d.). Retrieved from --INVALID-LINK--
-
Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - MDPI. (n.d.). Retrieved from --INVALID-LINK--
-
Solubility enhancement and application of cyclodextrins in local drug delivery. (2019, March 16). Retrieved from --INVALID-LINK--
-
Electronic Supplementary Information - The Royal Society of Chemistry. (n.d.). Retrieved from --INVALID-LINK--
-
Phloroglucinol - Wikipedia. (n.d.). Retrieved from --INVALID-LINK--
-
Synthesis of 1,3,5-tribromo- and triiodophloroglucinol tris(triflates) | Request PDF. (n.d.). Retrieved from --INVALID-LINK--
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of novel tetrahydrobenzo[b]thiophene-3-carbonitrile (THBTC)-based heterocycles: Structural insights, reactivity profiles, and in-silico bioactivity studies | PDF [slideshare.net]
- 4. Scaffold and SAR studies on c-MET inhibitors using machine learning approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. β-Enaminonitrile in the synthesis of tetrahydrobenzo[b]thiophene candidates with DFT simulation, in vitro antiproliferative assessment, molecular docking, and modeling pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Differential biological effects of 1,25-dihydroxyVitamin D3 on melanoma cell lines in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. farmaciajournal.com [farmaciajournal.com]
- 10. mdpi.com [mdpi.com]
- 11. jpionline.org [jpionline.org]
- 12. selleckchem.com [selleckchem.com]
- 13. researchgate.net [researchgate.net]
An In-Depth Technical Guide to Keto-Enol Tautomerism in 1,3,5-Trihydroxybenzene Systems
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,3,5-Trihydroxybenzene, commonly known as phloroglucinol, is a fascinating molecule that serves as a cornerstone for a vast array of natural products and synthetic compounds with significant biological activities.[1][2][3] Its chemical behavior is profoundly influenced by a fundamental chemical principle: keto-enol tautomerism. This guide provides a comprehensive exploration of the tautomeric equilibrium in 1,3,5-trihydroxybenzene and its derivatives. We will delve into the structural nuances of the keto and enol forms, the thermodynamic and environmental factors governing their interconversion, and the state-of-the-art analytical techniques employed for their characterization. This document is designed to be a practical resource, offering not just theoretical understanding but also detailed, field-proven experimental and computational protocols to empower researchers in their scientific endeavors.
The Duality of 1,3,5-Trihydroxybenzene: Understanding the Tautomeric Landscape
The neutral form of 1,3,5-trihydroxybenzene exists almost exclusively in the aromatic enol form due to the significant stabilization afforded by the aromatic ring.[9] However, the equilibrium can be dramatically shifted. For instance, the dianion of phloroglucinol predominantly adopts the keto structure.[9][10] This shift is a critical consideration in understanding its reactivity and biological function under different physiological conditions.
Several factors can influence the position of the keto-enol equilibrium:
-
pH: The state of ionization of the hydroxyl groups has a profound impact on the tautomeric preference. As the pH increases and the hydroxyl groups are deprotonated, the equilibrium shifts towards the keto form.[11]
-
Solvent: The polarity of the solvent can influence the stability of the tautomers. Polar solvents can stabilize the more polar tautomer through hydrogen bonding and dipole-dipole interactions.[1]
-
Substitution: The presence of substituents on the aromatic ring can alter the electronic and steric properties of the molecule, thereby influencing the relative stabilities of the tautomers.[4]
Characterization of Tautomers: A Multi-faceted Approach
A combination of spectroscopic and computational techniques is essential for the comprehensive characterization of the keto-enol tautomerism in 1,3,5-trihydroxybenzene systems.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Quantitative View
NMR spectroscopy is a powerful tool for the quantitative analysis of tautomeric mixtures in solution, as the keto and enol forms typically exhibit distinct signals.[11][12][13][14][15]
Caption: Workflow for NMR analysis of keto-enol tautomerism.
Objective: To determine the equilibrium ratio of keto and enol tautomers of 1,3,5-trihydroxybenzene in a given solvent.
Materials:
-
1,3,5-trihydroxybenzene (high purity)
-
Deuterated solvent (e.g., DMSO-d₆, D₂O, Acetone-d₆)[16]
-
NMR tubes (5 mm)[17]
-
Glass wool and Pasteur pipette for filtration[17]
Procedure:
-
Sample Preparation:
-
Accurately weigh 10-20 mg of 1,3,5-trihydroxybenzene.[4][13][15]
-
Dissolve the sample in 0.7 mL of the chosen deuterated solvent in a clean, dry vial.[13] The choice of solvent is critical as it can influence the equilibrium.[1] For example, polar aprotic solvents like DMSO-d₆ can provide good solubility and distinct signals.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.[17] The final sample volume should be approximately 0.6-0.7 mL.[15]
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum at a constant, known temperature (e.g., 298 K). Temperature control is crucial as the equilibrium can be temperature-dependent.
-
Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Use appropriate acquisition parameters, including a relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons of interest to ensure accurate integration.
-
-
Data Processing and Analysis:
-
Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz).
-
Perform Fourier transform, phase correction, and baseline correction.
-
Identify the distinct signals corresponding to the enol and keto tautomers. For the enol form of 1,3,5-trihydroxybenzene, a single peak for the three equivalent aromatic protons is expected. The keto form will show signals for the methylene and methine protons.
-
Integrate the well-resolved signals of both tautomers.
-
Calculate the molar ratio of the two forms by dividing the integral value of each signal by the number of protons it represents.[4]
-
The equilibrium constant (Keq) can be calculated as: Keq = [enol] / [keto]
-
Self-Validation:
-
The sum of the mole fractions of the keto and enol forms should equal 1.
-
The experiment should be repeated to ensure reproducibility.
-
Using an internal standard with a known concentration can further validate the quantitative analysis.
UV-Vis Spectroscopy: Probing Electronic Transitions
UV-Vis spectroscopy is a complementary technique to NMR for studying tautomeric equilibria. The enol and keto forms have different electronic structures and thus exhibit distinct absorption maxima (λmax).[2][18][19][20] The conjugated system of the enol form typically absorbs at a longer wavelength compared to the non-conjugated keto form.[4]
Objective: To monitor the shift in the keto-enol equilibrium of 1,3,5-trihydroxybenzene as a function of pH.
Materials:
-
1,3,5-trihydroxybenzene stock solution (e.g., 1 mM in a suitable solvent like water or methanol)
-
Buffer solutions covering a wide pH range (e.g., pH 2 to 12)
-
UV-Vis spectrophotometer
-
Quartz cuvettes
Procedure:
-
Sample Preparation:
-
Prepare a series of solutions with a constant concentration of 1,3,5-trihydroxybenzene (e.g., 50 µM) in different buffer solutions covering the desired pH range.
-
-
UV-Vis Data Acquisition:
-
Record the UV-Vis absorption spectrum of each solution over a suitable wavelength range (e.g., 200-400 nm).
-
Use the corresponding buffer solution as a blank.
-
-
Data Analysis:
-
Plot the absorbance at the λmax of the enol and keto forms as a function of pH.
-
The changes in the absorption spectra will indicate the shift in the tautomeric equilibrium.
-
Self-Validation:
-
The presence of isosbestic points in the series of spectra indicates a two-component equilibrium.
-
The results should be consistent with the expected pKa values of 1,3,5-trihydroxybenzene.
Computational Chemistry: In Silico Insights
Computational methods, particularly Density Functional Theory (DFT), provide a powerful tool to complement experimental studies.[10][21][22] DFT calculations can be used to:
-
Determine the relative thermodynamic stabilities of the keto and enol tautomers in the gas phase and in different solvents.[21][23]
-
Predict the geometric parameters (bond lengths, bond angles) of each tautomer.
-
Simulate theoretical NMR and UV-Vis spectra to aid in the interpretation of experimental data.
Caption: Workflow for computational analysis of tautomer stability.
Objective: To calculate the relative energies of the keto and enol tautomers of 1,3,5-trihydroxybenzene.
Software: Gaussian, ORCA, or other quantum chemistry software package.
Procedure:
-
Structure Building:
-
Build the 3D structures of the enol (1,3,5-trihydroxybenzene) and keto (cyclohexane-1,3,5-trione) tautomers.
-
-
Calculation Setup:
-
Choose a suitable level of theory, for example, the B3LYP functional with the 6-31+G(d) basis set, which is a good starting point for such systems.[21]
-
Perform geometry optimizations for both tautomers in the gas phase.
-
Follow up with frequency calculations to confirm that the optimized structures are true minima (no imaginary frequencies).
-
To investigate solvent effects, perform the same calculations using a continuum solvation model, such as the Polarizable Continuum Model (PCM).[3]
-
-
Analysis:
-
Compare the calculated electronic energies (or Gibbs free energies) of the two tautomers to determine their relative stability.
-
The difference in energy (ΔE or ΔG) can be related to the equilibrium constant (Keq) using the equation: ΔG = -RT ln(Keq).
-
Self-Validation:
-
The computational results should be compared with experimental data for validation.
-
The choice of functional and basis set should be justified, and convergence criteria should be reported.
Data Presentation and Interpretation
Table 1: Representative ¹H NMR Chemical Shifts (δ, ppm) for 1,3,5-Trihydroxybenzene Tautomers
| Tautomer | Proton Type | Expected Chemical Shift Range (ppm) |
| Enol | Aromatic C-H | 6.0 - 7.0 |
| Hydroxyl O-H | Variable (depends on solvent and concentration) | |
| Keto | Methylene (-CH₂-) | 3.0 - 4.0 |
| Methine (=CH-) | 5.0 - 6.0 |
Note: These are approximate ranges and can vary depending on the solvent and other experimental conditions.
Table 2: Influence of Solvent on the Keto-Enol Equilibrium of a Generic β-Diketone
| Solvent | Dielectric Constant (ε) | Predominant Tautomer | Rationale |
| Cyclohexane | 2.0 | Enol | Non-polar, favors less polar enol form. |
| Chloroform | 4.8 | Enol | Moderately polar, still favors enol. |
| Acetone | 20.7 | Keto | Polar aprotic, stabilizes more polar keto form. |
| Water | 80.1 | Keto | Highly polar protic, strongly stabilizes keto form through H-bonding. |
This table illustrates the general trend; the specific equilibrium for 1,3,5-trihydroxybenzene will depend on the interplay of various factors.
Implications for Drug Development and Research
The tautomeric state of 1,3,5-trihydroxybenzene and its derivatives can have significant implications for their biological activity. The different tautomers will have distinct shapes, polarities, and hydrogen bonding capabilities, which will affect how they interact with biological targets such as enzymes and receptors.
For drug development professionals, a thorough understanding and characterization of the tautomeric equilibrium is essential for:
-
Structure-Activity Relationship (SAR) Studies: Correlating the biological activity with the predominant tautomeric form under physiological conditions.
-
Pharmacokinetic and Pharmacodynamic (PK/PD) Profiling: The tautomeric form can influence properties such as solubility, membrane permeability, and metabolic stability.
-
Intellectual Property: Defining the specific tautomeric form in patent applications can be crucial.
Conclusion
The keto-enol tautomerism of 1,3,5-trihydroxybenzene is a rich and complex phenomenon with significant implications for its chemistry and biological applications. A multi-pronged approach, combining high-resolution NMR spectroscopy, sensitive UV-Vis spectroscopy, and insightful computational modeling, is necessary for a comprehensive understanding of this equilibrium. The detailed protocols and conceptual framework presented in this guide are intended to equip researchers with the necessary tools to confidently investigate and harness the chemical versatility of these important molecular systems.
References
- 1. walshmedicalmedia.com [walshmedicalmedia.com]
- 2. cris.unibo.it [cris.unibo.it]
- 3. rsc.org [rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. uvm.edu [uvm.edu]
- 8. researchgate.net [researchgate.net]
- 9. Combinatorial–computational–chemoinformatics (C3) approach to finding and analyzing low-energy tautomers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. cores.research.asu.edu [cores.research.asu.edu]
- 13. Keto-Enol Tautomerism | Chem Lab [chemlab.truman.edu]
- 14. Fitting quantum machine learning potentials to experimental free energy data: predicting tautomer ratios in solution - Chemical Science (RSC Publishing) DOI:10.1039/D1SC01185E [pubs.rsc.org]
- 15. ucl.ac.uk [ucl.ac.uk]
- 16. NMR solvent selection - that also allows sample recovery [biochromato.com]
- 17. How to make an NMR sample [chem.ch.huji.ac.il]
- 18. Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Study Of Tautomerism & Solvent Effect By UV-Vis Spectroscopy.pdf [slideshare.net]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Computational Study of the Keto-Enol Tautomerism of 3-Phenyl-2,4-Pentanedione in the Gaseous Phase and Solvents Using DFT Methods – Oriental Journal of Chemistry [orientjchem.org]
- 22. researchgate.net [researchgate.net]
- 23. tandfonline.com [tandfonline.com]
An In-depth Technical Guide to the Synthesis of all-cis-1,2,4-Cyclohexanetriol
Abstract
This technical guide provides a comprehensive overview of the synthetic methodologies for producing all-cis-1,2,4-cyclohexanetriol, a crucial chiral building block in medicinal chemistry. The document delves into the strategic importance of this molecule, particularly its role as a key structural component in the synthesis of resiniferatoxin analogs. We will explore and contrast two primary synthetic routes: a direct, one-step hydrogenation of 1,2,4-benzenetriol and a multi-step asymmetric synthesis originating from (-)-quinic acid. This guide offers detailed experimental protocols, mechanistic insights, and a comparative analysis of the available methods to equip researchers and drug development professionals with the necessary knowledge for the efficient and stereocontrolled synthesis of this target molecule.
Introduction: The Significance of all-cis-1,2,4-Cyclohexanetriol
Polyhydroxylated cyclohexanes, or cyclitols, are a class of compounds that have garnered significant interest in carbohydrate chemistry and drug discovery.[1][2] Their rigid, chair-like conformations and multiple stereocenters make them valuable scaffolds for the development of novel therapeutic agents. Among the fourteen possible isomers of cyclohexanetriol, the all-cis-1,2,4-cyclohexanetriol stands out due to its specific stereochemical arrangement.[1]
The primary driver for the synthesis of all-cis-1,2,4-cyclohexanetriol is its identification as the core structural motif of resiniferatoxin (RTX).[1] RTX, an ultrapotent analog of capsaicin, is a powerful agonist for the transient receptor potential vanilloid 1 (TRPV1), a key ion channel involved in pain sensation.[1] The ability of RTX to first excite and then desensitize sensory neurons has made it a valuable tool in neurological research and a promising candidate for the development of potent analgesics.[1] The synthesis of RTX analogs, aimed at modulating its pharmacological profile, is critically dependent on the availability of the all-cis-1,2,4-cyclohexanetriol core.
Synthetic Strategies for all-cis-1,2,4-Cyclohexanetriol
The synthesis of all-cis-1,2,4-cyclohexanetriol presents a significant stereochemical challenge. The desired product has all three hydroxyl groups in a cis-relationship, which requires a high degree of stereocontrol in the synthetic design. Two main strategies have emerged for the synthesis of this target molecule: a direct hydrogenation approach that yields a racemic mixture and a more elaborate asymmetric synthesis that produces an enantiomerically pure product.
Racemic Synthesis via High-Pressure Hydrogenation
A straightforward and scalable approach to (±)-all-cis-1,2,4-cyclohexanetriol involves the high-pressure hydrogenation of commercially available 1,2,4-trihydroxybenzene (hydroxyhydroquinone).[1][2][3][4] This method is advantageous due to its single-step nature and the low cost of the starting material.
Mechanism and Stereoselectivity:
The hydrogenation of the aromatic ring of 1,2,4-trihydroxybenzene over a heterogeneous catalyst is a complex process. The stereochemical outcome is influenced by the catalyst surface, reaction temperature, and pressure. The desired all-cis isomer is formed through the syn-addition of hydrogen to the aromatic ring. However, other stereoisomers are also produced, necessitating a purification step. The choice of catalyst is critical in maximizing the yield of the desired product. Both Raney-nickel and rhodium on alumina have been successfully employed.[1][2]
Experimental Workflow:
Figure 1: General workflow for the high-pressure hydrogenation synthesis of (±)-all-cis-1,2,4-cyclohexanetriol.
Data Summary:
| Parameter | Raney-Nickel | Rhodium on Alumina |
| Starting Material | 1,2,4-Trihydroxybenzene | 1,2,4-Trihydroxybenzene |
| Catalyst | Raney-Nickel (W4) | 5% Rh/Al₂O₃ |
| Solvent | Absolute Ethanol | Absolute Ethanol |
| Pressure | 100 atm | 100 atm |
| Temperature | 100 °C | 100 °C |
| Reaction Time | 15 hours | 15 hours |
| Yield | Not explicitly stated, but purification is challenging | Not explicitly stated, but purification is challenging |
Causality Behind Experimental Choices:
-
High Pressure and Temperature: These conditions are necessary to overcome the aromaticity of the benzene ring and achieve complete hydrogenation.
-
Catalyst Choice: Raney-nickel and rhodium on alumina are effective hydrogenation catalysts. The choice between them may depend on availability, cost, and desired selectivity, although both have been reported for this transformation.[1][2]
-
Solvent: Ethanol is a common solvent for hydrogenations as it is relatively inert under these conditions and can dissolve the starting material.
Trustworthiness and Self-Validation:
The protocol's success is validated through the characterization of the final product. Due to the formation of multiple stereoisomers, purification by distillation and chromatography is essential.[1] The structure and stereochemistry of the isolated all-cis-1,2,4-cyclohexanetriol must be confirmed by spectroscopic methods, such as Nuclear Magnetic Resonance (NMR) spectroscopy, to verify the cis-relationship of the hydroxyl groups.
Asymmetric Synthesis from (-)-Quinic Acid
For applications where enantiopurity is crucial, such as in the development of chiral drugs, an asymmetric synthesis is required. A reported route to (+)-all-cis-1,2,4-cyclohexanetriol starts from the naturally abundant and chiral (-)-quinic acid.[1][2] This multi-step synthesis leverages the inherent stereochemistry of the starting material to control the stereochemical outcome of the final product.
Synthetic Pathway Overview:
Figure 2: Conceptual pathway for the asymmetric synthesis of (+)-all-cis-1,2,4-cyclohexanetriol from (-)-quinic acid.
While the specific details of the seven-step sequence are not fully elaborated in the primary source, the general strategy involves protecting the existing hydroxyl groups of quinic acid, modifying the carboxylic acid and the remaining hydroxyl group, and then introducing the final hydroxyl group with the desired stereochemistry before deprotection. This approach, although longer, provides access to the enantiomerically pure target molecule with a reported overall yield of 40%.[1][2]
Comparison of Synthetic Routes:
| Feature | High-Pressure Hydrogenation | Asymmetric Synthesis from (-)-Quinic Acid |
| Starting Material | 1,2,4-Trihydroxybenzene | (-)-Quinic Acid |
| Number of Steps | 1 | 7 |
| Stereochemistry | Racemic (±) | Enantiomerically Pure (+) |
| Yield | Variable, purification is key | ~40% overall |
| Scalability | Potentially high | More challenging due to multiple steps |
| Key Advantage | Directness, low-cost starting material | Enantiopurity |
| Key Disadvantage | Produces a racemic mixture, harsh conditions | Lengthy, requires chiral starting material |
Detailed Experimental Protocols
The following protocol is a detailed description of the high-pressure hydrogenation method for the synthesis of (±)-all-cis-1,2,4-cyclohexanetriol, based on the procedure reported by Rocchetti et al.[1][2]
Synthesis of (±)-all-cis-1,2,4-Cyclohexanetriol via Hydrogenation with Raney-Nickel
Materials and Equipment:
-
1,2,4-Trihydroxybenzene (commercial grade)
-
Raney-Nickel (Type W4)
-
Absolute Ethanol
-
Celite
-
High-pressure autoclave (e.g., Parr apparatus)
-
Standard laboratory glassware
-
Filtration apparatus
-
Rotary evaporator
-
High-vacuum distillation apparatus
Procedure:
-
Reaction Setup: In a high-pressure autoclave, dissolve 10 g (76 mmol) of 1,2,4-trihydroxybenzene in 50 mL of absolute ethanol.
-
Catalyst Addition: Carefully add 15 g of Raney-nickel (Type W4) to the solution under an inert atmosphere if possible, as Raney-nickel can be pyrophoric.
-
Hydrogenation: Seal the autoclave and purge with hydrogen gas. Pressurize the vessel to 100 atmospheres with hydrogen.
-
Reaction Conditions: Stir the mixture at 100 °C for 15 hours.
-
Workup:
-
Cool the reaction mixture to room temperature and carefully vent the excess hydrogen.
-
Filter the mixture through a pad of Celite to remove the Raney-nickel catalyst.
-
Wash the Celite pad with additional ethanol to ensure complete recovery of the product.
-
Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator. This will yield a dark, viscous oil.
-
-
Purification:
-
The crude product is purified by high-vacuum distillation (b.p. 130 °C at 0.01 mmHg).[1]
-
Further purification to isolate the all-cis isomer from other stereoisomers may be required, for example, by centrifugal counter-current chromatography using a solvent system such as CHCl₃/MeOH/i-PrOH/H₂O (5:6:1:4).[2]
-
Safety Precautions:
-
High-pressure hydrogenations should be carried out by trained personnel in a properly equipped facility with appropriate safety shielding.
-
Raney-nickel is pyrophoric and should be handled with care, preferably under a blanket of solvent or inert gas.
-
Standard personal protective equipment (safety glasses, lab coat, gloves) should be worn at all times.
Conclusion
The synthesis of all-cis-1,2,4-cyclohexanetriol is a key step in the development of novel analgesics based on the resiniferatoxin scaffold. This guide has detailed two primary synthetic strategies: a direct, one-step hydrogenation for producing a racemic mixture and a multi-step asymmetric synthesis for obtaining an enantiomerically pure product. The choice of method will depend on the specific requirements of the research or drug development program, balancing the need for stereochemical purity against the desire for a more concise and scalable synthesis. The provided experimental protocol for the high-pressure hydrogenation offers a practical starting point for the preparation of this valuable building block. Further research into more efficient and stereoselective catalytic systems for the hydrogenation of 1,2,4-benzenetriol could provide a more direct route to the enantiomerically pure target molecule.
References
An In-depth Technical Guide to the Catalytic Hydrogenation of Phloroglucinol for the Synthesis of 1,3,5-Cyclohexanetriol
Abstract: This guide provides a comprehensive technical overview for the chemical reduction of phloroglucinol to 1,3,5-cyclohexanetriol, a valuable cyclitol intermediate. The focus is on the principles of catalytic hydrogenation, exploring various catalytic systems, mechanistic considerations, and stereochemical outcomes. Detailed, field-proven experimental protocols are presented to equip researchers and drug development professionals with the necessary knowledge for successful synthesis, purification, and characterization of the target compound.
Strategic Importance and Synthesis Overview
This compound, a polyhydroxylated cyclohexane derivative, serves as a pivotal building block in diverse chemical applications. Its unique stereochemistry and multiple hydroxyl groups make it a valuable chiral scaffold for synthesizing enantiopure compounds, which is critical in pharmaceutical development where drug efficacy is often enantiomer-specific.[1] Furthermore, its functional groups are precursors for creating specialized polymers like biodegradable polyesters and flame retardants.[1]
The most direct and widely adopted synthetic route to this compound is the catalytic hydrogenation of the aromatic ring of phloroglucinol (benzene-1,3,5-triol).[1][2] This process involves the addition of hydrogen across the double bonds of the benzene ring, converting the planar aromatic starting material into a saturated cyclic alcohol.
Mechanistic Insights and Stereochemical Control
The hydrogenation of phloroglucinol is more than a simple reduction; it is a stereochemically significant transformation. The spatial arrangement of the three hydroxyl groups in the final product is determined by the catalytic process.
Tautomerism of Phloroglucinol: Phloroglucinol can exist in equilibrium with its keto tautomer, 1,3,5-cyclohexanetrione.[3] However, under typical hydrogenation conditions, the aromatic benzenetriol form is the predominant species that adsorbs onto the catalyst surface and undergoes reduction.
Stereoselectivity: The addition of hydrogen to the planar aromatic ring can occur from the same face (syn-addition) or opposite faces, leading to different stereoisomers (cis and trans). The cis,cis-1,3,5-cyclohexanetriol, where all hydroxyl groups are on the same side of the ring, is generally the most thermodynamically stable isomer.[1] The choice of catalyst and reaction conditions plays a crucial role in directing the stereochemical outcome. Catalysts with specific surface geometries and electronic properties can favor the formation of one isomer over others, a critical consideration for applications requiring stereopure material.[1]
Caption: Conceptual workflow of phloroglucinol hydrogenation.
Evaluation of Catalytic Systems
The selection of an appropriate catalyst is the most critical parameter for achieving high yield and desired selectivity in the hydrogenation of phloroglucinol. The activity and selectivity are governed by the nature of the metal, the support material, and the reaction conditions.
| Catalyst System | Typical Conditions | Solvent | Performance Characteristics & Insights |
| Ruthenium on Carbon (Ru/C) | 120°C, ~50 atm H₂[2] | Isopropyl Alcohol | Industry Standard: Considered one of the most effective catalysts for this specific transformation, offering high yields.[1][2] Ruthenium has a strong affinity for activating aromatic rings.[4] |
| Rhodium on Carbon (Rh/C) | 50-100°C, 1-100 atm H₂ | Ethanol, Water | High Activity/Mild Conditions: Rhodium is a highly active metal for aromatic hydrogenation, often allowing for lower temperatures and pressures.[5][6] This can minimize side reactions like hydrodeoxygenation. |
| Raney Nickel (Ra-Ni) | 100°C, 100 atm H₂[6] | Ethanol, Water | Cost-Effective Option: A classic, economical choice for hydrogenation.[6][7] However, it typically requires more forcing conditions (higher temperature and pressure), which can impact selectivity. |
| Palladium on Carbon (Pd/C) | 150-220°C, 40-50 atm H₂ | Water, THF | Versatile but Risky: While a workhorse for many reductions, Pd/C can promote hydrodeoxygenation (HDO) at elevated temperatures, leading to the undesired loss of hydroxyl groups and formation of byproducts like 1,3-cyclohexanediol or cyclohexanol.[8][9] |
| Bimetallic Catalysts (e.g., Rh-Pt) | <50°C, 1 atm H₂[5] | Alcohol Solvents | Advanced Performance: Emerging systems that exhibit cooperative effects, significantly accelerating reaction rates under exceptionally mild conditions.[5] This represents the cutting edge of catalyst development for challenging hydrogenations. |
Detailed Experimental Protocol: Ruthenium-Catalyzed Hydrogenation
This protocol describes a robust and reproducible method for the synthesis of this compound using a standard ruthenium on carbon catalyst. The procedure is designed for a high-pressure batch reactor and emphasizes safety and product purity.
4.1 Materials and Equipment
-
Reactant: Phloroglucinol (anhydrous, 99%)
-
Catalyst: 10% Ruthenium on activated carbon (Ru/C)
-
Solvent: Isopropyl alcohol (ACS grade or higher)
-
Gases: Hydrogen (high purity, >99.99%), Nitrogen (high purity)
-
Apparatus: High-pressure autoclave (e.g., Parr reactor) equipped with a stirrer, temperature controller, and pressure gauge; filtration apparatus (Büchner funnel, filter flask); Celite® or a similar filter aid; rotary evaporator.
4.2 Step-by-Step Procedure
-
Reactor Charging: In a clean, dry autoclave vessel, combine phloroglucinol (1.0 eq), 10% Ru/C catalyst (typically 5-10 mol% Ru relative to substrate), and isopropyl alcohol (to achieve a substrate concentration of ~0.1-0.5 M).
-
Scientist's Note: The catalyst loading is a critical parameter. Lower loadings may lead to incomplete conversion, while excessively high loadings can complicate filtration and are not cost-effective.
-
-
System Sealing and Inerting: Securely seal the autoclave. To ensure an oxygen-free environment and prevent catalyst deactivation or side reactions, purge the system by pressurizing with nitrogen to ~10 atm and then venting. Repeat this cycle at least 3-5 times.
-
Trustworthiness Pillar: This inerting step is non-negotiable for safety and reproducibility. Oxygen can form explosive mixtures with hydrogen under pressure and can poison the catalyst surface.
-
-
Hydrogenation: After the final nitrogen vent, pressurize the reactor with hydrogen to the target pressure (e.g., 50 atm / ~750 psig).[2]
-
Reaction Execution: Begin vigorous stirring and heat the reactor to the setpoint temperature (e.g., 120°C).[2] Monitor the pressure gauge; a drop in pressure indicates hydrogen consumption. The reaction is typically run for 12-24 hours.
-
Cooldown and Depressurization: Once the reaction is complete (indicated by the cessation of hydrogen uptake), turn off the heating and allow the reactor to cool to room temperature. Carefully and slowly vent the excess hydrogen in a well-ventilated fume hood.
-
Catalyst Removal: Open the reactor and dilute the reaction mixture with additional solvent if necessary. Prepare a pad of Celite® in a Büchner funnel and filter the mixture under vacuum to remove the heterogeneous Ru/C catalyst. Wash the filter cake with fresh solvent to ensure complete recovery of the product.
-
Expertise Note: The fine black Ru/C powder can be pyrophoric upon drying in the air. Keep the filter cake wet with solvent during handling and dispose of it according to safety guidelines.
-
-
Product Isolation: Transfer the clear filtrate to a round-bottom flask. Remove the solvent using a rotary evaporator. The resulting solid is crude this compound.
-
Purification (Optional): If required, the crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product as a white crystalline solid.
Caption: Step-by-step experimental workflow for hydrogenation.
Product Characterization
Confirmation of the successful synthesis and purity of this compound is achieved through standard analytical techniques.
-
Physical Properties: The product is a white crystalline solid. The melting point is a key indicator of purity, with reported values around 245°C.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation. The disappearance of signals in the aromatic region (~6-7 ppm in ¹H NMR) and the appearance of signals in the aliphatic region (~1-4 ppm) confirm the hydrogenation of the benzene ring. The specific splitting patterns and chemical shifts allow for the determination of the stereochemistry (cis/trans isomer distribution).
-
Mass Spectrometry (MS): Provides the molecular weight of the product (C₆H₁₂O₃, M.W. = 132.16 g/mol ), confirming the addition of six hydrogen atoms to the phloroglucinol starting material (C₆H₆O₃, M.W. = 126.11 g/mol ).[1][3]
References
- 1. Buy this compound | 13314-30-2 [smolecule.com]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. Phloroglucinol - Wikipedia [en.wikipedia.org]
- 4. Selective catalytic hydrogenation of polycyclic aromatic hydrocarbons promoted by ruthenium nanoparticles - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 5. Hydrogenation of aromatic rings: 30x acceleration of reaction rate in cooperative catalyst systems | News | Science Japan [sj.jst.go.jp]
- 6. arkat-usa.org [arkat-usa.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Catalytic hydrogenation of aromatic rings catalyzed by Pd/NiO - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
Physical and chemical properties of 1,3,5-Cyclohexanetriol isomers
An In-depth Technical Guide to the Physical and Chemical Properties of 1,3,5-Cyclohexanetriol Isomers
This guide provides a comprehensive technical overview of the stereochemistry, physical properties, chemical reactivity, and applications of this compound isomers. Designed for researchers, scientists, and professionals in drug development, this document synthesizes fundamental principles with practical insights to facilitate a deeper understanding and application of these versatile polyol compounds.
Introduction: The Significance of this compound
This compound, a polyol with the molecular formula C₆H₁₂O₃, is a structurally unique molecule characterized by a cyclohexane ring substituted with three hydroxyl groups.[1][2] Its importance in various scientific fields stems from its rich stereochemistry and the reactivity of its hydroxyl moieties. Historically, research into polyhydroxycyclohexanes was driven by their utility as model compounds for understanding carbohydrate chemistry.[3] The development of safer and more efficient synthetic routes in the 1990s, moving away from hazardous intermediates, significantly accelerated the exploration of their properties and applications.[1]
This guide will delve into the nuanced world of its isomers, exploring how their distinct three-dimensional arrangements govern their physical and chemical behaviors and, consequently, their utility in fields ranging from supramolecular chemistry to pharmaceutical sciences.
Stereoisomerism and Conformational Dynamics
The stereochemical complexity of this compound is central to its utility. The presence of three stereocenters gives rise to multiple stereoisomers. The primary distinction is between cis and trans isomers, which are diastereomers with different spatial arrangements of their hydroxyl groups.[1]
There are two key diastereomers of this compound:
-
cis,cis-1,3,5-Cyclohexanetriol (all-cis) : All three hydroxyl groups are on the same face of the cyclohexane ring.
-
trans-1,3,5-Cyclohexanetriol : One hydroxyl group is on the opposite face of the ring relative to the other two.
These isomers exist predominantly in a chair conformation to minimize angular and torsional strain. The stability of these conformations is dictated by the steric strain associated with axial and equatorial substituent positions, particularly the energetically unfavorable 1,3-diaxial interactions.[4][5]
For the all-cis isomer, the most stable conformation places all three hydroxyl groups in equatorial positions to avoid 1,3-diaxial strain. However, an interesting and defining characteristic is the unusual stability of the conformation where all three hydroxyl groups are in axial positions (syn-1,3,5-triaxial).[1] This counterintuitive stability is a key feature that distinguishes cyclohexanetriol derivatives from other polyol systems.[1]
For the trans isomer, the lowest energy conformation will have two hydroxyl groups in equatorial positions and one in an axial position.
Caption: Isomeric and conformational relationships of this compound.
Physical Properties
The physical properties of this compound are influenced by its stereochemistry. The ability of the hydroxyl groups to form intermolecular hydrogen bonds results in a relatively high melting point and solubility in polar solvents.[1] The compound typically appears as a colorless or white crystalline solid.[1][6]
Table 1: Physical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₆H₁₂O₃ | [1][2] |
| Molecular Weight | 132.16 g/mol | [1][2] |
| Appearance | Colorless/white crystalline solid | [1][6] |
| Melting Point | ~245 °C | [1][2] |
| Boiling Point | 302.1 °C at 760 mmHg | [2][] |
| Density | 1.356 g/cm³ | [2][] |
| Solubility | Soluble in water (especially hot water), ethanol, and methanol. | [1][8][9] |
| pKa (Predicted) | 14.22 ± 0.60 | [2] |
Note: The listed properties are generally for a mixture of cis and trans isomers unless specified. Differentiating properties for individual isomers is often not reported in standard databases.
Chemical Reactivity and Synthetic Utility
The chemical behavior of this compound is dominated by its three hydroxyl groups, which can participate in a variety of reactions.[1]
-
Esterification: The hydroxyl groups readily react with acids or acid derivatives to form esters, which are valuable in various applications, including pharmaceuticals.[1]
-
Oxidation: The secondary alcohol groups can be oxidized to form the corresponding ketones. Complete oxidation would lead to cyclohexane-1,3,5-trione, which exists in equilibrium with its more stable enol tautomer, phloroglucinol.[1][10]
-
Hydrogenation: This process can convert this compound into other derivatives.[1]
-
Complex Formation: The hydroxyl groups act as ligands, enabling the formation of complexes with metal ions. This property is significant in supramolecular chemistry for constructing metal-organic frameworks (MOFs) and other complex structures.[1]
The stereochemistry of the isomers plays a crucial role in their reactivity and how they are utilized as building blocks in chemical synthesis. For instance, the defined spatial arrangement of hydroxyl groups in specific isomers makes them invaluable as chiral scaffolds for the synthesis of enantiopure compounds, which is critical in drug development where one enantiomer often exhibits the desired biological activity.[1]
Spectroscopic Characterization
Definitive identification and structural elucidation of this compound isomers rely on a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are the most powerful tools for distinguishing between isomers and determining their preferred conformations in solution. The chemical shifts of the protons and carbons attached to the hydroxyl groups, as well as the coupling constants between adjacent protons, provide detailed information about the axial or equatorial orientation of the substituents.[1][11]
-
Infrared (IR) Spectroscopy : IR spectra of this compound are characterized by a strong, broad absorption band in the region of 3200-3600 cm⁻¹, which is indicative of the O-H stretching vibrations of the hydroxyl groups. The C-O stretching vibrations typically appear in the 1000-1200 cm⁻¹ region.[11]
-
Mass Spectrometry (MS) : MS is used to confirm the molecular weight of the compound (132.16 g/mol ). Fragmentation patterns can also provide structural information.[11]
Experimental Protocols
Synthesis of this compound via Hydrogenation of Phloroglucinol
A prevalent and efficient method for synthesizing this compound involves the catalytic hydrogenation of phloroglucinol.[1] This method is advantageous as it avoids the hazardous intermediates of older synthetic routes.[1]
Materials:
-
Phloroglucinol
-
10% Ruthenium on Carbon (Ru/C) catalyst
-
Isopropyl alcohol (solvent)
-
High-pressure reactor (autoclave)
-
Hydrogen gas source
-
Filtration apparatus
Step-by-Step Protocol:
-
Reactor Setup: In a high-pressure reactor, combine phloroglucinol and isopropyl alcohol.
-
Catalyst Addition: Carefully add the 10% Ru/C catalyst to the mixture. The catalyst loading is typically optimized for the reaction scale.
-
Pressurization: Seal the reactor and purge it with hydrogen gas to remove air. Pressurize the reactor with hydrogen to the target pressure (e.g., 7600.51 Torr or ~10 atm).[12]
-
Reaction: Heat the mixture to the desired temperature (e.g., 120 °C) and maintain vigorous stirring for a specified duration (e.g., 24 hours) to ensure efficient reaction.[12]
-
Cooling and Depressurization: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen gas.
-
Catalyst Removal: Open the reactor and filter the reaction mixture through a pad of celite or another suitable filter aid to remove the solid Ru/C catalyst.
-
Product Isolation: Remove the solvent from the filtrate under reduced pressure (rotary evaporation) to yield the crude this compound product.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system to obtain the desired isomer mixture or to isolate a specific isomer.
Caption: Workflow for the synthesis of this compound.
Applications in Research and Drug Development
The unique structural features of this compound isomers make them valuable in several high-stakes research and industrial applications.
-
Chiral Scaffolding in Pharmaceuticals : The stereoisomers of this compound serve as valuable chiral scaffolds for the synthesis of enantiopure compounds.[1] This is paramount in pharmacology, where the biological activity of a drug is often specific to a single enantiomer, leading to improved efficacy and reduced side effects.[1]
-
Drug Formulation and Delivery : It can be used as an excipient or stabilizer in drug formulations.[1] Furthermore, its ability to form complexes has been explored to enhance the solubility and bioavailability of active pharmaceutical ingredients (APIs).[1]
-
Functional Materials Synthesis : As a precursor molecule, its three hydroxyl groups can be chemically modified to attach various functional groups. This has led to its use in the synthesis of biodegradable polyesters for drug delivery and tissue engineering, as well as in the development of novel flame retardants.[1]
-
Supramolecular Chemistry : It acts as a versatile building block for constructing more complex organic compounds and ligands, which are used to create structures like metal-organic frameworks (MOFs) and liquid crystals.[1]
-
Food Industry : Due to its sweet taste and low caloric content, it has applications as a sweetener.[1][8]
Conclusion
The isomers of this compound represent a fascinating class of compounds whose physical and chemical properties are intricately linked to their stereochemistry. The stability of their chair conformations, the reactivity of their hydroxyl groups, and their capacity to serve as chiral building blocks underscore their significance. For researchers and professionals in drug development and materials science, a thorough understanding of these properties is essential for leveraging the full potential of these versatile molecules in creating novel pharmaceuticals, advanced materials, and innovative chemical systems.
References
- 1. Buy this compound | 13314-30-2 [smolecule.com]
- 2. Cas 2041-15-8,this compound | lookchem [lookchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Conformational Analysis | OpenOChem Learn [learn.openochem.org]
- 5. spcmc.ac.in [spcmc.ac.in]
- 6. This compound (cis- and trans- mixture) 95.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 8. chembk.com [chembk.com]
- 9. cis,cis-1,3,5-Cyclohexanetriol dihydrate, 98%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]
- 10. \mathrm{(\bf A)}: Enol form of cyclohexane- {1,3,5} trione is more stable.. [askfilo.com]
- 11. This compound, (1alpha,3alpha,5alpha)- | C6H12O3 | CID 230351 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. This compound synthesis - chemicalbook [chemicalbook.com]
Methodological & Application
The Versatile 1,3,5-Cyclohexanetriol Scaffold: A Guide to its Application in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Rigid Framework for Precise Pharmacophore Presentation
In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that offer a blend of synthetic accessibility, conformational rigidity, and precise three-dimensional orientation of functional groups is perpetual. The 1,3,5-cyclohexanetriol core has emerged as a compelling scaffold, providing a robust and stereochemically defined platform for the design of a new generation of therapeutic agents. Its inherent chair-like conformation allows for the predictable spatial arrangement of substituents, making it an ideal template for mimicking carbohydrate structures or for presenting pharmacophoric elements to biological targets with high fidelity.
This guide provides a comprehensive overview of the strategic application of the this compound scaffold in medicinal chemistry. We will delve into its synthesis, stereochemical considerations, and its successful deployment in the design of enzyme inhibitors, with a particular focus on glycosidases. Detailed protocols for synthesis and biological evaluation are provided to enable researchers to harness the potential of this versatile scaffold in their drug discovery endeavors.
Stereochemical Landscape and Conformational Control: The Key to Biological Activity
The this compound scaffold can exist in multiple stereoisomeric forms, with the cis,cis (all-cis) isomer being the most thermodynamically stable.[1] This stability arises from the all-equatorial arrangement of the hydroxyl groups in the chair conformation, minimizing steric strain. However, the true utility of this scaffold lies in the ability to synthesize and utilize other stereoisomers, such as the cis,trans and all-trans forms, which present the hydroxyl groups in different axial and equatorial positions. This stereochemical diversity is paramount, as the specific spatial orientation of functional groups is often critical for potent and selective interaction with a biological target.
Conformational analysis, primarily through nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography, has been instrumental in understanding the preferred conformations of this compound derivatives.[1] These studies have confirmed that the cyclohexane ring predominantly adopts a chair conformation, providing a predictable and rigid framework for the attachment of pharmacophoric moieties.[1]
The ability to control the stereochemistry during synthesis is therefore a cornerstone of employing this scaffold effectively. Various strategies have been developed to achieve stereoselective synthesis, including the use of chiral starting materials, enzymatic resolutions, and catalyst-controlled hydrogenation reactions.
Synthetic Strategies: Accessing the this compound Core
The synthesis of the this compound scaffold can be approached through several routes, with the choice of method often dictated by the desired stereochemistry and the need for specific functional group handles for further elaboration.
Protocol 1: Hydrogenation of Phloroglucinol
A common and straightforward method to access the this compound core is the catalytic hydrogenation of phloroglucinol (1,3,5-trihydroxybenzene). This method typically yields a mixture of stereoisomers, which can then be separated or used as a mixture for initial screening.
Causality Behind Experimental Choices:
-
Catalyst: Ruthenium on carbon (Ru/C) is often chosen for its efficiency in reducing the aromatic ring under relatively mild conditions.[2]
-
Solvent: Isopropyl alcohol is a common solvent for this reaction, providing good solubility for the starting material and being relatively inert under the reaction conditions.
-
Temperature and Pressure: Elevated temperature and hydrogen pressure are necessary to overcome the aromaticity of the phloroglucinol ring and drive the reaction to completion.
Step-by-Step Methodology:
-
In a high-pressure autoclave, combine phloroglucinol and 10% Ru/C catalyst in isopropyl alcohol.
-
Seal the autoclave and purge with nitrogen gas, followed by hydrogen gas.
-
Pressurize the vessel with hydrogen to the desired pressure (e.g., 7600 Torr).[2]
-
Heat the reaction mixture to the specified temperature (e.g., 120 °C) and stir for 24 hours.[2]
-
After cooling to room temperature, carefully vent the hydrogen gas and purge with nitrogen.
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound as a mixture of stereoisomers.
-
The isomers can be separated by fractional crystallization or chromatography.
Application in Medicinal Chemistry: Mimicking Sugars to Inhibit Glycosidases
A prominent application of the this compound scaffold is in the design of "carbasugars" or "pseudosugars." These are carbocyclic mimics of monosaccharides where the endocyclic oxygen atom is replaced by a methylene group. This substitution confers resistance to enzymatic hydrolysis by glycosidases, making them attractive candidates for the development of enzyme inhibitors.
Glycosidases play crucial roles in a variety of physiological and pathological processes, including digestion, lysosomal catabolism, and viral entry. Inhibitors of these enzymes have therapeutic potential in the treatment of diabetes, lysosomal storage disorders, and viral infections. The this compound scaffold provides a rigid framework to mimic the stereochemistry of natural sugars, allowing for the design of potent and selective glycosidase inhibitors.
Case Study: A Pseudo-disaccharide Inhibitor of Hexosaminidase
A compelling example of the utility of the this compound scaffold is the synthesis of a pseudo-disaccharide designed to inhibit hexosaminidases. These enzymes are involved in the catabolism of glycoconjugates, and their dysfunction can lead to lysosomal storage diseases like Tay-Sachs and Sandhoff disease.
The designed inhibitor incorporates a functionalized this compound core to mimic the sugar moiety, presenting key functional groups in a spatially appropriate manner to bind to the active site of the enzyme.
Synthetic Workflow:
Caption: Synthetic workflow for a pseudo-disaccharide inhibitor.
Key Synthetic Steps and Rationale:
-
Starting Material: The synthesis commences from a readily available carbohydrate, methyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside, which provides the necessary chirality.
-
Carbocyclic Ring Closure: A key step involves a mercury(II)-catalyzed intramolecular reaction to form the cyclohexane ring, establishing the core scaffold.
-
Stereoselective Reduction: The stereochemistry of the newly formed hydroxyl group on the cyclohexane ring is controlled through a stereoselective reduction of a ketone intermediate.
-
Functionalization: The hydroxyl groups of the cyclohexanetriol core are selectively protected and activated to introduce an azide group, which serves as a precursor for an amino group, a common feature in many glycosidase inhibitors.
-
Glycosylation: The functionalized cyclohexanetriol scaffold is then glycosylated with a glucuronic acid derivative to generate the pseudo-disaccharide structure.
-
Final Deprotection: Removal of the protecting groups yields the final inhibitor, ready for biological evaluation.
Protocols for Biological Evaluation
The successful application of the this compound scaffold in drug discovery necessitates robust and reliable biological assays to evaluate the potency and selectivity of the synthesized compounds.
Protocol 2: In Vitro Hexosaminidase Inhibition Assay
This protocol describes a common method for determining the inhibitory activity of compounds against β-hexosaminidase using a fluorogenic substrate.
Principle: The assay measures the enzymatic activity of β-hexosaminidase by monitoring the cleavage of a synthetic substrate, 4-methylumbelliferyl-N-acetyl-β-D-glucosaminide (MUG). Upon cleavage, the fluorescent molecule 4-methylumbelliferone (4-MU) is released, and its fluorescence can be quantified. A decrease in the rate of 4-MU production in the presence of an inhibitor is indicative of enzyme inhibition.
Materials:
-
β-Hexosaminidase enzyme
-
4-Methylumbelliferyl-N-acetyl-β-D-glucosaminide (MUG) substrate
-
Citrate-phosphate buffer (pH 4.5)
-
Glycine-carbonate stop buffer (pH 10.7)
-
Test compounds (inhibitors) dissolved in a suitable solvent (e.g., DMSO)
-
96-well black microplates
-
Fluorometer
Step-by-Step Methodology:
-
Prepare serial dilutions of the test compounds in the citrate-phosphate buffer.
-
In a 96-well black microplate, add the diluted test compounds. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).
-
Add the β-hexosaminidase enzyme solution to all wells except the negative control.
-
Pre-incubate the plate at 37 °C for 10-15 minutes.
-
Initiate the reaction by adding the MUG substrate solution to all wells.
-
Incubate the plate at 37 °C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding the glycine-carbonate stop buffer to all wells.
-
Measure the fluorescence of each well using a fluorometer with an excitation wavelength of ~365 nm and an emission wavelength of ~450 nm.[3]
-
Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Data Analysis Workflow:
Caption: Data analysis workflow for IC50 determination.
Protocol 3: Antiviral Activity Assay (Cytopathic Effect Reduction Assay)
For cyclohexanetriol derivatives designed as antiviral agents, a common initial screen is the cytopathic effect (CPE) reduction assay.[4]
Principle: Many viruses cause visible damage, or CPE, to the cells they infect. This assay quantifies the ability of a compound to protect cells from virus-induced CPE. Cell viability is typically measured using a colorimetric or fluorometric reagent.
Materials:
-
Host cell line susceptible to the virus of interest (e.g., Vero cells)
-
Virus stock with a known titer
-
Cell culture medium
-
Test compounds
-
Cell viability reagent (e.g., Neutral Red, MTT, or CellTiter-Glo®)
-
96-well clear or white microplates
-
Spectrophotometer or luminometer
Step-by-Step Methodology:
-
Seed the host cells in a 96-well plate and incubate overnight to form a confluent monolayer.[4]
-
Prepare serial dilutions of the test compounds in cell culture medium.
-
Remove the old medium from the cells and add the diluted compounds. Include wells for virus control (no compound), cell control (no virus, no compound), and a positive control drug if available.
-
Infect the cells with the virus at a predetermined multiplicity of infection (MOI), except for the cell control wells.
-
Incubate the plate for a period sufficient for the virus to cause significant CPE in the virus control wells (e.g., 48-72 hours).
-
Assess cell viability by adding the chosen reagent and measuring the absorbance or luminescence according to the manufacturer's instructions.
-
Calculate the percentage of CPE reduction for each compound concentration and determine the EC₅₀ value (the concentration of compound that protects 50% of the cells from CPE).
-
In parallel, a cytotoxicity assay (CC₅₀) should be performed by treating uninfected cells with the same concentrations of the compounds to assess their toxicity.
-
The selectivity index (SI = CC₅₀ / EC₅₀) is then calculated to evaluate the therapeutic window of the compound.
Quantitative Data Summary
| Scaffold Application | Target Enzyme/Protein | Example Compound Type | Achieved Potency (Example) | Reference |
| Glycosidase Inhibition | Hexosaminidase | Pseudo-disaccharide | - | [4] |
| Antiviral | Yellow Fever Virus | 1,3,5-triphenyl-4,5-dihydropyrazole | EC₅₀ in low micromolar range | [5] |
| Anti-inflammatory | Cyclooxygenase (COX) | 1,3,5-triaryl-4,5-dihydropyrazole | Potency close to celecoxib | [6] |
Conclusion and Future Perspectives
The this compound scaffold represents a powerful tool in the medicinal chemist's arsenal. Its rigid, chair-like conformation provides a reliable platform for the precise spatial positioning of pharmacophoric groups, enabling the design of potent and selective ligands for a variety of biological targets. The successful application of this scaffold in the development of glycosidase inhibitors highlights its potential as a carbohydrate mimic.
Future research in this area will likely focus on expanding the diversity of biological targets for which this compound-based ligands are designed. Exploring its use in areas such as kinase inhibition, G-protein coupled receptor modulation, and as a scaffold for protein-protein interaction inhibitors could yield novel therapeutic agents. Furthermore, the development of new and more efficient stereoselective synthetic routes will be crucial for accessing a wider range of stereoisomers and facilitating the exploration of structure-activity relationships. As our understanding of the structural requirements for ligand-target interactions continues to grow, the rational design of drugs based on the this compound scaffold holds immense promise for the future of medicine.
References
- 1. Buy this compound | 13314-30-2 [smolecule.com]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. cellbiolabs.com [cellbiolabs.com]
- 4. In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential [protocols.io]
- 5. Inhibitors of Yellow Fever Virus replication based on 1,3,5-triphenyl-4,5-dihydropyrazole scaffold: Design, synthesis and antiviral evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and anti-inflammatory evaluation of new 1,3,5-triaryl-4,5-dihydro-1H-pyrazole derivatives possessing an aminosulphonyl pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol Guide: The Cyclohexane Scaffold in Modern Antiviral Synthesis
Introduction
The strategic design of antiviral therapeutics frequently leverages carbocyclic scaffolds to mimic the natural furanose ring of nucleosides while offering enhanced metabolic stability. Among these, the functionalized cyclohexane and cyclohexene core is central to the efficacy of neuraminidase inhibitors, a critical class of drugs for the treatment of influenza. Oseltamivir (Tamiflu®), a leading agent in this class, features a highly substituted cyclohexene ring that is essential for its binding to the viral neuraminidase enzyme, thereby halting viral propagation.[1][2][3]
This guide provides a detailed examination of the synthetic strategies employed to construct this vital carbocyclic core. We will dissect an efficient and widely recognized synthetic route to Oseltamivir, providing in-depth protocols for key transformations. Furthermore, we will explore the potential utility of readily available building blocks like 1,3,5-Cyclohexanetriol, analyzing the strategic considerations and challenges involved in its hypothetical application. This document is intended for researchers and professionals in drug development seeking to understand both the established methodologies and the underlying chemical logic in the synthesis of carbocyclic antiviral agents.
Retrosynthetic Analysis of Oseltamivir: Identifying the Core Challenge
The primary challenge in synthesizing Oseltamivir lies in the precise, stereocontrolled installation of three contiguous chiral centers on the cyclohexene ring. A retrosynthetic analysis reveals that the molecule can be disconnected to reveal simpler, more accessible precursors. A powerful approach, pioneered by Trost and his colleagues, simplifies the complex target into a meso-aziridine intermediate, which in turn can be derived from a desymmetrization reaction of a simple diol.[1][4] This strategy elegantly addresses the stereochemical complexity from an early stage.
References
- 1. Development of A Concise Synthesis of (−)-Oseltamivir (Tamiflu®) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Influenza Neuraminidase Inhibitors: Synthetic Approaches, Derivatives and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent progress in chemical approaches for the development of novel neuraminidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of a concise synthesis of (-)-oseltamivir (Tamiflu) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 1,3,5-Cyclohexanetriol in Anticancer Drug Development: An Investigational Guide
Introduction: Unveiling the Potential of a Novel Scaffold
In the relentless pursuit of novel anticancer therapeutics, the exploration of unique chemical scaffolds is paramount. 1,3,5-Cyclohexanetriol, a polyhydroxylated cycloalkane, presents an intriguing yet underexplored platform for anticancer drug development. While direct evidence of its anticancer activity is nascent, its structural relationship to potent bioactive molecules, such as inositols and their phosphorylated derivatives, provides a strong rationale for its investigation. This document serves as a comprehensive guide for researchers, scientists, and drug development professionals to explore the anticancer potential of this compound and its derivatives. We will delve into the scientific premise, propose detailed experimental protocols, and provide the necessary framework to systematically evaluate this promising scaffold.
The therapeutic potential of related compounds is well-documented. Inositol hexaphosphate (IP6), for instance, exhibits significant anticancer properties by reducing cell proliferation and inducing differentiation in malignant cells.[1][2] Mechanistically, exogenously administered IP6 is rapidly absorbed and dephosphorylated to lower inositol phosphates, which in turn modulate critical signal transduction pathways, leading to cell cycle arrest.[2] Furthermore, phloroglucinol (1,3,5-trihydroxybenzene), the aromatic precursor to this compound, has demonstrated potent antitumor effects, particularly against breast cancer stem-like cells, by inhibiting the KRAS-PI3K/AKT and RAF-1/ERK signaling pathways.[3][4]
This guide will, therefore, not only focus on the preliminary screening of this compound but also on the design and evaluation of its derivatives, particularly phosphorylated analogues, to harness the therapeutic potential observed in structurally similar compounds.
Part 1: Foundational Knowledge and Synthetic Strategies
A thorough understanding of the physicochemical properties and synthetic routes of this compound is the cornerstone of its application in drug development.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C6H12O3 | [5][6][7] |
| Molecular Weight | 132.16 g/mol | [5][6][7] |
| Appearance | Colorless crystalline solid | [8][9] |
| Solubility | Soluble in water, ethanol, and methanol | [8][9] |
| Stereoisomers | Exists in multiple stereoisomeric forms (cis and trans) | [8][9] |
Synthetic Approaches
The synthesis of this compound is most commonly achieved through the hydrogenation of phloroglucinol.[8] This method offers a direct route to the cyclohexane core while preserving the hydroxyl functionalities.
Diagram: Synthesis of this compound
Caption: Figure 1. A simplified workflow for the synthesis of this compound.
For the development of anticancer agents, the synthesis of phosphorylated derivatives is a key strategy. This can be achieved through standard phosphorylation reactions using reagents like phosphorus oxychloride or by employing enzymatic approaches for greater stereoselectivity.
Part 2: In Vitro Evaluation of Anticancer Activity
The initial assessment of this compound and its derivatives involves a series of in vitro assays to determine their cytotoxic and mechanistic effects on cancer cells.
Protocol 1: Cell Viability and Cytotoxicity Assay
This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the effect of test compounds on cancer cell viability.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and its derivatives on a panel of cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, PC-3, HCT116, A549)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate Buffered Saline (PBS)
-
This compound and its synthesized derivatives
-
MTT reagent (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Multi-channel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. The final concentration should range from 0.1 µM to 100 µM. Add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (DMSO) and an untreated control.
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Assay: Add 20 µL of MTT reagent to each well and incubate for 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
Expected Outcome: This assay will provide quantitative data on the cytotoxic potential of the tested compounds, allowing for the selection of lead candidates for further investigation.
Protocol 2: Apoptosis Assay by Flow Cytometry
This protocol describes the use of Annexin V-FITC and Propidium Iodide (PI) staining to quantify apoptosis in cancer cells treated with lead compounds.
Objective: To determine if the observed cytotoxicity is mediated through the induction of apoptosis.
Materials:
-
Cancer cells
-
Lead compounds identified from Protocol 1
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the lead compounds at their respective IC50 concentrations for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and PI and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Diagram: Apoptosis Detection Workflow
Caption: Figure 2. A simplified workflow for the detection of apoptosis.
Part 3: Mechanistic Investigations
Once a lead compound demonstrates significant cytotoxic and pro-apoptotic activity, the next crucial step is to elucidate its mechanism of action. Based on the known activities of related compounds, investigating key signaling pathways is a logical starting point.
Investigating the PI3K/AKT Signaling Pathway
The PI3K/AKT pathway is a critical regulator of cell survival, proliferation, and growth, and its dysregulation is a hallmark of many cancers. Inositol phosphates are known to modulate this pathway.[10]
Diagram: PI3K/AKT Signaling Pathway
Caption: Figure 3. A simplified diagram of the PI3K/AKT signaling pathway.
Protocol 3: Western Blot Analysis of Key Signaling Proteins
Objective: To assess the effect of lead compounds on the phosphorylation status and expression levels of key proteins in the PI3K/AKT pathway.
Materials:
-
Cancer cells
-
Lead compounds
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Western blot apparatus
-
PVDF membrane
-
Primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-p-mTOR, anti-mTOR)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: Treat cells with the lead compound, then lyse the cells and quantify the protein concentration.
-
SDS-PAGE and Western Blotting: Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies overnight. Wash and incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Conclusion and Future Directions
The exploration of this compound as a scaffold for anticancer drug development is a promising avenue of research. While direct evidence is currently limited, the potent anticancer activities of its structural relatives, inositol phosphates and phloroglucinol, provide a strong scientific rationale for its investigation. The protocols outlined in this guide provide a systematic approach to evaluate the cytotoxic, pro-apoptotic, and mechanistic properties of this compound and its derivatives.
Future research should focus on the synthesis of a diverse library of derivatives, including phosphorylated and other functionalized analogues, to establish a clear structure-activity relationship. Promising lead compounds identified through in vitro screening should be advanced to in vivo studies using animal models of cancer to evaluate their efficacy and safety. The ultimate goal is to translate these preclinical findings into novel and effective anticancer therapies.
References
- 1. Inositol phosphates have novel anticancer function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protection against cancer by dietary IP6 and inositol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Novel anticancer activity of phloroglucinol against breast cancer stem-like cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. This compound, (1alpha,3alpha,5alpha)- | C6H12O3 | CID 230351 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. scbt.com [scbt.com]
- 8. Buy this compound | 13314-30-2 [smolecule.com]
- 9. This compound (13314-30-2) for sale [vulcanchem.com]
- 10. New Functions of the Inositol Polyphosphate 5-Phosphatases in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Stereoselective Synthesis of 1,3,5-Cyclohexanetriol Derivatives
Introduction
The 1,3,5-cyclohexanetriol scaffold is a privileged structural motif present in a wide array of biologically active natural products and pharmaceutical agents. Its rigid, chair-like conformation allows for precise spatial orientation of substituents, making it an ideal core for the design of molecules that interact with specific biological targets such as enzymes and receptors. The stereochemical arrangement of the three hydroxyl groups dictates the molecule's three-dimensional shape and, consequently, its biological function. As such, the development of robust and stereoselective synthetic methods to access specific isomers of this compound derivatives is a critical endeavor for researchers in medicinal chemistry and drug development.[1]
This guide provides an in-depth overview of key strategies for achieving high stereoselectivity in the synthesis of these valuable compounds. We will explore the mechanistic principles behind diastereoselective and enantioselective transformations and provide detailed, field-proven protocols for three cornerstone methodologies: Diastereoselective Catalytic Hydrogenation, Asymmetric Transfer Hydrogenation, and Chemoenzymatic Kinetic Resolution.
Core Synthetic Challenges and Strategies
The primary challenge in synthesizing this compound derivatives lies in controlling the relative and absolute stereochemistry of the three hydroxyl groups. With multiple stereocenters, a large number of potential stereoisomers exist. The successful synthesis of a single, desired isomer requires precise control over each stereochemistry-defining step.
Three principal strategies have emerged as powerful tools to address this challenge:
-
Substrate-Controlled Diastereoselection: This approach utilizes the inherent structural features of a substrate to direct the stereochemical outcome of a reaction. A common example is the catalytic hydrogenation of a planar aromatic precursor, where the catalyst surface directs the approach of hydrogen to one face of the molecule.
-
Catalyst-Controlled Enantioselection: This strategy employs a chiral catalyst to create a chiral environment around the substrate, forcing the reaction to proceed through a lower-energy transition state for one enantiomer over the other. Asymmetric hydrogenation and transfer hydrogenation are exemplary of this approach.
-
Chemoenzymatic Methods: Leveraging the exquisite selectivity of enzymes, these methods can resolve racemic mixtures or perform desymmetrization of prochiral substrates with exceptionally high fidelity. Lipase-catalyzed resolutions are a workhorse technique in this area.
The following sections will provide detailed protocols for each of these fundamental strategies.
Protocol 1: Diastereoselective Synthesis of cis,cis-1,3,5-Cyclohexanetriol via Catalytic Hydrogenation
This protocol describes the hydrogenation of phloroglucinol (1,3,5-trihydroxybenzene) to yield the all-cis diastereomer of this compound. The planar aromatic ring adsorbs onto the surface of the heterogeneous catalyst, leading to the delivery of hydrogen atoms from the same face, which results in the formation of the thermodynamically stable all-cis product.
Causality and Experimental Rationale
The choice of a Ruthenium on Carbon (Ru/C) catalyst is critical for its high activity and efficacy in hydrogenating aromatic rings under relatively forcing conditions (high pressure and temperature). Isopropyl alcohol is selected as the solvent for its ability to solubilize the starting material and for its relatively high boiling point. The high pressure of hydrogen gas ensures a sufficient concentration of active hydrogen species on the catalyst surface to drive the reaction to completion.
Experimental Workflow Diagram
Caption: Workflow for diastereoselective hydrogenation.
Step-by-Step Protocol
-
Reactor Setup: In a high-pressure autoclave reactor equipped with a magnetic stir bar, add phloroglucinol (e.g., 5.0 g, 39.6 mmol), 10% Ruthenium on Carbon (Ru/C) catalyst (10 wt%, 0.5 g), and isopropyl alcohol (50 mL).
-
Sealing and Purging: Seal the reactor securely. Purge the system first with nitrogen gas three times to remove oxygen, then with hydrogen gas three times.
-
Reaction Execution: Pressurize the reactor with hydrogen gas to approximately 100 atm (7600 Torr). Begin vigorous stirring and heat the reactor to 120 °C. Maintain these conditions for 24 hours.
-
Cooling and Depressurization: After 24 hours, stop the heating and allow the reactor to cool to room temperature. CAUTION: Carefully and slowly vent the excess hydrogen gas in a well-ventilated fume hood.
-
Catalyst Removal: Open the reactor and filter the reaction mixture through a pad of Celite® to remove the Ru/C catalyst. Wash the Celite® pad with a small amount of methanol to ensure complete recovery of the product.
-
Concentration: Combine the filtrate and washes, and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude product as a solid.
-
Purification: Purify the crude solid by recrystallization from hot water to yield pure cis,cis-1,3,5-cyclohexanetriol.
Expected Results
This procedure typically affords the desired cis,cis-1,3,5-cyclohexanetriol with good yield and high diastereoselectivity.
| Parameter | Expected Value | Source |
| Yield | ~77% | [1] |
| Diastereomeric Excess | >95% de (cis,cis) | [1] |
| Appearance | White crystalline solid |
Protocol 2: Enantioselective Reduction of a Prochiral Ketone via Noyori Asymmetric Hydrogenation
This protocol outlines the enantioselective reduction of a prochiral ketone using a chiral Ru-BINAP catalyst system, a hallmark of Noyori Asymmetric Hydrogenation. While the specific substrate here is a general β-keto ester for illustrative purposes, this methodology is directly applicable to the synthesis of chiral cyclohexanetriol precursors, such as a protected 3,5-dihydroxycyclohexanone.
Causality and Experimental Rationale
The core of this protocol is the chiral catalyst, RuCl₂[(R)-BINAP]. The C₂-symmetric (R)-BINAP ligand creates a chiral pocket around the ruthenium metal center. This forces the ketone substrate to coordinate in a specific orientation to minimize steric hindrance, exposing one of its prochiral faces to the ruthenium-hydride for reduction. This results in the preferential formation of one enantiomer of the corresponding alcohol. The reaction is run under high hydrogen pressure to ensure the catalytic cycle, which involves the regeneration of the active ruthenium hydride species, proceeds efficiently.
Asymmetric Hydrogenation Workflow
Caption: Noyori Asymmetric Hydrogenation workflow.
Step-by-Step Protocol
-
Solution Preparation: In a Schlenk flask, dissolve the ketone substrate (e.g., a protected 3,5-dihydroxycyclohexanone, 1.0 eq) in degassed ethanol. Sparge the solution with nitrogen or argon for at least 30 minutes to remove dissolved oxygen.
-
Catalyst Addition (Inert Atmosphere): In a nitrogen-filled glovebox, transfer the substrate solution to a glass liner suitable for a high-pressure reactor. Add the RuCl₂[(R)-BINAP] catalyst (typically 0.1 mol%).
-
Reactor Setup: Place the glass liner into the high-pressure bomb, seal the reactor, and remove it from the glovebox.
-
Hydrogenation: Purge the bomb with hydrogen gas (3 cycles). Pressurize the reactor to the desired pressure (e.g., 1100 psi). Place the reactor in an oil bath set to the reaction temperature (e.g., 30 °C) and begin stirring.
-
Reaction Monitoring: The reaction can be monitored over time by carefully depressurizing the reactor, taking an aliquot, and analyzing it by chiral HPLC or GC.
-
Work-up: Once the reaction is complete (typically 24-72 hours), cool the reactor to room temperature and carefully vent the hydrogen pressure. Remove the reaction mixture and concentrate it in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel or by distillation under reduced pressure to yield the enantiomerically enriched alcohol.
Expected Results
The Noyori hydrogenation is renowned for its high enantioselectivity across a range of ketone substrates.
| Parameter | Expected Value | Source |
| Yield | 85-98% | [2] |
| Enantiomeric Excess | >95% ee | [2] |
| Catalyst Loading | 0.1 - 1.0 mol% | [2] |
Protocol 3: Chemoenzymatic Kinetic Resolution of a Racemic Cyclohexanetriol Derivative
This protocol describes the kinetic resolution of a racemic mixture of a this compound derivative using a lipase enzyme. The enzyme selectively acylates one enantiomer of the alcohol, leaving the other enantiomer unreacted. This allows for the separation of the fast-reacting acylated enantiomer from the slow-reacting alcohol enantiomer.
Causality and Experimental Rationale
Lipases, such as Candida antarctica Lipase B (often immobilized as Novozym 435), are highly effective catalysts for enantioselective acylation. The enzyme's active site is chiral and will preferentially bind one enantiomer of the racemic alcohol in an orientation suitable for catalysis. Vinyl acetate is an excellent acyl donor because the co-product, vinyl alcohol, tautomerizes to acetaldehyde, making the reaction irreversible. The choice of a non-polar organic solvent like diethyl ether or THF is crucial to maintain the enzyme's activity.
Kinetic Resolution Workflow
Caption: Workflow for lipase-catalyzed kinetic resolution.
Step-by-Step Protocol
-
Reaction Setup: To a flask containing a racemic, protected this compound derivative (1.0 eq), add an anhydrous organic solvent (e.g., THF or diethyl ether).
-
Reagent Addition: Add the lipase (e.g., Novozym 435, typically 10-50 mg per mmol of substrate) followed by vinyl acetate (1.5-3.0 eq).
-
Reaction: Stir the suspension at room temperature (or a slightly elevated temperature, e.g., 30-40 °C, to increase the reaction rate).
-
Monitoring: Monitor the reaction progress by taking small aliquots, filtering off the enzyme, and analyzing the sample by chiral HPLC or GC. The ideal endpoint is at or near 50% conversion to achieve the highest possible enantiomeric excess for both the remaining alcohol and the newly formed ester.
-
Enzyme Removal: Once ~50% conversion is reached, filter the reaction mixture to recover the immobilized enzyme (which can often be washed and reused).
-
Concentration: Concentrate the filtrate under reduced pressure to remove the solvent and excess vinyl acetate.
-
Purification and Separation: Separate the unreacted alcohol enantiomer from the acylated enantiomer using flash column chromatography on silica gel.
Expected Results
Kinetic resolutions are powerful for obtaining high enantiopurity, provided the reaction is stopped at the appropriate conversion.
| Parameter | Expected Value | Source |
| Conversion | ~50% (ideal) | [3] |
| Enantiomeric Excess (ee) | >95% for both alcohol and ester | [3] |
| Enantioselectivity (E) | >100 is generally excellent | [3] |
Conclusion
The stereoselective synthesis of this compound derivatives is an essential task that enables the exploration of new chemical space in drug discovery and materials science. Mastery of techniques such as diastereoselective hydrogenation, catalyst-controlled asymmetric reduction, and chemoenzymatic resolution provides researchers with a versatile toolkit to access specific stereoisomers with high purity. The protocols detailed in this guide offer robust starting points for the synthesis of these valuable molecular scaffolds, and the underlying principles can be adapted and optimized for a wide range of specific target molecules.
References
Application Notes & Protocols: 1,3,5-Cyclohexanetriol as a Versatile Building Block for the Synthesis of Complex Molecules
Introduction: The Untapped Potential of a Simple Scaffold
In the intricate world of organic synthesis, the strategic selection of starting materials is paramount to the elegant construction of complex molecular architectures. Among the vast arsenal of available building blocks, 1,3,5-cyclohexanetriol stands out as a deceptively simple yet remarkably versatile scaffold. Its rigid cyclohexane core, adorned with three hydroxyl groups in a unique 1,3,5-relationship, offers a trifecta of opportunities for synthetic chemists. The stereochemical possibilities arising from the orientation of these hydroxyl groups, coupled with their potential for differential functionalization, make this compound an ideal starting point for the synthesis of a wide array of complex molecules, from natural products to novel therapeutics.[1] This guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols to empower researchers in their synthetic endeavors.
Stereoisomers of this compound: The Foundation of Stereochemical Control
The power of this compound as a building block lies in its stereoisomerism. The spatial arrangement of the three hydroxyl groups gives rise to two primary stereoisomers: cis,cis-1,3,5-cyclohexanetriol and cis,trans-1,3,5-cyclohexanetriol. The cis,cis-isomer, with all three hydroxyl groups on the same face of the cyclohexane ring, possesses a C3v symmetry, making the hydroxyl groups equivalent. In contrast, the cis,trans-isomer has two hydroxyl groups on one face and the third on the opposite face, leading to a lower symmetry and three distinct hydroxyl environments. This seemingly subtle difference has profound implications for stereoselective synthesis, as the choice of isomer dictates the three-dimensional trajectory of subsequent synthetic transformations.[1]
Figure 1: Chair conformations of the two primary stereoisomers of this compound.
Synthesis of this compound: Accessing the Building Block
The most common and efficient route to this compound is the catalytic hydrogenation of phloroglucinol (benzene-1,3,5-triol).[1][2] This reaction typically employs a ruthenium on carbon (Ru/C) catalyst and is carried out under elevated temperature and pressure.[2] The stereochemical outcome of the hydrogenation can be influenced by the reaction conditions, allowing for the selective synthesis of either the cis,cis- or cis,trans-isomer.
Figure 2: General workflow for the synthesis of this compound via hydrogenation of phloroglucinol.
Application Protocol 1: Synthesis of cis,cis-1,3,5-Cyclohexanetriol
This protocol details the synthesis of the cis,cis-isomer of this compound from phloroglucinol.
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| Phloroglucinol | ≥99% | Sigma-Aldrich |
| 10% Ruthenium on Carbon (Ru/C) | - | Strem Chemicals |
| Isopropyl Alcohol | Anhydrous | Fisher Scientific |
| Hydrogen (H₂) gas | High purity | Airgas |
| Celite® | - | EMD Millipore |
| High-pressure autoclave | - | Parr Instrument Co. |
Procedure:
-
Reactor Setup: In a high-pressure autoclave equipped with a magnetic stir bar, combine phloroglucinol (10.0 g, 79.3 mmol) and 10% Ru/C (1.0 g).
-
Solvent Addition: Add anhydrous isopropyl alcohol (100 mL) to the autoclave.
-
Hydrogenation: Seal the autoclave and purge with H₂ gas three times. Pressurize the reactor to 50 atm with H₂ gas.
-
Reaction: Heat the reaction mixture to 120 °C and stir vigorously for 24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After the reaction is complete, cool the autoclave to room temperature and carefully vent the H₂ gas.
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the Ru/C catalyst. Wash the Celite® pad with isopropyl alcohol (3 x 20 mL).
-
Purification: Combine the filtrate and washings, and concentrate under reduced pressure to afford a white solid. The crude product can be further purified by recrystallization from a mixture of ethanol and ethyl acetate to yield pure cis,cis-1,3,5-cyclohexanetriol.
Expected Yield: 70-80%
Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, and melting point analysis to confirm its identity and purity.
Applications in the Synthesis of Complex Molecules
The true utility of this compound is demonstrated in its application as a chiral scaffold for the synthesis of complex and biologically active molecules.
As a Chiral Scaffold in Asymmetric Synthesis
The defined stereochemistry of this compound isomers provides an excellent starting point for asymmetric synthesis.[3] The hydroxyl groups can be selectively protected, allowing for the stepwise introduction of new functional groups and the creation of new stereocenters with a high degree of control. This strategy has been employed in the synthesis of various polyhydroxylated aminocyclohexanes and other carbocyclic structures.[3]
Synthesis of Pseudo-sugars and Carbocyclic Nucleosides
The structural similarity of this compound to pyranose sugars makes it an ideal precursor for the synthesis of pseudo-sugars and carbocyclic nucleosides. These sugar mimics are of significant interest in medicinal chemistry as they often exhibit enhanced metabolic stability and can act as inhibitors of carbohydrate-processing enzymes. For instance, derivatives of this compound have been used to synthesize aminocyclitols, which are core components of several antibiotics and other bioactive natural products.[4]
In Supramolecular Chemistry and Materials Science
The three hydroxyl groups of this compound are excellent hydrogen bond donors and acceptors, making it a valuable building block in supramolecular chemistry.[1] It can be used to construct intricate self-assembled structures, such as metal-organic frameworks (MOFs) and liquid crystals.[1] The ability to pre-organize functional groups in a specific three-dimensional arrangement is also being explored for the development of novel functional materials.
Application Protocol 2: Selective Monobenzoylation of cis,cis-1,3,5-Cyclohexanetriol
The selective functionalization of one hydroxyl group in the presence of others is a critical step in utilizing this compound as a building block. This protocol describes a method for the selective monobenzoylation of the cis,cis-isomer.
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| cis,cis-1,3,5-Cyclohexanetriol | As synthesized in Protocol 1 | - |
| Pyridine | Anhydrous | Acros Organics |
| Benzoyl Chloride | ≥99% | Alfa Aesar |
| Dichloromethane (DCM) | Anhydrous | J.T. Baker |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | - | - |
| Brine | - | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | - |
Procedure:
-
Reactant Preparation: Dissolve cis,cis-1,3,5-cyclohexanetriol (1.32 g, 10.0 mmol) in anhydrous pyridine (20 mL) in a round-bottom flask under a nitrogen atmosphere. Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Slowly add benzoyl chloride (1.16 mL, 10.0 mmol) dropwise to the cooled solution with stirring.
-
Reaction: Allow the reaction to stir at 0 °C for 4 hours, then let it warm to room temperature and stir for an additional 12 hours.
-
Quenching: Quench the reaction by slowly adding saturated NaHCO₃ solution (30 mL).
-
Extraction: Extract the aqueous layer with DCM (3 x 30 mL).
-
Washing: Combine the organic layers and wash with saturated NaHCO₃ solution (2 x 30 mL) and brine (1 x 30 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the desired monobenzoylated product.
Figure 3: A generalized scheme for the selective functionalization of this compound.
Conclusion and Future Outlook
This compound is a powerful and often underutilized building block in organic synthesis. Its readily accessible stereoisomers and the potential for selective functionalization of its three hydroxyl groups provide a robust platform for the construction of complex and stereochemically rich molecules. The protocols and applications outlined in this guide serve as a starting point for researchers to explore the vast synthetic potential of this versatile scaffold. As the demand for novel and complex molecules in drug discovery and materials science continues to grow, the strategic application of fundamental building blocks like this compound will undoubtedly play a pivotal role in advancing these fields.
References
- 1. Buy this compound | 13314-30-2 [smolecule.com]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. Stereoselective synthesis of polyhydroxylated aminocyclohexanes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis of 1D-(1,3,5/2,4)-4-acetamido-5-amino-1,2,3-cyclohexanetriol and its incorporation into a pseudo-disaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Synthetic Landscape of 1,3,5-Cyclohexanetriol: A Guide to Selective Hydroxyl Group Functionalization
For Researchers, Scientists, and Drug Development Professionals
Introduction: 1,3,5-Cyclohexanetriol as a Versatile Synthetic Scaffold
This compound, a polyhydroxylated cycloalkane, represents a versatile and stereochemically rich scaffold for the synthesis of a diverse array of complex molecules.[1] Its rigid cyclohexane core, adorned with three hydroxyl groups, provides a unique three-dimensional arrangement that has found applications in supramolecular chemistry, materials science, and as a chiral building block in pharmaceutical synthesis. The molecule exists as two primary stereoisomers: the cis and trans forms. The cis,cis-1,3,5-cyclohexanetriol isomer, with all three hydroxyl groups in equatorial positions in the most stable chair conformation, is the most thermodynamically stable and commonly utilized isomer.[1][2]
The strategic functionalization of one or more of these hydroxyl groups is paramount to harnessing the synthetic potential of this molecule. However, the inherent symmetry and similar reactivity of the three hydroxyl groups present a significant synthetic challenge, demanding carefully orchestrated strategies to achieve regioselectivity and stereoselectivity. This technical guide provides an in-depth exploration of the principles and protocols for the selective functionalization of this compound's hydroxyl groups, empowering researchers to unlock its full potential in their synthetic endeavors.
Understanding the Reactivity Landscape: Axial vs. Equatorial Hydroxyl Groups
The reactivity of the hydroxyl groups on the cyclohexane ring is intrinsically linked to their spatial orientation – either axial or equatorial. In the most stable chair conformation of cis,cis-1,3,5-cyclohexanetriol, all three hydroxyl groups occupy equatorial positions. Equatorial hydroxyl groups are generally more sterically accessible and thermodynamically stable than their axial counterparts.[3] This inherent difference in steric hindrance and stability forms the basis for achieving selective functionalization.
For instance, reactions that are sensitive to steric bulk will preferentially occur at the less hindered equatorial positions. Conversely, certain reagents or catalytic systems may exhibit a preference for the more sterically encumbered axial position due to specific electronic or orbital interactions. Understanding and exploiting these subtle differences is key to designing successful selective functionalization strategies.
Core Strategies for Selective Functionalization
The selective modification of this compound's hydroxyl groups typically falls into two main categories: protecting group strategies and direct selective functionalization .
Protecting Group Strategies: A Stepwise Approach to Differentiation
The use of protecting groups is a classic and powerful strategy to temporarily block the reactivity of one or more hydroxyl groups, allowing for the selective manipulation of the remaining free hydroxyls. The choice of protecting group is critical and should be guided by its ease of installation, stability to subsequent reaction conditions, and facile, selective removal.
A common approach for symmetrical polyols like this compound involves the statistical mono-protection, followed by separation of the mono-, di-, and tri-protected products. However, more elegant strategies aim to exploit the inherent properties of the molecule to achieve higher selectivity.
dot
Figure 1: A generalized workflow for the selective functionalization of this compound using a protecting group strategy.
Direct Selective Functionalization: Exploiting Inherent Reactivity
In recent years, significant efforts have been directed towards the development of methods for the direct, selective functionalization of polyols without the need for protecting groups. These approaches are highly desirable from a green chemistry perspective as they reduce the number of synthetic steps, minimize waste, and improve overall efficiency. Key strategies include:
-
Enzymatic Reactions: Lipases and proteases can exhibit remarkable regioselectivity in the acylation of polyols, often favoring specific hydroxyl groups based on the enzyme's active site geometry.[4][5]
-
Organocatalysis: Chiral organocatalysts can be employed to achieve enantioselective and regioselective functionalization.
-
Reagent-Controlled Selectivity: The choice of reagent and reaction conditions can be tuned to favor reaction at a particular hydroxyl group. For example, using a bulky acylating agent at low temperatures can favor mono-functionalization at the most accessible hydroxyl group.
Application Notes and Protocols
This section provides detailed protocols for the selective functionalization of this compound. These protocols are based on established methodologies and are designed to be a starting point for researchers, who may need to optimize conditions for their specific substrates and desired products.
Protocol 1: Selective Mono-Tosylation of cis,cis-1,3,5-Cyclohexanetriol
Tosylation is a common method for activating a hydroxyl group, converting it into a good leaving group for subsequent nucleophilic substitution reactions. Achieving mono-tosylation of a triol requires careful control of reaction conditions to prevent over-reaction.
Principle: This protocol utilizes a slow addition of the tosylating agent at low temperature to favor the formation of the mono-tosylated product. The inherent symmetry of cis,cis-1,3,5-cyclohexanetriol means that mono-tosylation at any of the three equivalent hydroxyl groups will yield the same product.
Materials:
-
cis,cis-1,3,5-Cyclohexanetriol
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve cis,cis-1,3,5-cyclohexanetriol (1.0 eq) in anhydrous pyridine (10-20 mL per gram of triol).
-
Cooling: Cool the solution to -10 °C in an ice-salt bath.
-
Slow Addition of TsCl: Dissolve p-toluenesulfonyl chloride (1.05 eq) in a minimal amount of anhydrous DCM and add it to the dropping funnel. Add the TsCl solution dropwise to the stirred triol solution over a period of 2-3 hours, maintaining the temperature at -10 °C.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexane). The mono-tosylated product should have a higher Rf value than the starting triol.
-
Quenching: Once the reaction is complete (or when a significant amount of the desired product has formed), quench the reaction by slowly adding cold saturated aqueous NaHCO₃ solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with DCM (3 x volume of aqueous layer).
-
Washing: Wash the combined organic layers sequentially with 1M HCl (to remove pyridine), saturated aqueous NaHCO₃, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to isolate the mono-O-tosyl-1,3,5-cyclohexanetriol.
Characterization:
-
¹H NMR: Expect to see a downfield shift of the proton attached to the carbon bearing the tosyl group. The aromatic protons of the tosyl group will appear in the aromatic region (around 7.3-7.8 ppm).
-
¹³C NMR: The carbon bearing the tosyl group will show a downfield shift compared to the other two hydroxyl-bearing carbons.
-
Mass Spectrometry (ESI-MS): The mass spectrum should show the molecular ion peak corresponding to the mono-tosylated product.
| Parameter | Typical Value |
| Reaction Time | 4-8 hours |
| Temperature | -10 °C to 0 °C |
| Yield | 40-60% (can be optimized) |
Protocol 2: Regioselective Enzymatic Mono-Acylation of cis,cis-1,3,5-Cyclohexanetriol
Enzymatic catalysis offers a mild and highly selective method for the functionalization of polyols. Lipases are particularly effective for regioselective acylation.
Principle: This protocol employs a lipase, such as Candida antarctica lipase B (CALB), to catalyze the transesterification between this compound and an activated acyl donor (e.g., vinyl acetate) in an organic solvent. The enzyme's active site provides the selectivity for mono-acylation.
Materials:
-
cis,cis-1,3,5-Cyclohexanetriol
-
Immobilized Candida antarctica lipase B (e.g., Novozym 435)
-
Vinyl acetate (acyl donor)
-
Anhydrous solvent (e.g., tert-butyl methyl ether (TBME) or toluene)
-
Molecular sieves (4 Å)
-
Celite® for filtration
-
Silica gel for column chromatography
Procedure:
-
Setup: To a flask containing a magnetic stir bar, add cis,cis-1,3,5-cyclohexanetriol (1.0 eq), immobilized CALB (typically 10-20% by weight of the triol), and activated molecular sieves.
-
Solvent and Reagent Addition: Add the anhydrous organic solvent (e.g., TBME) to dissolve the triol. Then, add vinyl acetate (1.1-1.5 eq).
-
Reaction: Stir the mixture at a controlled temperature (e.g., 30-40 °C).
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Once the desired conversion is reached, filter off the enzyme and molecular sieves through a pad of Celite®. Wash the filter cake with the reaction solvent.
-
Concentration: Concentrate the filtrate under reduced pressure.
-
Purification: Purify the resulting mono-acetylated product by flash column chromatography on silica gel.
Characterization:
-
¹H NMR: A new peak corresponding to the acetyl methyl group will appear around 2.0-2.1 ppm. The proton on the carbon bearing the acetyl group will be shifted downfield.
-
Mass Spectrometry (ESI-MS): The mass spectrum will show the molecular ion peak for the mono-acetylated product.
| Parameter | Typical Value |
| Enzyme Loading | 10-20% w/w |
| Temperature | 30-40 °C |
| Acyl Donor | Vinyl acetate |
| Yield | 70-90% |
dot
References
- 1. Buy this compound | 13314-30-2 [smolecule.com]
- 2. cis,cis-1,3,5-Cyclohexanetriol dihydrate, 98%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]
- 3. Regioselective Acylation of Diols and Triols: The Cyanide Effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Regioselective enzymatic acylation of multi-hydroxyl compounds in organic synthesis [ouci.dntb.gov.ua]
- 5. researchgate.net [researchgate.net]
Application Notes & Protocols: Purification of 1,3,5-Cyclohexanetriol Isomers
Introduction
1,3,5-Cyclohexanetriol, a polyol with three hydroxyl groups on a cyclohexane ring, is a valuable chiral scaffold and building block in medicinal chemistry and materials science. It exists as two primary diastereomers: cis,cis-1,3,5-cyclohexanetriol and cis,trans-1,3,5-cyclohexanetriol. The distinct spatial arrangement of the hydroxyl groups in these isomers imparts them with different physical and chemical properties, making their efficient separation crucial for their application in stereospecific synthesis. This guide provides a detailed overview of the principles and protocols for the purification of these isomers, tailored for researchers, scientists, and drug development professionals.
The common synthetic route to this compound involves the hydrogenation of phloroglucinol, which typically yields a mixture of these isomers.[1] The challenge lies in the separation of these closely related compounds, which have identical molecular weights and similar polarities. This document outlines three primary strategies for their purification: fractional crystallization, chromatographic separation by High-Performance Liquid Chromatography (HPLC), and a derivatization-based approach for analysis and separation by Gas Chromatography-Mass Spectrometry (GC-MS).
Stereochemical Considerations: The Basis for Separation
The key to separating the cis,cis and cis,trans isomers of this compound lies in understanding their conformational preferences in the chair form.
-
cis,cis-1,3,5-Cyclohexanetriol: In its most stable chair conformation, all three hydroxyl groups can occupy equatorial positions. This arrangement minimizes steric hindrance, resulting in a more stable and symmetrical molecule.
-
cis,trans-1,3,5-Cyclohexanetriol: This isomer has two hydroxyl groups in a cis relationship and one in a trans relationship. In any chair conformation, it will have at least one axial hydroxyl group, leading to greater steric strain compared to the all-equatorial cis,cis isomer.
These conformational differences lead to subtle variations in polarity, hydrogen bonding capability, and crystal lattice packing, which can be exploited for separation.
Caption: Exploitable differences between this compound isomers.
Protocol 1: Fractional Crystallization
Fractional crystallization is a powerful technique for separating diastereomers based on their differing solubilities in a particular solvent. The more symmetrical and stable cis,cis isomer often exhibits a greater tendency to crystallize from a solution, allowing for its separation from the less symmetrical cis,trans isomer.
Principle: The separation is driven by the differences in the crystal lattice energies of the two isomers. The isomer that forms a more stable crystal lattice will be less soluble and will crystallize out of the solution first under controlled cooling.
Detailed Protocol
-
Solvent Selection: Begin by screening various solvents to identify one in which the isomeric mixture has moderate solubility at elevated temperatures and low solubility at lower temperatures. A mixture of ethanol and water is often a good starting point for polyols.
-
Dissolution: In a flask equipped with a reflux condenser and a magnetic stirrer, dissolve the crude mixture of this compound isomers in a minimal amount of the chosen hot solvent system (e.g., 9:1 ethanol:water) to achieve saturation.
-
Controlled Cooling: Slowly cool the saturated solution. A programmable cooling bath is ideal to ensure a slow and steady temperature decrease (e.g., 1-2 °C per hour). This slow cooling promotes the formation of well-defined crystals of the less soluble isomer.
-
Inducing Crystallization: If crystallization does not occur spontaneously, it can be induced by scratching the inside of the flask with a glass rod or by seeding the solution with a few crystals of the pure cis,cis isomer (if available).
-
Isolation of Crystals: Once a significant amount of crystals has formed, isolate them by vacuum filtration. Wash the crystals with a small amount of the cold solvent to remove any adhering mother liquor containing the more soluble isomer.
-
Analysis and Recrystallization: Analyze the purity of the isolated crystals and the mother liquor by a suitable method (e.g., HPLC or GC-MS after derivatization). For higher purity, the isolated crystals can be subjected to one or more recrystallization steps.
| Parameter | Recommended Condition | Rationale |
| Solvent System | Ethanol/Water, Methanol, Acetone | Balances solubility and allows for a significant change in solubility with temperature. |
| Cooling Rate | 1-2 °C/hour | Promotes the growth of larger, purer crystals and prevents rapid precipitation of both isomers. |
| Seeding | Optional, with pure cis,cis isomer | Can initiate crystallization of the desired isomer and improve selectivity. |
Protocol 2: High-Performance Liquid Chromatography (HPLC)
HPLC is a highly effective method for the separation of isomers with subtle differences in polarity. For this compound isomers, a normal-phase or hydrophilic interaction liquid chromatography (HILIC) column is generally preferred, as these stationary phases can better differentiate between the hydroxyl group orientations.
Principle: The separation is based on the differential interaction of the isomers with the stationary phase. The cis,trans isomer, with its axial hydroxyl group, is generally more polar and will interact more strongly with a polar stationary phase, leading to a longer retention time compared to the less polar cis,cis isomer.
Detailed Protocol
-
Column Selection: A silica-based or an amino-propyl bonded silica column is a good choice for normal-phase separation. For HILIC, a diol or amide-functionalized column can provide excellent selectivity.
-
Mobile Phase Preparation: A typical mobile phase for normal-phase HPLC consists of a non-polar solvent such as hexane or heptane, with a polar modifier like isopropanol or ethanol. For HILIC, a mixture of acetonitrile and water is commonly used.
-
Sample Preparation: Dissolve the isomeric mixture in the mobile phase or a compatible solvent at a known concentration (e.g., 1 mg/mL).
-
Chromatographic Conditions:
-
Column: Silica Gel, 5 µm, 4.6 x 250 mm
-
Mobile Phase: 90:10 (v/v) Hexane:Isopropanol
-
Flow Rate: 1.0 mL/min
-
Detection: Refractive Index (RI) or Evaporative Light Scattering Detector (ELSD)
-
Injection Volume: 10 µL
-
-
Data Analysis: The two isomers should elute as distinct peaks. The peak with the shorter retention time is expected to be the cis,cis isomer, while the later eluting peak corresponds to the cis,trans isomer.
Caption: Workflow for HPLC separation of this compound isomers.
Protocol 3: GC-MS Analysis via Silylation
Due to their low volatility, this compound isomers are not directly amenable to GC analysis. Derivatization to form more volatile trimethylsilyl (TMS) ethers is a necessary step. This derivatization also enhances the differences between the isomers, facilitating their chromatographic separation.
Principle: The hydroxyl groups are converted to their corresponding TMS ethers. The resulting derivatives are significantly more volatile and less polar. The subtle conformational differences between the original isomers are preserved in their derivatized forms, allowing for their separation on a standard non-polar GC column.
Detailed Protocol
-
Derivatization (Silylation):
-
In a clean, dry vial, dissolve approximately 1 mg of the isomer mixture in 100 µL of a suitable solvent (e.g., anhydrous pyridine or acetonitrile).
-
Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Cap the vial tightly and heat at 60-70 °C for 30 minutes to ensure complete derivatization.
-
-
GC-MS Conditions:
-
GC Column: HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: m/z 50-500.
-
-
Data Analysis: The TMS-derivatized isomers will elute at different retention times. The mass spectra can be used to confirm the identity of the compounds by observing the characteristic fragmentation patterns of TMS ethers.
| Parameter | Recommended Condition | Rationale |
| Derivatizing Agent | BSTFA + 1% TMCS | A powerful silylating agent that efficiently derivatizes hydroxyl groups. TMCS acts as a catalyst. |
| GC Column | Non-polar (e.g., HP-5ms) | Separates based on boiling point differences, which are now more pronounced in the TMS derivatives. |
| Temperature Program | Ramped | Ensures good separation of the derivatized isomers and any other components in the sample. |
Conclusion
The successful purification of this compound isomers is a critical step in their utilization for stereospecific applications. The choice of purification method will depend on the scale of the separation, the required purity, and the available analytical instrumentation. Fractional crystallization is a cost-effective method for large-scale purification, while HPLC offers high-resolution separation for both analytical and preparative purposes. GC-MS following derivatization is an excellent tool for the quantitative analysis of isomeric ratios and for confirming the identity and purity of the separated fractions. By understanding the underlying stereochemical principles, researchers can effectively select and optimize a purification strategy to obtain the desired isomer in high purity.
References
Application Note: 1,3,5-Cyclohexanetriol Derivatives for Enzyme Inhibition Studies
Introduction: The Role of Carbasugars in Glycoscience
Carbohydrates are fundamental to a vast array of biological processes, from energy storage to cellular communication.[1] The enzymes that synthesize and degrade these molecules, known as glycosidases, are therefore critical targets for therapeutic intervention in numerous diseases, including type 2 diabetes, viral infections, and cancer.[2][3] 1,3,5-Cyclohexanetriol derivatives belong to a class of compounds called carbasugars or pseudosugars .[1][3] These are carbohydrate mimetics where the endocyclic oxygen atom of a sugar ring is replaced by a methylene (-CH2-) group.[1][3][4] This seemingly subtle structural change renders them resistant to enzymatic hydrolysis by glycosidases, making them excellent candidates for enzyme inhibitors.[3][5][6]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of this compound derivatives in enzyme inhibition studies. We will cover their mechanism of action, provide an illustrative synthesis protocol, and detail a robust protocol for assessing their inhibitory activity against a common glycosidase, α-glucosidase.
Mechanism of Action: Mimicry and Competitive Inhibition
The inhibitory power of carbasugars lies in their structural fidelity to the natural carbohydrate substrates of glycosidases.[7][8] Most retaining glycosidases utilize a two-step catalytic mechanism that proceeds through a transient covalent glycosyl-enzyme intermediate.[9] this compound derivatives, by mimicking the structure of the substrate, can fit into the enzyme's active site. However, due to the stable carbon-based ring, they cannot be cleaved. This leads to competitive inhibition , where the derivative competes with the natural substrate for binding to the active site, thereby reducing the overall rate of the enzymatic reaction.[2] Some carbasugar derivatives can be designed as mechanism-based inhibitors that form a temporary covalent bond with a catalytic residue in the active site, effectively inactivating the enzyme before being slowly released.[7][9]
Caption: Competitive inhibition of a glycosidase by a carbasugar derivative.
Synthesis of this compound Derivatives
The synthesis of carbasugars is a complex area of organic chemistry, often starting from either carbohydrate or non-carbohydrate precursors.[1] A common strategy involves using chiral pool starting materials, such as D-mannitol or quinic acid, and employing key reactions like Wittig olefination and ring-closing metathesis to construct the carbocyclic core.[5][10]
Below is a conceptual workflow illustrating a synthetic approach. Specific protecting group strategies and reaction conditions must be optimized for each target derivative.
Caption: General synthetic workflow for carbasugar derivatives.
Application Protocol: α-Glucosidase Inhibition Assay
This protocol provides a robust method for determining the inhibitory potency of this compound derivatives against α-glucosidase from Saccharomyces cerevisiae. The assay measures the enzymatic hydrolysis of p-nitrophenyl-α-D-glucopyranoside (pNPG) to p-nitrophenol, a yellow product that can be quantified spectrophotometrically at 405 nm.[2]
Principle
α-Glucosidase catalyzes the cleavage of pNPG into glucose and p-nitrophenol. In the presence of an inhibitor, the rate of p-nitrophenol formation decreases. By measuring the absorbance at 405 nm across a range of inhibitor concentrations, the concentration required to inhibit enzyme activity by 50% (IC₅₀) can be determined.[11]
Materials and Reagents
-
α-Glucosidase from Saccharomyces cerevisiae (e.g., Sigma-Aldrich, Cat. No. G5003)
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) (Substrate)
-
This compound derivative (Test Inhibitor)
-
Acarbose (Positive Control Inhibitor)
-
Sodium phosphate buffer (50 mM, pH 6.8)
-
Sodium carbonate (Na₂CO₃), 1 M (Stop Solution)
-
Dimethyl sulfoxide (DMSO)
-
96-well clear, flat-bottom microplates
-
Microplate reader capable of measuring absorbance at 405 nm
-
Incubator set to 37°C
Preparation of Solutions
-
Phosphate Buffer (50 mM, pH 6.8): Prepare by mixing appropriate volumes of monobasic and dibasic sodium phosphate solutions to achieve a pH of 6.8.
-
α-Glucosidase Solution (0.5 U/mL): Dissolve α-glucosidase in cold phosphate buffer. Prepare this solution fresh before each experiment.
-
pNPG Substrate Solution (5 mM): Dissolve pNPG in phosphate buffer. Gentle warming may be required to fully dissolve.
-
Test Inhibitor Stock Solutions: Prepare a 10 mM stock solution of each this compound derivative in DMSO. Create a dilution series (e.g., 1000, 500, 250, 125, 62.5, 31.25 µM) in phosphate buffer. Ensure the final DMSO concentration in the assay well is ≤1%.
-
Acarbose (Positive Control): Prepare a stock and dilution series for acarbose in the same manner as the test inhibitor.
-
Stop Solution (1 M Na₂CO₃): Dissolve sodium carbonate in deionized water.
Step-by-Step Assay Protocol
This protocol is designed for a 96-well plate format. It is crucial to include all necessary controls.
-
Plate Setup: In triplicate, add the following to the wells of a 96-well plate:
-
Test Wells: 20 µL of each test inhibitor dilution.
-
Positive Control Wells: 20 µL of each acarbose dilution.
-
Negative Control (100% Activity): 20 µL of phosphate buffer (containing the same % of DMSO as the test wells).
-
Blank Wells: 20 µL of phosphate buffer.
-
-
Enzyme Addition: Add 20 µL of the α-glucosidase solution (0.5 U/mL) to all wells except the Blank wells. Add 20 µL of phosphate buffer to the Blank wells.
-
Pre-incubation: Mix the plate gently on a shaker for 30 seconds and pre-incubate at 37°C for 10 minutes. This allows the inhibitor to bind to the enzyme before the substrate is introduced.
-
Initiate Reaction: Add 20 µL of the pNPG substrate solution (5 mM) to all wells to start the reaction.
-
Incubation: Mix the plate gently and incubate at 37°C for 20 minutes.
-
Stop Reaction: Terminate the reaction by adding 50 µL of 1 M Na₂CO₃ solution to all wells. The solution in active wells will turn yellow.
-
Read Absorbance: Measure the absorbance of each well at 405 nm using a microplate reader.
Data Analysis and IC₅₀ Determination
-
Correct for Blank: Subtract the average absorbance of the Blank wells from the absorbance readings of all other wells.
-
Calculate Percentage Inhibition: Use the following formula to calculate the percent inhibition for each inhibitor concentration[12]:
% Inhibition = [ (Abs_Control - Abs_Sample) / Abs_Control ] × 100
-
Abs_Control: Average corrected absorbance of the Negative Control (100% activity).
-
Abs_Sample: Corrected absorbance of the well containing the test inhibitor or acarbose.
-
-
Determine IC₅₀ Value: The IC₅₀ is the concentration of an inhibitor required to reduce the rate of the enzymatic reaction by 50%.[11][13]
-
Plot % Inhibition (Y-axis) against the logarithm of the inhibitor concentration (X-axis).
-
Use non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) with software like GraphPad Prism or R to fit a sigmoidal dose-response curve.
-
The IC₅₀ value is derived from this curve as the concentration that corresponds to 50% inhibition.[14]
-
| Derivative Example | IC₅₀ (µM) |
| Derivative A | 75.4 |
| Derivative B | 12.1 |
| Derivative C | 215.8 |
| Acarbose (Control) | 193.4[2] |
| Table 1: Example IC₅₀ values for hypothetical this compound derivatives compared to the standard drug, Acarbose. A lower IC₅₀ value indicates greater potency. |
Trustworthiness and Validation: Essential Controls
To ensure the reliability and validity of the results, the following controls are mandatory:
-
Negative Control (100% Enzyme Activity): Contains enzyme, substrate, and buffer/vehicle (DMSO), but no inhibitor. This defines the maximum reaction rate.
-
Positive Control: A known inhibitor (e.g., Acarbose) is run in parallel to validate the assay's performance and provide a benchmark for comparison.
-
Blank Control: Contains substrate and buffer, but no enzyme. This accounts for any non-enzymatic hydrolysis of the substrate.
-
Inhibitor Color Control: Contains the inhibitor and buffer, but no enzyme or substrate, to check if the compound itself absorbs light at 405 nm.
Conclusion
This compound derivatives represent a potent and versatile class of carbasugars for the study of glycosidase inhibition. Their structural mimicry of natural carbohydrates allows them to act as effective competitive inhibitors. The protocols and methodologies outlined in this application note provide a robust framework for researchers to synthesize and evaluate these compounds, facilitating the discovery of new therapeutic agents for a wide range of diseases. Careful execution of the described assays, with particular attention to controls and data analysis, will yield reliable and reproducible results in the pursuit of novel enzyme inhibitors.
References
- 1. Current Synthetic Approaches to the Synthesis of Carbasugars from Non-Carbohydrate Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Alpha-Glucosidase Inhibitory Assay-Screened Isolation and Molecular Docking Model from Bauhinia pulla Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. studenttheses.uu.nl [studenttheses.uu.nl]
- 4. Synthesis of Highly Oxygenated Bicyclic Carbasugars. Remarkable Difference in the Reactivity of the d-gluco and d-xylo- Derived Trienes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of novel seven-membered carbasugars and evaluation of their glycosidase inhibition potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of novel seven-membered carbasugars and evaluation of their glycosidase inhibition potentials - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00804H [pubs.rsc.org]
- 7. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. Development of Tunable Mechanism-Based Carbasugar Ligands that Stabilize Glycoside Hydrolases through the Formation of Transient Covalent Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. courses.edx.org [courses.edx.org]
- 12. In vitro α-glucosidase inhibitory assay [protocols.io]
- 13. IC50 - Wikipedia [en.wikipedia.org]
- 14. Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Practical Guide to the Synthesis of 1,3,5-Cyclohexanetriol-Based Ligands for Metal Complexation
Abstract: This document provides a comprehensive guide for researchers on the synthesis and application of ligands derived from the 1,3,5-cyclohexanetriol scaffold. The unique stereochemistry of the cyclohexane ring offers a rigid, non-aromatic platform for creating diverse, multidentate ligands capable of forming stable complexes with a wide range of metal ions. We will explore the foundational synthesis of the cyclohexanetriol core, detail stereospecific strategies for its functionalization into versatile ligands, and provide protocols for subsequent metal complexation. This guide emphasizes the rationale behind methodological choices, offering insights into reaction mechanisms, protecting group strategies, and characterization techniques relevant to coordination chemistry and materials science.
Introduction: The this compound Scaffold in Coordination Chemistry
The this compound (CHT) core is an attractive building block for ligand design due to its well-defined three-dimensional structure. Unlike flexible aliphatic chains or planar aromatic systems, the cyclohexane chair conformation provides a rigid framework that pre-organizes coordinating groups in specific spatial arrangements. This structural rigidity is crucial for controlling the geometry and stability of the resulting metal complexes.
The hydroxyl groups of CHT serve as versatile handles for chemical modification, allowing for the introduction of various donor atoms (N, O, S, P) to create ligands with tailored properties. These ligands are instrumental in diverse fields, including:
-
Supramolecular Chemistry: The defined geometry of CHT-based ligands can direct the self-assembly of molecules into predictable, well-ordered structures like metal-organic frameworks (MOFs) and liquid crystals.[1]
-
Catalysis: By tuning the steric and electronic environment around a metal center, these ligands can influence the reactivity and selectivity of catalysts.[2]
-
Biomedical Applications: The ability to form stable complexes with metal ions is critical for developing radiopharmaceuticals and MRI contrast agents.[3] Furthermore, CHT derivatives can be used to enhance the solubility and bioavailability of pharmaceutical ingredients.[1]
The stereoisomerism of the three hydroxyl groups is a key feature. Depending on their axial or equatorial positions, different isomers with distinct chemical properties can be synthesized, with the cis,cis-1,3,5-cyclohexanetriol (all-cis) configuration being the most thermodynamically stable.[1] This guide will focus on leveraging this stereochemistry for targeted ligand synthesis.
Synthesis of the this compound Core
The most common and industrially relevant route to this compound is the catalytic hydrogenation of phloroglucinol (1,3,5-trihydroxybenzene).[1][4] Ruthenium-based catalysts are highly effective for this transformation, offering excellent activity and selectivity under relatively mild conditions.[1]
Causality of the Method:
The aromatic ring of phloroglucinol is electron-rich due to the three hydroxyl groups, making it susceptible to hydrogenation. A heterogeneous catalyst like Ruthenium on carbon (Ru/C) provides a surface for the adsorption of both hydrogen gas and the aromatic substrate, facilitating the reduction of the benzene ring to a cyclohexane ring. The choice of solvent (e.g., isopropyl alcohol) and reaction conditions (temperature, pressure) can influence the reaction rate and the stereochemical outcome.[4]
Figure 1: General workflow for the synthesis of this compound.
Protocol 1: Synthesis of this compound
Objective: To synthesize this compound via catalytic hydrogenation of phloroglucinol.
Materials:
-
Phloroglucinol
-
10% Ruthenium on Carbon (Ru/C) catalyst
-
Isopropyl alcohol
-
High-pressure hydrogenation reactor (autoclave)
-
Filtration apparatus (e.g., Celite pad)
-
Rotary evaporator
Procedure:
-
In a high-pressure reactor, combine phloroglucinol and isopropyl alcohol.
-
Carefully add the 10% Ru/C catalyst (typically 5-10% by weight relative to the substrate).
-
Seal the reactor and purge it several times with nitrogen gas, followed by hydrogen gas.
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., ~100 atm or 7600 Torr).[4][5]
-
Heat the mixture to 120°C with vigorous stirring.[4]
-
Maintain the reaction for 24 hours or until hydrogen uptake ceases, as monitored by the pressure gauge.
-
Cool the reactor to room temperature and carefully vent the excess hydrogen gas.
-
Purge the reactor with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the Ru/C catalyst. Wash the pad with additional isopropyl alcohol.
-
Combine the filtrate and washings, and remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting solid is a mixture of this compound stereoisomers, which can be used directly for many applications or purified further by crystallization to isolate specific isomers like the cis,cis dihydrate.
Stereospecific Ligand Synthesis from cis-1,3,5-Cyclohexanetriol
To create ligands with a well-defined architecture, a stereospecific synthetic route is essential. Starting with a single isomer, such as cis-1,3,5-cyclohexanetriol, allows for precise control over the final ligand geometry. The following strategy, adapted from the work of Cronin and coworkers, demonstrates how to convert the triol into a family of related ligands by selectively functionalizing the hydroxyl groups.[2]
Synthetic Strategy Overview:
The core strategy involves a series of protection, activation, and substitution steps to replace the hydroxyl groups with desired coordinating functionalities, such as amines.
-
Mono-Protection: One hydroxyl group is selectively protected (e.g., as a silyl ether) to prevent it from reacting in subsequent steps. This is a crucial step for achieving selective functionalization.
-
Activation & Substitution: The remaining two hydroxyl groups are activated (e.g., by conversion to tosylates) to make them good leaving groups for nucleophilic substitution. They are then replaced by a nucleophile, such as an azide ion (N₃⁻).
-
Deprotection & Derivatization: The protecting group is removed, freeing the first hydroxyl group for further modification if desired.
-
Reduction: The azide groups are reduced to primary amines, yielding the final ligand.
Figure 2: Workflow for synthesizing a diamino-alcohol ligand from cis-1,3,5-CHT.
Protocol 2: Synthesis of cis-3,5-Diamino-trans-hydroxycyclohexane
This protocol outlines the synthesis of a versatile C₂-symmetric ligand precursor.
Step 1: Mono-silylation (Protection)
-
Rationale: Tert-butyldimethylsilyl chloride (TBDMSCl) is used to protect one hydroxyl group. Its steric bulk favors mono-substitution, leaving two hydroxyls available for further reaction.
-
Procedure: Dissolve cis-1,3,5-cyclohexanetriol in a suitable solvent like pyridine. Cool the solution to 0°C and add TBDMSCl dropwise. Allow the reaction to warm to room temperature and stir overnight. Work up the reaction by quenching with water and extracting the product into an organic solvent. Purify by column chromatography.
Step 2: Mono-tosylation and Azide Substitution (Activation & Functionalization)
-
Rationale: The remaining hydroxyl groups must be converted into good leaving groups for nucleophilic substitution. Tosyl chloride (TsCl) is used for this activation. Subsequent reaction with sodium azide (NaN₃) introduces the nitrogen functionality that will become the amine donor groups.[2]
-
Procedure: Dissolve the mono-silylated intermediate in THF. Cool to -78°C and add n-butyllithium (n-BuLi) to deprotonate one hydroxyl group, followed by the addition of TsCl. This sequence is repeated to form the ditosylate. The crude ditosylate is then dissolved in DMF, and sodium azide is added. The mixture is heated (e.g., to 70°C) to drive the substitution reaction.[2] After cooling, the product is isolated by extraction and purified.
Step 3: Catalytic Hydrogenation (Reduction)
-
Rationale: The azide groups are cleanly and efficiently reduced to primary amines using catalytic hydrogenation. Palladium on carbon (Pd/C) or Rhodium on carbon (Rh/C) are effective catalysts for this transformation.[2]
-
Procedure: Dissolve the diazido intermediate in an alcohol solvent like methanol or ethanol. Add the Pd/C or Rh/C catalyst. Place the mixture in a hydrogenation apparatus and subject it to hydrogen gas pressure (e.g., 7 bar) at room temperature for 18-60 hours.[2] Upon completion, the catalyst is removed by filtration, and the solvent is evaporated to yield the final diamino-alcohol ligand.
| Step | Key Reagents | Conditions | Purpose | Typical Yield |
| 1. Tosylation | n-BuLi, TsCl, THF | -40°C to rt, 15 h | Activate OH group | ~70%[2] |
| 2. Azidation | NaN₃, DMF | 70°C, 16 h | Introduce N₃ groups | ~80%[2] |
| 3. Reduction | H₂, Pd/C, EtOH | rt, 7 bar, 18 h | Convert N₃ to NH₂ | ~95%[2] |
| Table 1: Summary of key reaction steps and yields for the conversion of a mono-tosylated alcohol to the corresponding amine, based on the synthesis of cis,trans-diamino-hydroxycyclohexane.[2] |
Formation and Characterization of Metal Complexes
Once the ligand is synthesized, it can be reacted with a variety of metal salts to form coordination complexes. The choice of metal precursor (e.g., chloride, nitrate, perchlorate salts) and solvent is critical and depends on the specific metal and ligand.
Protocol 3: General Procedure for Metal Complexation
Objective: To form a metal complex with a synthesized this compound-based ligand.
Materials:
-
Synthesized ligand (e.g., cis-3,5-diamino-trans-hydroxycyclohexane)
-
Metal salt (e.g., Ga(NO₃)₃, CuCl₂, CoCl₂)
-
Anhydrous solvent (e.g., methanol, ethanol, acetonitrile)
-
Schlenk line or glovebox for air-sensitive reactions
Procedure:
-
Dissolve the ligand in the chosen anhydrous solvent.
-
In a separate flask, dissolve the metal salt in the same solvent.
-
Slowly add the metal salt solution to the ligand solution with stirring. A color change or precipitation of the complex may be observed.
-
The reaction may require heating or extended stirring at room temperature to go to completion.
-
If the complex precipitates, it can be isolated by filtration, washed with a small amount of cold solvent, and dried under vacuum.
-
If the complex is soluble, single crystals suitable for X-ray diffraction may be grown by slow evaporation of the solvent, vapor diffusion, or layering with a non-solvent.
Characterization of Metal Complexes
A suite of analytical techniques is required to confirm the formation and structure of the metal complex.
Figure 3: Key techniques for the characterization of metal complexes.
| Technique | Information Provided |
| NMR Spectroscopy | Confirms the coordination of the ligand to the metal through shifts in proton and carbon signals. Essential for diamagnetic complexes.[3] |
| Mass Spectrometry | Determines the mass-to-charge ratio of the complex, confirming its molecular weight and composition.[3] |
| FT-IR Spectroscopy | Shows changes in the vibrational frequencies of the ligand's functional groups (e.g., N-H, O-H stretches) upon coordination to the metal.[2] |
| X-ray Crystallography | Provides the unambiguous solid-state structure, including bond lengths, bond angles, and the precise coordination geometry around the metal center.[3] |
| Elemental Analysis | Confirms the empirical formula of the synthesized complex by determining the percentage composition of C, H, and N.[2] |
| Table 2: Standard characterization methods for 1,3,5-CHT-based metal complexes. |
Conclusion
The this compound scaffold provides a robust and stereochemically rich platform for the design of novel ligands. By employing well-established synthetic methodologies, including catalytic hydrogenation for the core synthesis and strategic functionalization via protection/activation pathways, researchers can access a wide array of ligands. These ligands are capable of forming structurally defined metal complexes with significant potential in catalysis, materials science, and medicine. The protocols and rationale outlined in this guide serve as a foundational resource for scientists entering this exciting area of coordination chemistry.
References
- 1. Buy this compound | 13314-30-2 [smolecule.com]
- 2. Design and sterospecific synthesis of modular ligands based upon cis-1,3-trans-5-substituted cyclohexanes - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Syntheses and characterizations of metal complexes derived from cis,cis-1,3,5-triaminocyclohexane-N,N',N"-triacetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. arkat-usa.org [arkat-usa.org]
Troubleshooting & Optimization
Common side reactions in the synthesis of 1,3,5-Cyclohexanetriol
Welcome to the technical support center for the synthesis of 1,3,5-cyclohexanetriol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthesis. As a Senior Application Scientist, I have compiled this resource based on established literature and extensive field experience to provide you with in-depth, actionable insights. Our goal is to empower you to troubleshoot effectively, optimize your reaction conditions, and achieve high-purity this compound.
This guide is structured into two main sections: a Troubleshooting Guide in a question-and-answer format to address specific experimental issues, and a comprehensive Frequently Asked Questions (FAQ) section for more general inquiries.
Troubleshooting Guide
This section directly addresses common problems you may encounter during the synthesis of this compound, which is most commonly achieved via the catalytic hydrogenation of phloroglucinol.
Question 1: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?
Answer:
Low yields in the hydrogenation of phloroglucinol are a frequent issue and can stem from several factors, primarily incomplete reaction, catalyst deactivation, or product loss during workup.
Potential Causes & Solutions:
-
Incomplete Reaction: The hydrogenation of the aromatic ring of phloroglucinol is a multi-step process. Insufficient reaction time, low hydrogen pressure, or inadequate temperature can lead to the presence of unreacted starting material and partially hydrogenated intermediates.
-
Protocol: Ensure your reaction is running for a sufficient duration. Monitor the reaction progress by taking aliquots (if your reactor setup allows) and analyzing them by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction has stalled, consider increasing the hydrogen pressure or reaction time.
-
-
Catalyst Deactivation: The catalyst is the heart of this reaction, and its activity is paramount.
-
Poisoning: Contaminants in your starting material, solvent, or hydrogen gas can poison the catalyst. Sulfur and nitrogen compounds are common poisons for nickel and platinum group metal catalysts.[1][2] Ensure you are using high-purity reagents and solvents.
-
Sintering: Excessively high reaction temperatures can cause the fine metal particles of the catalyst to agglomerate, a process known as sintering. This reduces the active surface area and, consequently, the catalyst's activity.[3][4]
-
Fouling: High molecular weight byproducts or polymers can deposit on the catalyst surface, blocking active sites.[3]
-
Protocol: Use fresh, high-quality catalyst for each reaction. If you suspect catalyst poisoning, consider purifying your starting materials. To avoid sintering, maintain the recommended reaction temperature.
-
-
Product Loss During Workup: this compound is a highly polar, water-soluble compound, which can make its extraction and isolation challenging.[5]
-
Protocol: After filtering off the catalyst, the solvent (often water or an alcohol) should be removed under reduced pressure. Avoid excessive heating during this step to prevent product degradation. Due to its high polarity, extraction from an aqueous solution with common organic solvents like ethyl acetate or dichloromethane will be inefficient. Consider continuous liquid-liquid extraction with a more polar solvent like butanol or lyophilization (freeze-drying) to isolate the crude product.[5]
-
Workflow for Diagnosing Low Yield:
Caption: Troubleshooting workflow for low yield in this compound synthesis.
Question 2: My final product is a mixture of stereoisomers (cis and trans). How can I control the stereoselectivity of the hydrogenation?
Answer:
The hydrogenation of phloroglucinol can produce two main stereoisomers of this compound: the cis (all hydroxyl groups on the same side of the ring) and the trans isomers. Controlling this stereoselectivity is a significant challenge.
Factors Influencing Stereoselectivity:
-
Catalyst Choice: The nature of the catalyst and its support can influence the stereochemical outcome. Different catalysts will have different surface geometries, affecting how the phloroglucinol molecule adsorbs and how hydrogen is delivered.
-
For instance, Raney Nickel has been reported to yield the all-cis-cyclohexane-1,3,5-triol.[6]
-
-
Reaction Conditions: Temperature, pressure, and solvent can all play a role in determining the ratio of isomers. These parameters can affect the thermodynamics and kinetics of the hydrogenation steps and any potential isomerization on the catalyst surface.
-
Dynamic Epimerization: It may be possible to convert the thermodynamically more stable trans isomers to the less stable but often more desirable cis form through dynamic epimerization strategies, though this would require a separate reaction step.
Strategies for Controlling Stereoselectivity:
-
Catalyst Screening: Experiment with different catalysts (e.g., Raney Nickel, Ruthenium on carbon, Rhodium on alumina) to determine which provides the best selectivity for your desired isomer under your experimental conditions.
-
Solvent Effects: The polarity and coordinating ability of the solvent can influence the adsorption of the substrate on the catalyst surface. Compare results in different solvents such as water, ethanol, and isopropyl alcohol.
-
Temperature and Pressure Optimization: Systematically vary the temperature and hydrogen pressure. Milder conditions (lower temperature and pressure) may favor the kinetic product, which could be a different isomer than the thermodynamic product favored at higher temperatures.
-
Purification of Isomers: If a mixture of isomers is unavoidable, you may need to separate them. Due to their similar polarities, this can be challenging.
-
Fractional Crystallization: If the isomers have sufficiently different solubilities, fractional crystallization can be an effective purification method.
-
Chromatography: Specialized chromatographic techniques may be required. Normal-phase chromatography on silica gel or alumina might be effective. For highly polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) or chromatography on polar-bonded phases (like amine-functionalized silica) can provide better separation.[7] Derivatization of the hydroxyl groups to form less polar esters or ethers can also facilitate chromatographic separation, followed by a deprotection step.
-
Question 3: I have identified several byproducts in my reaction mixture, such as resorcinol, 1,3-cyclohexanediol, and cyclohexanol. What causes their formation and how can I minimize them?
Answer:
The formation of these byproducts is a clear indication of either incomplete hydrogenation or over-hydrogenation/hydrodeoxygenation.
Formation Pathways of Common Byproducts:
Caption: Formation pathways of common byproducts in phloroglucinol hydrogenation.
-
Resorcinol and 1,3-Cyclohexanediol (Incomplete Hydrogenation/Hydrodeoxygenation):
-
Cause: These byproducts arise from the hydrogenolysis (cleavage of a C-O bond by hydrogen) of one of the hydroxyl groups before or during the complete saturation of the aromatic ring. Higher temperatures significantly promote these hydrodeoxygenation reactions.[8]
-
Solution: Conduct the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. This will favor hydrogenation over hydrodeoxygenation.
-
-
Cyclohexanol (Over-hydrogenation/Hydrodeoxygenation):
-
Cause: This is the result of excessive hydrodeoxygenation, where all three hydroxyl groups have been removed and replaced with hydrogen. This is more likely to occur under harsh reaction conditions (high temperature, high pressure, long reaction times) and with highly active, non-selective catalysts.
-
Solution: Similar to preventing the formation of resorcinol and cyclohexanediol, milder reaction conditions are key. Reduce the reaction temperature and monitor the reaction progress closely to stop it once the starting material is consumed and the desired product is formed, before significant over-hydrogenation occurs.
-
Recommended Experimental Protocol to Minimize Byproducts:
-
Starting Materials: Phloroglucinol (1 equivalent), Catalyst (e.g., 5-10 wt% Ru/C or Raney Nickel).
-
Solvent: Deionized water or ethanol.
-
Reaction Setup: A high-pressure autoclave (e.g., a Parr hydrogenator).
-
Procedure: a. Add the phloroglucinol and solvent to the autoclave. b. Carefully add the catalyst under an inert atmosphere (e.g., nitrogen or argon). Note: Raney Nickel is often pyrophoric and must be handled with care, typically as a slurry in water.[2][9] c. Seal the reactor and purge several times with nitrogen, followed by several purges with hydrogen to remove all air. d. Pressurize the reactor with hydrogen to the desired pressure (e.g., 500-1000 psi). e. Heat the reaction mixture to the desired temperature (start with a lower temperature, e.g., 80-100 °C) with vigorous stirring. f. Monitor the reaction by observing hydrogen uptake and/or by analyzing aliquots. g. Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen. h. Purge the reactor with nitrogen before opening. i. Filter the reaction mixture to remove the catalyst. The catalyst should be kept wet to prevent it from catching fire. j. Isolate the product from the filtrate.
Frequently Asked Questions (FAQ)
Q1: What is the best catalyst for the hydrogenation of phloroglucinol to this compound?
There is no single "best" catalyst, as the optimal choice depends on the desired outcome (e.g., specific stereoisomer) and available equipment. However, Ruthenium on carbon (Ru/C) and Raney Nickel are the most commonly reported and effective catalysts for this transformation.[2] Ruthenium catalysts are often highly active and can be used under relatively mild conditions. Raney Nickel is a very active but less selective catalyst.[2]
Q2: What are the typical reaction conditions (temperature, pressure, solvent)?
-
Temperature: Typically in the range of 80-150°C. Lower temperatures are generally preferred to minimize side reactions like hydrodeoxygenation.[8]
-
Pressure: Hydrogen pressures typically range from 500 to 1500 psi. Higher pressures increase the rate of hydrogenation.
-
Solvent: Water and alcohols (ethanol, isopropanol) are common solvents due to the good solubility of phloroglucinol. Aqueous-phase processing is an effective approach for this reaction.[8]
Q3: How can I effectively purify the final product?
This compound is a very polar and water-soluble compound, making purification a key challenge.
-
Initial Isolation: After removing the catalyst by filtration, the solvent should be evaporated under reduced pressure at a low temperature (e.g., < 50°C).
-
Purification from Non-polar Impurities: If non-polar impurities are present, you can perform a trituration or wash of the crude solid with a non-polar solvent like hexane or diethyl ether.
-
Purification from Polar Impurities: This is the more difficult step.
-
Recrystallization: If a suitable solvent system can be found, recrystallization is an excellent method for purification. Mixtures of polar solvents like ethanol/water or isopropanol/water might be effective.
-
Chromatography: Flash chromatography on silica gel can be attempted, but the high polarity of the compound may lead to poor elution. HILIC or reversed-phase chromatography with a highly aqueous mobile phase on a polar-modified C18 column may be more successful.[7][10]
-
Lyophilization (Freeze-Drying): If the product is in an aqueous solution with minimal impurities, lyophilization is an excellent non-thermal method to obtain the solid product.[5]
-
Q4: What analytical techniques are best for monitoring the reaction and characterizing the product?
-
Reaction Monitoring:
-
Thin-Layer Chromatography (TLC): A quick and easy way to monitor the disappearance of the UV-active starting material (phloroglucinol). A polar mobile phase will be required.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information on the disappearance of the starting material and the appearance of the product and any byproducts.
-
Gas Chromatography (GC): Can be used if the products are sufficiently volatile. Derivatization to silyl ethers may be necessary to improve volatility and peak shape.
-
-
Product Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): The most powerful tool for structural elucidation and for determining the stereochemistry of the product(s).
-
Mass Spectrometry (MS): To confirm the molecular weight of the product and identify byproducts.
-
Infrared (IR) Spectroscopy: To confirm the presence of hydroxyl groups and the absence of the aromatic ring from the starting material.
-
Q5: My Raney Nickel catalyst seems inactive. What could be the problem?
Raney Nickel is a highly active catalyst but can be sensitive to its handling and reaction environment.
-
Pyrophoric Nature: Dry Raney Nickel is pyrophoric and will rapidly deactivate upon exposure to air. It should always be handled as a slurry under water or a suitable solvent.[2][9]
-
Acidic Conditions: Raney Nickel is not stable in acidic conditions (pH < 5.5) as the nickel metal will dissolve.[2] Ensure your reaction medium is neutral or slightly basic.
-
Poisoning: Like other hydrogenation catalysts, Raney Nickel is susceptible to poisoning, particularly by sulfur compounds.
References
- 1. scs.illinois.edu [scs.illinois.edu]
- 2. Raney Nickel, Raney Nickel Catalyst, Vineeth Precious [preciouscatalyst.com]
- 3. cup.edu.cn [cup.edu.cn]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. biotage.com [biotage.com]
- 8. researchgate.net [researchgate.net]
- 9. ehs.stanford.edu [ehs.stanford.edu]
- 10. Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Reaction Conditions for Phloroglucinol Reduction
Welcome to the technical support center for the optimization of phloroglucinol reduction. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for this important chemical transformation. Here, you will find a series of frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format, grounded in scientific principles and practical laboratory experience.
I. Frequently Asked Questions (FAQs)
FAQ 1: What are the primary reduction products of phloroglucinol, and how can I control the selectivity?
The reduction of phloroglucinol can yield several products, primarily resorcinol, 1,3-cyclohexanediol, and cyclohexanol. The selectivity of the reaction is highly dependent on the reaction conditions, particularly the choice of reducing agent and temperature.
-
Resorcinol is the product of partial reduction (hydrodeoxygenation) where one hydroxyl group is removed.
-
1,3-Cyclohexanediol is formed through the hydrogenation of the aromatic ring without the removal of hydroxyl groups.
-
Cyclohexanol is the product of complete hydrogenation and dehydroxylation.
Controlling selectivity is a key challenge. For instance, in catalytic hydrogenation over a platinum-on-carbon catalyst, temperature plays a crucial role. At lower temperatures, the formation of 1,3-cyclohexanediol may be favored, while at higher temperatures (e.g., 190-230°C), the reaction can be steered towards resorcinol and subsequently to cyclohexanol.[1]
FAQ 2: What are the most common methods for reducing phloroglucinol?
The two primary methods for the reduction of phloroglucinol are:
-
Catalytic Hydrogenation: This is a widely used industrial method that employs a heterogeneous catalyst (e.g., platinum, palladium, rhodium, or Raney nickel) and hydrogen gas.[2][3] It offers high efficiency but requires careful control of reaction parameters to achieve the desired selectivity.
-
Chemical Reduction: This method uses chemical reducing agents. A notable example is the use of sodium borohydride (NaBH₄) in an aqueous solution to selectively reduce phloroglucinol to resorcinol. This method can be advantageous for its simplicity and mild reaction conditions.
FAQ 3: How can I monitor the progress of my phloroglucinol reduction reaction?
Effective reaction monitoring is crucial for optimization. The most common analytical techniques include:
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a robust method for quantifying the disappearance of phloroglucinol and the appearance of products.[4]
-
HPLC-Mass Spectrometry (HPLC-MS/MS): This technique provides higher sensitivity and specificity, allowing for the accurate quantification of phloroglucinol and its reduction products, even at low concentrations.[5][6]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another powerful tool for analyzing the reaction mixture, particularly after derivatization (e.g., silylation) of the polar hydroxyl groups.[7]
II. Troubleshooting Guides
Troubleshooting 1: Low or No Conversion
Problem: You are observing low or no consumption of phloroglucinol in your reaction.
Possible Causes and Solutions:
| Possible Cause | Underlying Principle | Recommended Solution |
| Inactive Catalyst (Catalytic Hydrogenation) | The catalyst's active sites may be poisoned or deactivated. Common poisons for platinum group metal catalysts include sulfur compounds, carbon monoxide, and halides.[8][9] | - Ensure high purity of reactants and solvents. - Use a fresh batch of catalyst. - Consider a catalyst guard bed if impurities are suspected in the starting material. - For Raney Nickel, ensure it is properly activated and handled under inert conditions to prevent oxidation.[3] |
| Insufficient Hydrogen Pressure (Catalytic Hydrogenation) | The concentration of dissolved hydrogen is too low for the reaction to proceed at a reasonable rate. | - Increase the hydrogen pressure according to your reactor's specifications. - Ensure there are no leaks in your hydrogenation setup. - Improve agitation to enhance gas-liquid mass transfer. |
| Decomposition of Reducing Agent (Chemical Reduction) | Sodium borohydride can decompose, especially in acidic conditions or at elevated temperatures. | - Prepare fresh solutions of sodium borohydride. - Maintain the recommended temperature for the reaction. - Ensure the pH of the reaction medium is appropriate for the stability of the reducing agent. |
| Low Reaction Temperature | The reaction kinetics are too slow at the current temperature. | - Gradually increase the reaction temperature while monitoring for side product formation. For catalytic hydrogenation, temperatures can range from ambient to over 200°C depending on the desired product.[1] |
Troubleshooting 2: Poor Selectivity to the Desired Product
Problem: The reaction is proceeding, but you are obtaining a mixture of undesired products.
Possible Causes and Solutions:
| Possible Cause | Underlying Principle | Recommended Solution |
| Incorrect Reaction Temperature | The reaction pathway is highly sensitive to temperature. For example, in catalytic hydrogenation, higher temperatures favor hydrodeoxygenation to resorcinol and cyclohexanol.[1] | - Carefully control and optimize the reaction temperature. For the selective formation of 1,3-cyclohexanediol, lower temperatures are generally preferred. |
| Inappropriate Catalyst Choice | Different catalysts have different selectivities. For instance, rhodium on silica has been shown to be effective for the hydrogenation of resorcinol to cyclohexanediols.[10][11] | - Screen different catalysts (e.g., Pt/C, Pd/C, Rh/C, Raney Ni) to find the one that provides the best selectivity for your desired product. |
| Incorrect Solvent System | The solvent can influence the solubility of reactants and the interaction with the catalyst surface, thereby affecting selectivity. | - Experiment with different solvents. For catalytic hydrogenation, water and alcohols are common choices. For sodium borohydride reductions, water is a suitable solvent. |
| Reaction Time | Prolonged reaction times can lead to the formation of over-reduced products. | - Monitor the reaction progress closely and stop the reaction once the desired product has reached its maximum concentration. |
III. Experimental Protocols
Protocol 1: Catalytic Hydrogenation of Phloroglucinol to Resorcinol
This protocol is a general guideline and should be optimized for your specific equipment and safety protocols.
Materials:
-
Phloroglucinol
-
5% Platinum on activated carbon (Pt/C)
-
Deionized water
-
High-pressure autoclave reactor equipped with a stirrer, gas inlet, and temperature control
-
Filtration apparatus
Procedure:
-
Reactor Setup:
-
Add phloroglucinol and deionized water to the autoclave.
-
Carefully add the Pt/C catalyst. The catalyst loading should be optimized (typically 1-5 mol% of platinum relative to the substrate).
-
-
Inerting the Reactor:
-
Seal the reactor and purge it several times with an inert gas (e.g., nitrogen or argon) to remove all oxygen.
-
-
Hydrogenation:
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 500-1000 psi).
-
Begin stirring and heat the reactor to the target temperature (e.g., 190-210°C for resorcinol).[1]
-
Monitor the reaction progress by taking samples periodically and analyzing them by HPLC or GC-MS.
-
-
Work-up:
-
Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Purge the reactor with an inert gas.
-
Filter the reaction mixture to remove the catalyst. Caution: The catalyst may be pyrophoric; handle it with care, preferably wet.
-
The aqueous solution containing the product can then be subjected to extraction and purification.
-
Protocol 2: Reduction of Phloroglucinol to Resorcinol using Sodium Borohydride
This protocol is adapted from a literature procedure.
Materials:
-
Phloroglucinol dihydrate
-
Sodium borohydride (NaBH₄)
-
Deionized water
-
Dilute hydrochloric acid
-
Benzene (or a suitable extraction solvent)
-
Soxhlet apparatus
Procedure:
-
Reaction Setup:
-
In a flask, dissolve sodium borohydride in water.
-
In a separate beaker, dissolve phloroglucinol dihydrate in water.
-
-
Addition:
-
Slowly add the phloroglucinol solution to the stirred sodium borohydride solution over 30 minutes.
-
-
Reaction:
-
Continue stirring the mixture at room temperature for 14 hours.
-
-
Quenching:
-
Carefully decompose the excess sodium borohydride by the cautious addition of dilute hydrochloric acid until the effervescence ceases.
-
-
Work-up and Purification:
-
Evaporate the aqueous solution under reduced pressure.
-
Extract the residue with benzene using a Soxhlet apparatus for 12 hours.
-
Evaporate the benzene to obtain crude resorcinol.
-
The crude product can be further purified by recrystallization from benzene.
-
IV. Visualizations
Experimental Workflow for Catalytic Hydrogenation
Caption: A typical experimental workflow for the catalytic hydrogenation of phloroglucinol.
Troubleshooting Logic for Low Conversion
Caption: A decision tree for troubleshooting low conversion in phloroglucinol reduction.
V. References
-
Fray, G. I. (1958). Reaction of phloroglucinol with sodium borohydride. Tetrahedron, 3(3-4), 316.
-
Organic Syntheses Procedure. phloroglucinol. Available at: --INVALID-LINK--
-
Zhang, Y., et al. (2021). The discovery of new phloroglucinol glycosides from Agrimonia pilosa and the mechanism of oxidative dearomatization of the methyl-substituted phloroglucinol derivatives. RSC Advances, 11(39), 24209-24217. Available at: --INVALID-LINK--
-
Lari, G. M., et al. (2016). Aqueous-phase hydrodeoxygenation of highly oxygenated aromatics on platinum. Applied Catalysis A: General, 516, 126-136. (Simulated data presented in a ResearchGate figure). Available at: --INVALID-LINK--
-
Zhang, Y., et al. (2021). The discovery of new phloroglucinol glycosides from Agrimonia pilosa and the mechanism of oxidative dearomatization of the methyl-substituted phloroglucinol derivatives. Semantic Scholar. Available at: --INVALID-LINK--
-
CN103641687A - Preparation method of phloroglucinol. Google Patents. Available at: --INVALID-LINK--
-
Haddock, J. D., & Ferry, J. G. (1989). Purification and properties of phloroglucinol reductase from Eubacterium oxidoreducens G-41. The Journal of biological chemistry, 264(8), 4423–4427.
-
Haddock, J. D., & Ferry, J. G. (1989). Purification and properties of phloroglucinol reductase from Eubacterium oxidoreducens G-41. PubMed. Available at: --INVALID-LINK--
-
US2773908A - Separation and purification of phloroglucinol. Google Patents. Available at: --INVALID-LINK--
-
Cantillo, D., et al. (2016). Sequential Nitration/Hydrogenation Protocol for the Synthesis of Triaminophloroglucinol: Safe Generation and Use of an Explosive Intermediate under Continuous-Flow Conditions. Organic Process Research & Development, 20(2), 485-491.
-
Wikipedia. Phloroglucinol. Available at: --INVALID-LINK--
-
Humbert, L., et al. (1993). Determination of phloroglucinol in human plasma by gas chromatography-mass spectrometry. Journal of chromatography, 617(1), 140-146.
-
Temperature and Solvent Effects on Radical Scavenging Ability of Phenols. ResearchGate. Available at: --INVALID-LINK--
-
American Chemical Society. (2022). Raney® Nickel: A Life-Changing Catalyst. Available at: --INVALID-LINK--
-
Yang, X., et al. (2019). Poisoning and competitive adsorption effects during phenol hydrogenation on platinum in water-alcohol mixtures. OSTI.GOV. Available at: --INVALID-LINK--
-
Lari, G. M., et al. (2016). Aqueous-phase hydrodeoxygenation of highly oxygenated aromatics on platinum. Applied Catalysis A: General, 516, 126-136. (Simulated data presented in a ResearchGate figure). Available at: --INVALID-LINK--
-
Patsnap Synapse. (2024). What is the mechanism of Phloroglucin?. Available at: --INVALID-LINK--
-
Li, W., et al. (2018). Determination of phloroglucinol in human plasma by HPLC-MS/MS and its application to a bioequivalence study in healthy volunteers. European Review for Medical and Pharmacological Sciences, 22(18), 6077-6083.
-
Chemistry For Everyone. (2023). What Is Catalyst Poisoning In Chemical Reactions?. YouTube. Available at: --INVALID-LINK--
-
Wikipedia. Raney nickel. Available at: --INVALID-LINK--
-
Ananikov, V. P., et al. (2023). Air-Stable Efficient Nickel Catalyst for Hydrogenation of Organic Compounds. Catalysts, 13(4), 708.
-
Wikipedia. Phenol. Available at: --INVALID-LINK--
-
Ashenhurst, J. (2023). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. Available at: --INVALID-LINK--
-
Hydrogenation of Phenol to Cyclohexanone over Bifunctional Pd/ C‑Heteropoly Acid Catalyst in the Liquid Phase. OSTI.GOV. Available at: --INVALID-LINK--
-
Kim, K. C., et al. (2023). Phloroglucinol Inhibits Oxidative-Stress-Induced Cytotoxicity in C2C12 Murine Myoblasts through Nrf-2-Mediated Activation of HO-1. International journal of molecular sciences, 24(5), 4637.
-
Selectivity obtained from resorcinol hydrogenation as a function of... ResearchGate. Available at: --INVALID-LINK--
-
Reduction using sodium borohyride?. ResearchGate. Available at: --INVALID-LINK--
-
Sensitive determination of phloroglucinol in human plasma by liquid chromatography - Tandem mass spectrometry. ResearchGate. Available at: --INVALID-LINK--
-
Li, X., et al. (2011). Highly Selective Hydrogenation of Phenol and Derivatives over a Pd@Carbon Nitride Catalyst in Aqueous Media. Journal of the American Chemical Society, 133(7), 2050-2053.
-
Doubtnut. (2021). Raney nickel, the commonly used catalyst for hydrogenation is obtained by. YouTube. Available at: --INVALID-LINK--
-
Raney® Nickel-Catalyzed Hydrodeoxygenation and Dearomatization under Transfer Hydrogenation Conditions—reaction Pathways of Non-Phenolic Compounds. AMiner. Available at: --INVALID-LINK--
-
Phloroglucinol Attenuates Free Radical-induced Oxidative Stress. PMC. Available at: --INVALID-LINK--
-
CN1491927A - Process for preparing phloroglucinol. Google Patents. Available at: --INVALID-LINK--
-
Extraction of Phenolic Compounds with the Highly Efficient Novel Coextractants Cyclohexanone and Methyl Isobutyl Ketone. ACS Omega. Available at: --INVALID-LINK--
-
Effect of Phloroglucinol and Resorcinol on the Clingstone Peach Polyphenol Oxidase-catalyzed Oxidation of 4-Methylcatechol. PubMed. Available at: --INVALID-LINK--
-
Arapitsas, P., et al. (2021). Improving the Phloroglucinolysis Protocol and Characterization of Sagrantino Wines Proanthocyanidins. Molecules, 26(4), 1087.
-
Synthesis and Anti-Inflammatory Activities of Phloroglucinol-Based Derivatives. PMC. Available at: --INVALID-LINK--
-
Optimization of a Method for the Simultaneous Determination of Phloroglucinol and Trimethylphloroglucinol by High Performance Liquid Chromatography in Routine Use in a Pharmaceutical Industry in Abidjan. Scirp.org. Available at: --INVALID-LINK--
-
US4296260A - Process for the preparation of phloroglucinol. Google Patents. Available at: --INVALID-LINK--
-
Hydrogenation and Hydrodeoxygenation of Oxygen-Substituted Aromatics over Rh/silica: Catechol, Resorcinol and Hydroquinone. MDPI. Available at: --INVALID-LINK--
-
Comparative analysis of oxidative mechanisms of phloroglucinol and dieckol by electrochemical, spectroscopic, cellular and computational methods. NIH. Available at: --INVALID-LINK--
-
Leah4Sci. (2016). Sodium Borohydride NaBH4 Reduction Reaction Mechanism. YouTube. Available at: --INVALID-LINK--
-
Leah4Sci. (2016). Sodium Borohydride Carbonyl Reduction Reaction and Mechanism. Available at: --INVALID-LINK--
-
Hydrogenation of Levoglucosenone to Renewable Chemicals*. OSTI.GOV. Available at: --INVALID-LINK--
References
- 1. researchgate.net [researchgate.net]
- 2. acs.org [acs.org]
- 3. Raney nickel - Wikipedia [en.wikipedia.org]
- 4. scirp.org [scirp.org]
- 5. europeanreview.org [europeanreview.org]
- 6. researchgate.net [researchgate.net]
- 7. Determination of phloroglucinol in human plasma by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. osti.gov [osti.gov]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. Hydrogenation and Hydrodeoxygenation of Oxygen-Substituted Aromatics over Rh/silica: Catechol, Resorcinol and Hydroquinone [mdpi.com]
Technical Support Center: Stereoselective Synthesis of Polyhydroxylated Cyclohexanes
Welcome to the technical support center for the stereoselective synthesis of polyhydroxylated cyclohexanes. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis of these complex and valuable molecules. Here, you will find practical, in-depth troubleshooting advice and frequently asked questions, grounded in established chemical principles and field-proven insights. Our goal is to help you navigate the intricate challenges of stereocontrol in these syntheses, ensuring the efficiency and success of your experimental work.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions to provide quick insights and direct you to more detailed information within this guide.
Q1: Why is achieving high stereoselectivity in the synthesis of polyhydroxylated cyclohexanes so challenging?
A1: The primary challenge lies in the conformational flexibility of the cyclohexane ring and the similar reactivity of multiple hydroxyl groups. The cyclohexane core can exist in various conformations, most notably the chair and boat forms, with substituents occupying either axial or equatorial positions.[1][2] The relative stability of these conformers directly influences the stereochemical outcome of reactions.[3][4] Furthermore, the dense arrangement of hydroxyl groups necessitates sophisticated protecting group strategies and highly selective reagents to differentiate between them and control the stereochemistry at multiple centers.[5][6]
Q2: What is the "1,3-diaxial interaction," and how does it impact stereoselectivity?
A2: The 1,3-diaxial interaction is a type of steric strain that occurs between an axial substituent on a cyclohexane ring and the axial hydrogens (or other substituents) on the third and fifth carbon atoms relative to it.[1] This interaction destabilizes the conformer where the substituent is in an axial position, favoring the equatorial position for bulkier groups.[7][8] This conformational preference is a critical factor to consider when designing stereoselective reactions, as it can dictate the facial selectivity of approaching reagents.
Q3: How do Lewis acids influence the stereoselectivity of Diels-Alder reactions for cyclohexane synthesis?
A3: Lewis acids play a crucial role in Diels-Alder reactions by coordinating to the dienophile, which lowers its LUMO energy and accelerates the reaction.[9][10] This coordination can also enhance stereoselectivity by locking the dienophile in a specific conformation, which can favor either the endo or exo transition state.[11][12] The bulkiness of the Lewis acid can also be a determining factor; for instance, bulkier Lewis acids can sterically hinder one approach, leading to higher selectivity for the alternative product.[11][13] Recent studies also suggest that Lewis acids can reduce the destabilizing Pauli repulsion between the diene and dienophile.[12][14]
Q4: What are the advantages of chemo-enzymatic methods in synthesizing chiral polyhydroxylated cyclohexanes?
A4: Chemo-enzymatic methods offer exceptional selectivity under mild reaction conditions.[15][16] Enzymes, such as lipases and dehydrogenases, can perform highly enantioselective and regioselective transformations, such as acetylation, deacetylation, and redox reactions, which are often difficult to achieve with traditional chemical methods.[17][18] This allows for the efficient kinetic resolution of racemic mixtures or the desymmetrization of prochiral substrates, providing access to enantiomerically pure building blocks.[19][20]
Part 2: Troubleshooting Guides
This section provides detailed troubleshooting for specific experimental challenges, following a "Problem -> Probable Cause -> Solution" format.
Guide 1: Poor Diastereoselectivity in Diels-Alder Cycloadditions
Problem: You are obtaining a low diastereomeric ratio (dr) of your desired polyhydroxylated cyclohexane product from a Diels-Alder reaction.
| Probable Cause | Detailed Explanation & Solutions |
| Inadequate Lewis Acid Catalysis | The choice and stoichiometry of the Lewis acid are critical. An inappropriate Lewis acid may not sufficiently activate the dienophile or may not provide enough steric hindrance to favor one transition state over another.[11] Solutions: 1. Screen a panel of Lewis acids: Test a variety of Lewis acids with different sizes and Lewis acidities (e.g., AlCl₃, B(C₆F₅)₃, TiCl₄, SnCl₄).[9][13] 2. Optimize catalyst loading: Vary the molar equivalents of the Lewis acid. Sub-stoichiometric amounts may be insufficient, while excess catalyst can lead to side reactions. 3. Consider temperature effects: Lowering the reaction temperature often enhances diastereoselectivity by increasing the energy difference between the competing transition states. |
| Unfavorable Conformational Equilibrium | The diene or dienophile may exist in multiple conformations of similar energy, leading to different modes of cycloaddition.[21] Solutions: 1. Introduce bulky protecting groups: Strategically placed bulky protecting groups can lock the conformation of the reactants, favoring a specific facial approach. 2. Modify the substrate structure: Altering the substitution pattern on the diene or dienophile can shift the conformational equilibrium. |
| Reversibility of the Reaction (Retro-Diels-Alder) | At higher temperatures, the Diels-Alder reaction can be reversible, leading to an equilibrium mixture of products.[12] Solution: Perform the reaction at the lowest possible temperature that allows for a reasonable reaction rate. Monitor the reaction progress over time to identify the point of maximum diastereoselectivity before equilibrium is reached. |
Guide 2: Challenges with Protecting Group Strategies
Problem: You are experiencing incomplete protection/deprotection of hydroxyl groups or observing undesired side reactions.
| Probable Cause | Detailed Explanation & Solutions |
| Steric Hindrance | Bulky protecting groups or a sterically congested environment around a hydroxyl group can hinder the approach of reagents, leading to incomplete reactions.[22] Solutions: 1. Use less sterically demanding protecting groups: For hindered positions, consider smaller protecting groups (e.g., acetate instead of a silyl ether). 2. Optimize reaction conditions: Increase reaction time, temperature, or use a more reactive protecting group precursor. 3. Employ a two-step protection strategy: Protect a less hindered hydroxyl group first, then proceed with the more hindered one. |
| Lack of Orthogonality | The chosen protecting groups are not stable under the conditions required for subsequent reactions or deprotection steps. Solutions: 1. Design an orthogonal protecting group scheme: Select protecting groups that are removed under distinct conditions (e.g., acid-labile, base-labile, and fluoride-labile groups).[23] A common strategy involves using silyl ethers (e.g., TBS, TIPS), benzyl ethers, and acetals. 2. Consult protecting group stability charts: Refer to established literature for the compatibility of different protecting groups with various reaction conditions. |
| Protecting Group Migration | Under certain conditions (often acidic or basic), protecting groups like silyl ethers can migrate between adjacent hydroxyl groups. Solutions: 1. Use chelating protecting groups: For 1,2- or 1,3-diols, consider using cyclic protecting groups like acetonides or benzylidene acetals to prevent migration. 2. Maintain neutral or buffered reaction conditions: Avoid strongly acidic or basic conditions where migration is more likely to occur. |
Guide 3: Epimerization and Loss of Stereochemistry
Problem: You observe a loss of the desired stereochemistry at one or more chiral centers during a reaction or workup.
| Probable Cause | Detailed Explanation & Solutions |
| Base- or Acid-Catalyzed Epimerization | If a stereocenter is adjacent to a carbonyl group, it can be susceptible to epimerization via enolization under basic or acidic conditions.[24][25] Solutions: 1. Strict pH control: Use buffered reaction conditions or non-protic solvents to avoid extremes of pH. 2. Low-temperature reactions: Perform the reaction at lower temperatures to minimize the rate of epimerization. 3. Careful choice of base/acid: Use non-nucleophilic bases (e.g., DBU, proton sponge) or mild acids. |
| S N 1-type Reactions | If a leaving group is present at a stereocenter, reaction conditions that favor an S N 1 mechanism (e.g., polar protic solvents, carbocation stabilizing groups) can lead to racemization. Solutions: 1. Promote S N 2 conditions: Use polar aprotic solvents (e.g., DMF, DMSO), good nucleophiles, and good leaving groups to favor inversion of stereochemistry. 2. Use neighboring group participation: A nearby functional group can participate in the reaction to ensure retention of stereochemistry. |
| Thermodynamic Equilibration | The desired kinetic product may be converting to the more stable thermodynamic product over time.[26] Solutions: 1. Isolate the kinetic product quickly: Monitor the reaction and work it up as soon as the desired product is formed. 2. Run the reaction under kinetic control: Use low temperatures and short reaction times. |
Part 3: Visualization & Experimental Workflow
Diagram 1: General Workflow for Stereoselective Synthesis
This diagram illustrates a typical workflow for the stereoselective synthesis of a polyhydroxylated cyclohexane, highlighting key decision points and potential challenges.
Caption: A generalized workflow for polyhydroxylated cyclohexane synthesis.
Diagram 2: Conformational Control of Stereoselectivity
This diagram illustrates how the conformational preference of a substituted cyclohexane intermediate influences the stereochemical outcome of a subsequent reaction.
Caption: Influence of conformational equilibrium on reaction stereoselectivity.
References
- 1. 4.4 Substituted Cyclohexanes – Organic Chemistry I [kpu.pressbooks.pub]
- 2. Stereochemistry of cyclohexane.pptx [slideshare.net]
- 3. spcmc.ac.in [spcmc.ac.in]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pharm.or.jp [pharm.or.jp]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. ias.ac.in [ias.ac.in]
- 10. Roles of Lewis Acid Catalysts in Diels‐Alder Reactions between Cyclopentadiene and Methyl Acrylate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effect of Lewis acid bulkiness on the stereoselectivity of Diels–Alder reactions between acyclic dienes and α,β-enals - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 12. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. cabidigitallibrary.org [cabidigitallibrary.org]
- 17. Unprecedented chemo-enzymatic synthesis of stereochemically pure 3-acetoxy-2-methyl-2-vinylcycloalkanones | Semantic Scholar [semanticscholar.org]
- 18. Chemo-enzymatic synthesis of a multi-useful chiral building block molecule for the synthesis of medicinal compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Chemo-enzymatic synthesis of chiral cyclic compounds: Efficient kinetic resolution of 2-bromo-2-cyclohexenol | Publicación [silice.csic.es]
- 20. researchgate.net [researchgate.net]
- 21. m.youtube.com [m.youtube.com]
- 22. vanderbilt.edu [vanderbilt.edu]
- 23. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 24. EP0814073B1 - Epimerization of 2- or 4-substituted cyclohexanecarboxylic acids - Google Patents [patents.google.com]
- 25. DE69706604D1 - Epimerization of 2- or 4-substituted cyclohexane carboxylic acids - Google Patents [patents.google.com]
- 26. Modular access to substituted cyclohexanes with kinetic stereocontrol - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of cis-1,3,5-Cyclohexanetriol
Welcome to the technical support center for the synthesis of cis-1,3,5-Cyclohexanetriol. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial synthesis. Here, we address common challenges in a direct question-and-answer format, explaining the causality behind experimental choices to enhance yield, purity, and stereoselectivity.
Part 1: Frequently Asked Questions (FAQs)
This section covers fundamental questions regarding the synthesis of cis-1,3,5-Cyclohexanetriol.
Q1: What is the most common and industrially viable method for synthesizing cis-1,3,5-Cyclohexanetriol?
The most prevalent and scalable method is the catalytic hydrogenation of phloroglucinol (Benzene-1,3,5-triol)[1][2]. This reaction involves the saturation of the aromatic ring while preserving the hydroxyl groups. The key to a successful synthesis lies in selecting the appropriate catalyst and optimizing reaction conditions to favor the formation of the desired all-cis stereoisomer.
Q2: Why is phloroglucinol the preferred starting material?
Phloroglucinol is an ideal precursor because its C₃-symmetric structure directly corresponds to the 1,3,5-substitution pattern of the target molecule[3]. It is a readily available and relatively inexpensive commodity chemical. The primary challenge is not the carbon skeleton but achieving controlled hydrogenation to yield the thermodynamically less stable cis-isomer.
Q3: What are the critical parameters that influence the yield and stereoselectivity of the reaction?
The success of the phloroglucinol hydrogenation hinges on four critical parameters:
-
Catalyst Choice: The type of metal, support, and preparation method significantly impacts activity and selectivity.
-
Hydrogen Pressure: Sufficient H₂ pressure is necessary to drive the reaction to completion.
-
Temperature: Temperature affects the reaction rate but can also promote side reactions if too high.
-
Solvent System: The solvent influences the solubility of the substrate and hydrogen, and can affect the catalyst's behavior.
Q4: Can I use chemical reducing agents like Sodium Borohydride (NaBH₄) instead of catalytic hydrogenation?
While NaBH₄ is a powerful reducing agent for many functional groups, it is generally not suitable for the direct reduction of phloroglucinol to cis-1,3,5-cyclohexanetriol. Treatment of phloroglucinol with excess sodium borohydride in aqueous solution has been shown to yield resorcinol as the major product, likely through a reduction-dehydration pathway[4]. Catalytic hydrogenation offers far superior control and selectivity for this specific transformation.
Part 2: Troubleshooting Guide
This section addresses specific problems encountered during the synthesis, providing potential causes and actionable solutions.
Issue 1: Low Overall Yield
Q: My reaction has stalled, or the conversion of phloroglucinol is low. What are the likely causes and how can I improve the yield?
A: Low conversion is typically linked to catalyst activity, hydrogen availability, or suboptimal reaction conditions.
-
Potential Cause 1: Catalyst Inactivation or Insufficient Loading. The catalyst may be poisoned by impurities in the starting material or solvent, or the amount used may be insufficient for the scale of the reaction. Ruthenium and Raney Nickel catalysts are sensitive to sulfur and other contaminants.
-
Solution: Ensure high-purity, anhydrous phloroglucinol and use reagent-grade, degassed solvents. Increase the catalyst loading (e.g., from 5 mol% to 10 mol%) and consider a fresh batch of catalyst. T-4 Raney Nickel, which can be washed in air, is noted for its high activity[5].
-
-
Potential Cause 2: Insufficient Hydrogen Pressure. The rate of hydrogenation is directly proportional to the concentration of hydrogen dissolved in the solvent. Low pressure can lead to slow or incomplete reactions.
-
Solution: Increase the hydrogen pressure. While lower pressures (e.g., 40 psi) can work, pressures up to 100 atmospheres (approx. 1500 psi) have been reported to ensure complete conversion, particularly with catalysts like Raney Nickel or Rhodium on alumina[6][7]. Always operate within the safety limits of your reactor.
-
-
Potential Cause 3: Suboptimal Temperature. The reaction may be too slow at lower temperatures.
Issue 2: Poor Stereoselectivity (High trans-isomer content)
Q: My final product is a mixture of cis and trans isomers, making purification difficult. How can I increase the selectivity for the cis-1,3,5-cyclohexanetriol?
A: Stereoselectivity is almost entirely governed by the choice of catalyst and the reaction mechanism it promotes.
-
Potential Cause: Inappropriate Catalyst System. Different catalysts have different surface properties that influence the stereochemical outcome of the hydrogenation.
-
Solution: Ruthenium-based catalysts, particularly Ruthenium on carbon (Ru/C), are highly recommended for their exceptional selectivity in producing the cis-isomer under mild conditions[1][2]. Rhodium on alumina (Rh/Al₂O₃) has also demonstrated high selectivity for cis-isomers in related hydrogenations[7]. If using Raney Nickel, ensure it is freshly prepared and highly active, as this can favor the desired stereoisomer[5].
-
Issue 3: Formation of Byproducts
Q: I am observing significant byproducts such as resorcinol, 1,3-cyclohexanediol, or other over-reduction products. What is causing this?
A: Byproduct formation is often a result of reaction conditions being too harsh, leading to hydrodeoxygenation (HDO) or other side reactions.
-
Potential Cause 1: Excessively High Temperature. High temperatures can promote the hydrogenolysis of C-O bonds, cleaving the hydroxyl groups from the ring. This can lead to the formation of 1,3-cyclohexanediol and subsequently cyclohexanol[8].
-
Solution: Reduce the reaction temperature. Operate within the 100-120°C range and monitor for the appearance of byproducts. Using a more active catalyst may allow for effective hydrogenation at a lower temperature.
-
-
Potential Cause 2: Incomplete Reaction leading to Intermediates. In some cases, incomplete hydrogenation can leave intermediates that participate in side reactions.
-
Solution: Ensure reaction goes to completion by monitoring via TLC or HPLC. If the reaction stalls, investigate catalyst activity or hydrogen supply before resorting to higher temperatures.
-
Part 3: Protocols and Data
Experimental Workflow: Catalytic Hydrogenation of Phloroglucinol
The following diagram outlines the typical workflow for the synthesis.
Caption: General workflow for cis-1,3,5-Cyclohexanetriol synthesis.
Detailed Protocol: Synthesis using Ruthenium on Carbon (Ru/C)
Safety Precaution: This reaction involves flammable solvents and hydrogen gas under high pressure. All operations must be conducted in a certified high-pressure reactor within a fume hood by trained personnel.
-
Reactor Charging: To a high-pressure autoclave, add phloroglucinol (1.0 eq) and the chosen solvent (e.g., isopropyl alcohol, ~10-15 mL per gram of phloroglucinol)[2].
-
Catalyst Addition: Under a gentle stream of nitrogen, add 5% Ruthenium on carbon (Ru/C) catalyst (5-10 wt% of the phloroglucinol).
-
System Purge: Seal the reactor. Purge the headspace by pressurizing with nitrogen (to ~100 psi) and venting three times, followed by pressurizing with hydrogen (to ~100 psi) and venting three times.
-
Reaction: Pressurize the reactor with hydrogen to the target pressure (e.g., 50 bar / ~725 psi). Begin vigorous stirring and heat the reactor to the target temperature (e.g., 120°C)[2].
-
Monitoring: Monitor the reaction by observing the drop in hydrogen pressure. The reaction is typically complete within 24 hours. If possible, take aliquots to check for the disappearance of the starting material by TLC or HPLC.
-
Work-up: Once complete, cool the reactor to room temperature. Carefully vent the excess hydrogen and purge the system with nitrogen three times.
-
Catalyst Removal: Open the reactor and filter the reaction mixture through a pad of Celite® to remove the Ru/C catalyst. Wash the Celite pad with a small amount of fresh solvent.
-
Isolation: Combine the filtrates and remove the solvent under reduced pressure to yield the crude product.
-
Purification: Recrystallize the crude solid from hot water or an ethanol/water mixture. The product often crystallizes as the dihydrate[9]. Dry the crystals under vacuum to obtain pure cis,cis-1,3,5-Cyclohexanetriol dihydrate.
Table 1: Comparison of Catalytic Systems for Phloroglucinol Hydrogenation
| Catalyst System | Typical Conditions | Reported Yield | Key Advantages/Disadvantages |
| 10% Ru/C | Isopropyl alcohol, 120°C, 50 bar H₂, 24h | ~77% (optical yield) | High selectivity for the cis-isomer; robust and reliable[2]. |
| Raney Nickel | Ethanol, 100°C, 100 atm H₂, 15h | ~40% | Lower cost; can require very high pressure; activity varies with preparation method[5][6]. |
| 5% Rh/Al₂O₃ | Tetrahydrofuran, 100°C, 100 atm H₂ | ~50% | Good selectivity for cis-isomers; may offer improved yields over Raney Ni[7]. |
Reaction Pathway
The following diagram illustrates the desired transformation.
Caption: Hydrogenation of Phloroglucinol to the target product.
References
- 1. Buy 1,3,5-Cyclohexanetriol | 13314-30-2 [smolecule.com]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. Phloroglucinol - Wikipedia [en.wikipedia.org]
- 4. tandfonline.com [tandfonline.com]
- 5. scispace.com [scispace.com]
- 6. arkat-usa.org [arkat-usa.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. cis,cis-1,3,5-Cyclohexanetriol dihydrate, 98%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]
Byproducts formed during the synthesis of 1,3,5-Cyclohexanetriol
Introduction: The synthesis of 1,3,5-cyclohexanetriol, a valuable cyclitol intermediate in pharmaceutical and materials science, is most commonly achieved through the catalytic hydrogenation of phloroglucinol.[1] While this method is robust, achieving high yields and purity can be challenging due to the formation of several closely related byproducts. This guide provides in-depth troubleshooting advice and answers to frequently asked questions encountered during this synthesis, grounded in established chemical principles and field-proven experience. Our goal is to empower researchers to diagnose issues, optimize their reaction conditions, and effectively purify the target compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary byproducts formed during the catalytic hydrogenation of phloroglucinol?
A1: The primary byproducts arise from two main competing reaction pathways: incomplete hydrogenation and hydrodeoxygenation (HDO), which is the hydrogenolysis of C-O bonds.
-
Incomplete Hydrogenation: The most common byproduct of this type is unreacted phloroglucinol . Depending on the catalyst and conditions, partially hydrogenated intermediates may also be present, though they are typically transient.
-
Hydrodeoxygenation (HDO) Products: This is the most significant pathway for byproduct formation. The sequential removal of hydroxyl groups from the cyclohexane ring leads to:
The extent of HDO is highly dependent on reaction conditions, particularly temperature and catalyst choice.
Q2: My reaction shows low conversion of phloroglucinol, resulting in a poor yield. What are the likely causes?
A2: Low conversion is a common issue that can typically be traced back to the catalyst or reaction setup.
-
Catalyst Deactivation: Ruthenium and Nickel catalysts are sensitive to impurities. Sulfur- or nitrogen-containing compounds in the starting material or solvent can poison the catalyst surface. Ensure the use of high-purity phloroglucinol and solvents.
-
Insufficient Catalyst Loading: For a typical lab-scale reaction, catalyst loading (e.g., 5-10 mol% Ru/C) is critical. Insufficient catalyst will lead to slow or incomplete reactions.
-
Poor Hydrogen Mass Transfer: The reaction is a three-phase system (solid catalyst, liquid solution, gaseous hydrogen). Inefficient stirring or agitation prevents hydrogen from reaching the catalyst surface, thereby limiting the reaction rate. Ensure vigorous stirring (e.g., >1000 RPM) and an adequate hydrogen pressure.
-
Sub-optimal Temperature/Pressure: While high temperatures can promote byproduct formation, conditions that are too mild will result in impractically long reaction times or incomplete conversion. For Ru/C catalysts, temperatures around 120°C and pressures of ~50 bar (approx. 725 psi) are often a good starting point.[3]
Q3: I'm observing a high proportion of hydrodeoxygenation byproducts like 1,3-cyclohexanediol and cyclohexanol. How can I improve selectivity for this compound?
A3: The formation of HDO byproducts is a clear indication that your reaction conditions are too harsh. Selectivity is a delicate balance between temperature, pressure, and catalyst activity.
-
Reduce Reaction Temperature: HDO reactions typically have a higher activation energy than aromatic ring hydrogenation. Lowering the temperature (e.g., from 150°C to 100-120°C) will disproportionately slow the rate of HDO, favoring the desired product.[2]
-
Optimize Catalyst Choice: Ruthenium-based catalysts are generally preferred for their high activity and selectivity in reducing aromatic polyols under milder conditions compared to catalysts like Raney Nickel.[1] If using Raney Nickel, which can be more aggressive, consider lowering the temperature and pressure significantly.
-
Solvent Effects: The choice of solvent can influence selectivity. Protic solvents like isopropyl alcohol are commonly used and can help modulate catalyst activity.[3]
-
Monitor Reaction Time: Do not let the reaction run for an excessive amount of time after the starting material has been consumed. Extended reaction times, even at optimal temperatures, can lead to the slow conversion of the desired product into HDO byproducts. Monitor the reaction progress by TLC or GC/LC-MS.
Q4: I am struggling with the purification of this compound from the reaction mixture. What strategies do you recommend?
A4: This is a significant challenge due to the high polarity and water solubility of the target compound and its byproducts.[4][5] Standard silica gel chromatography can be difficult due to poor separation and product streaking.
-
Initial Work-up: After the reaction, the catalyst must be carefully filtered off, typically through a pad of Celite, to prevent fines from contaminating the product. The solvent is then removed under reduced pressure. The resulting crude product is often a viscous oil or a waxy solid.[4]
-
Recrystallization: If the crude product is of sufficient purity (>90%), recrystallization can be an effective final purification step. Solvents such as acetone, ethyl acetate, or mixtures with alcohols can be effective. The dihydrate form of this compound crystallizes from water.[6]
-
Flash Chromatography: While challenging, flash chromatography can be successful with the right solvent system. Highly polar mobile phases are required. A common starting point is a gradient of methanol in dichloromethane (e.g., 5% to 20% MeOH in DCM). Using a more polar stationary phase like diol-bonded or amino-bonded silica can sometimes improve separation.
-
Advanced Techniques: For very difficult separations, more specialized techniques may be necessary. Centrifugal counter-current chromatography has been successfully used to separate isomeric cyclohexanetriols and their byproducts.[5]
Visual Guide 1: Reaction & Byproduct Pathways
The following diagram illustrates the primary synthetic route to this compound and the competing pathways that lead to common byproducts.
Caption: Synthesis of this compound and key byproduct pathways.
Troubleshooting Guide
This table provides a quick reference for diagnosing and resolving common issues during the synthesis.
| Symptom / Observation | Probable Cause(s) | Recommended Action(s) | Scientific Rationale |
| Low Yield / Incomplete Reaction | 1. Catalyst poisoning or low activity.2. Insufficient H₂ pressure or poor agitation.3. Reaction time too short. | 1. Use fresh, high-purity catalyst. Ensure starting material is free of sulfur/amines.2. Increase stirrer speed (>1000 RPM). Purge reactor thoroughly and ensure a leak-free system.3. Monitor reaction by TLC/LC-MS and extend time until starting material is consumed. | 1. Catalyst active sites are blocked by poisons, preventing hydrogenation.2. The reaction is mass-transfer limited; hydrogen must dissolve and reach the catalyst surface.3. The reaction requires sufficient time to go to completion under the given conditions. |
| High Concentration of HDO Byproducts | 1. Reaction temperature is too high.2. Inappropriate catalyst choice or loading.3. Excessive reaction time. | 1. Reduce temperature in 10-20°C increments.2. Switch to a more selective catalyst (e.g., Ru/C). Avoid overly active catalysts like Raney Nickel if HDO is severe.3. Stop the reaction as soon as the starting material is consumed. | 1. Hydrodeoxygenation (C-O bond cleavage) is more sensitive to high temperatures than ring hydrogenation.[2]2. Ruthenium provides high selectivity for aromatic ring reduction under milder conditions.[1]3. The desired product can be slowly converted to byproducts if left under reaction conditions. |
| Difficult Product Isolation / Purification | 1. High polarity of all components.2. Formation of a viscous, non-crystalline crude oil. | 1. Attempt recrystallization from various solvents (acetone, ethyl acetate).2. For chromatography, use a highly polar mobile phase (e.g., DCM/MeOH gradient) or consider a polar stationary phase (Diol, Amino).3. If all else fails, explore advanced techniques like counter-current chromatography.[5] | 1. The multiple hydroxyl groups on the product and byproducts make them highly polar and soluble in similar solvents, challenging separation.2. The presence of multiple closely related compounds can inhibit crystallization, resulting in an amorphous mixture. |
Visual Guide 2: Troubleshooting Workflow
Use this decision tree to systematically troubleshoot your synthesis.
Caption: A systematic workflow for troubleshooting common synthesis issues.
Reference Experimental Protocol
This protocol is a representative example for the synthesis of this compound, adapted from literature procedures.[3]
Objective: To synthesize this compound via catalytic hydrogenation of phloroglucinol with minimal byproduct formation.
Materials:
-
Phloroglucinol (anhydrous, high purity)
-
10% Ruthenium on Carbon (Ru/C) catalyst
-
Isopropyl alcohol (IPA, anhydrous)
-
Hydrogen gas (high purity)
-
Celite (diatomaceous earth)
-
High-pressure autoclave/reactor with magnetic stirring and temperature control
Procedure:
-
Reactor Preparation: To a clean, dry glass liner for the high-pressure reactor, add phloroglucinol (e.g., 5.0 g, 39.6 mmol) and isopropyl alcohol (100 mL).
-
Senior Scientist Note: Using anhydrous starting materials and solvents is crucial to prevent partial deactivation of the catalyst and ensure reproducible results.
-
-
Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add the 10% Ru/C catalyst (e.g., 0.5 g, ~10 wt% of substrate).
-
Senior Scientist Note: Ru/C can be pyrophoric. Handle it with care, preferably in a glove bag or under a gentle stream of inert gas. Never add it to a solvent in the presence of air.
-
-
System Sealing and Purging: Seal the reactor according to the manufacturer's instructions. Purge the system by pressurizing with nitrogen (to ~10 bar) and venting three times, followed by pressurizing with hydrogen (to ~10 bar) and venting three times. This removes all oxygen from the system.
-
Reaction Execution:
-
Pressurize the reactor with hydrogen to the target pressure (e.g., 50 bar / 725 psi).
-
Begin vigorous stirring (>1000 RPM).
-
Heat the reactor to the target temperature (e.g., 120°C).
-
Maintain these conditions for 12-24 hours, monitoring the pressure drop to gauge hydrogen uptake.
-
Senior Scientist Note: The reaction is complete when hydrogen uptake ceases. This can be confirmed by taking a small aliquot (after cooling and venting the reactor) and analyzing it by TLC or LC-MS to confirm the absence of phloroglucinol.
-
-
Reaction Work-up:
-
Cool the reactor to room temperature. Carefully vent the excess hydrogen pressure. Purge the reactor with nitrogen.
-
Open the reactor and carefully filter the reaction mixture through a pad of Celite to remove the Ru/C catalyst. Wash the catalyst pad with additional isopropyl alcohol (2 x 20 mL).
-
Senior Scientist Note: The filtration must be thorough to remove all catalyst fines, which can complicate purification and downstream applications.
-
-
Product Isolation:
-
Combine the filtrate and washes. Remove the isopropyl alcohol using a rotary evaporator.
-
The resulting crude product will be a pale oil or waxy solid. It can be further purified by recrystallization or chromatography as discussed in the FAQ section.
-
References
Technical Support Center: Purification of 1,3,5-Cyclohexanetriol Isomers
Welcome to the technical support center for the purification of 1,3,5-cyclohexanetriol isomers. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of separating and purifying these stereochemically challenging compounds. Here, we address common issues encountered during experimental work, providing not just solutions but also the underlying scientific principles to empower your troubleshooting efforts.
Troubleshooting Guide: Common Purification Problems
Issue 1: Poor Resolution Between cis and trans Isomers in HPLC
Question: I am running a normal-phase HPLC analysis of my this compound synthesis mixture, but the peaks for the cis and trans isomers are barely separated. How can I improve the resolution?
Answer:
This is a frequent challenge due to the subtle structural differences between the stereoisomers of this compound. The cis,cis-isomer is the most thermodynamically stable form.[1] The key to separation lies in exploiting the differences in the spatial orientation of the hydroxyl groups and their interaction with the stationary phase.
Root Causes and Solutions:
-
Inadequate Stationary Phase Selection: Standard silica columns may not provide sufficient selectivity. The separation mechanism on a diol column involves hydrogen bonding interactions between the stationary phase's diol groups and the analyte's polar functional groups.[2]
-
Solution: Switch to a Diol-bonded silica column . The dihydroxypropyl groups on the stationary phase offer a more specific interaction with the triol's hydroxyl groups, enhancing selectivity.[2][3] Diol columns are more stable in aqueous media compared to bare silica, which is an added advantage.[4]
-
-
Mobile Phase Optimization: The mobile phase composition is critical for modulating the retention and selectivity.
-
Solution:
-
Increase Polarity Contrast: In normal-phase or HILIC mode, a typical mobile phase might be a mixture of a non-polar solvent (like hexane or heptane) and a polar solvent (like isopropanol or ethanol). To improve separation, try decreasing the percentage of the polar solvent in small increments. This will increase retention times and may enhance the differential partitioning of the isomers.
-
HILIC Mode: Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative for separating highly polar compounds.[3][5] A Diol column can be operated in HILIC mode.[4][5] A typical HILIC mobile phase consists of a high percentage of a weak solvent (like acetonitrile) and a small percentage of a strong, polar solvent (like water).
-
-
-
Flow Rate and Temperature:
-
Solution: Reduce the flow rate to allow more time for the isomers to interact with the stationary phase, which can improve resolution. Additionally, temperature can affect selectivity.[6] Experiment with temperatures between 25°C and 40°C to find the optimal condition.
-
Experimental Protocol: HPLC Method for Isomer Separation
| Parameter | Recommendation |
| Column | Diol Bonded Phase, 5 µm, 4.6 x 250 mm |
| Mobile Phase | Isocratic: 95:5 (v/v) Acetonitrile:Water (HILIC mode) |
| Flow Rate | 1.0 mL/min |
| Temperature | 30°C |
| Detector | Refractive Index (RI) or Evaporative Light Scattering (ELSD) |
| Injection Vol. | 10 µL |
Issue 2: Co-elution with Synthesis Byproducts (e.g., Phloroglucinol)
Question: My chromatogram shows a large peak that I suspect is unreacted phloroglucinol, and it's overlapping with my product peaks. How can I resolve this?
Answer:
The synthesis of this compound often involves the hydrogenation of phloroglucinol.[1][7] Due to its aromatic nature, phloroglucinol has very different chromatographic behavior compared to the saturated cyclohexanetriol isomers.
Root Causes and Solutions:
-
Inappropriate Chromatography Mode: If you are using a reversed-phase column (like C18), the highly polar cyclohexanetriol will elute very early, close to the solvent front, while the more non-polar phloroglucinol will be retained longer. In normal-phase, the opposite occurs.
-
Solution: Utilize a HILIC or normal-phase method . In this mode, the polar cyclohexanetriol isomers will be retained, while the less polar phloroglucinol will elute earlier, effectively separating it from your products of interest.
-
-
Sample Preparation: An initial clean-up step can remove the bulk of the unreacted starting material.
-
Solution: Perform a liquid-liquid extraction. This compound is highly soluble in water, while phloroglucinol has some solubility in less polar organic solvents like ethyl acetate. You can dissolve the crude mixture in water and extract with ethyl acetate to remove a significant portion of the phloroglucinol.
-
Workflow for Sample Cleanup and Analysis
Caption: Sample cleanup and analysis workflow.
Frequently Asked Questions (FAQs)
Q1: What is the best detection method for this compound?
Since this compound lacks a UV chromophore, standard UV-Vis detectors are not effective. The best options are:
-
Refractive Index (RI) Detector: RI detectors are universal but are sensitive to temperature and mobile phase composition changes, making them less suitable for gradient elution.
-
Evaporative Light Scattering Detector (ELSD): ELSD is another universal detector that is more sensitive than RI and is compatible with gradient elution. It is an excellent choice for this application.
-
Mass Spectrometry (MS): For the highest sensitivity and confirmation of identity, an LC-MS system can be used.
Q2: Can I use derivatization to improve the separation and detection of my isomers?
Yes, derivatization is a powerful strategy. By reacting the hydroxyl groups with a suitable reagent, you can:
-
Introduce a UV-active or fluorescent tag: This allows for sensitive detection using UV-Vis or fluorescence detectors.
-
Alter the polarity and stereochemistry: Derivatization can accentuate the structural differences between isomers, potentially leading to better separation. For example, converting the hydroxyl groups to bulky esters can magnify the spatial differences.
-
Increase Volatility for Gas Chromatography (GC): Silylating reagents can replace the active hydrogens on the hydroxyl groups with non-polar trimethylsilyl (TMS) groups, making the molecule volatile enough for GC analysis.[8]
Protocol: Pre-column Derivatization with Benzoyl Chloride for UV Detection
-
Dissolve Sample: Dissolve approximately 1 mg of your dried cyclohexanetriol sample in 1 mL of anhydrous pyridine.
-
Add Reagent: Add a 1.5-fold molar excess of benzoyl chloride dropwise while cooling in an ice bath.
-
Reaction: Stir the mixture at room temperature for 2-4 hours.
-
Quench: Add 2 mL of water to quench the reaction.
-
Extract: Extract the benzoylated product with 3 x 2 mL of diethyl ether.
-
Dry and Reconstitute: Combine the organic layers, dry over anhydrous sodium sulfate, evaporate the solvent, and reconstitute in the mobile phase for HPLC analysis.
Q3: My peak shapes are poor (tailing or fronting). What should I do?
Poor peak shape is a common HPLC issue.[9][10]
-
Tailing Peaks: Often caused by secondary interactions between the analyte and the stationary phase or by column contamination. Ensure your mobile phase is correctly prepared and consider flushing the column.
-
Fronting Peaks: This can be a sign of column overload. Try injecting a smaller volume or a more dilute sample. It can also be caused by a sample solvent that is stronger than the mobile phase.[11]
Troubleshooting Peak Shape Issues
Caption: Decision tree for troubleshooting peak shape.
Q4: Can chiral chromatography be used to separate enantiomers of this compound?
While this compound itself can exist as achiral meso compounds (like the cis,cis isomer) and chiral enantiomeric pairs, separating these enantiomers requires a chiral stationary phase (CSP).[6][12] Polysaccharide-based CSPs are commonly used for this purpose.[6] The separation relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector on the stationary phase.[13]
References
- 1. Buy this compound | 13314-30-2 [smolecule.com]
- 2. glsciencesinc.com [glsciencesinc.com]
- 3. hawach.com [hawach.com]
- 4. Diol HPLC Column and C30 HPLC Column - Hawach [hawachhplccolumn.com]
- 5. silicycle.com [silicycle.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
- 8. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 9. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 10. scribd.com [scribd.com]
- 11. halocolumns.com [halocolumns.com]
- 12. lcms.cz [lcms.cz]
- 13. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
Technical Support Center: Navigating the Functionalization of 1,3,5-Cyclohexanetriol
Welcome to the technical support center for the synthesis and modification of 1,3,5-cyclohexanetriol. This guide is designed for researchers, scientists, and drug development professionals who are looking to functionalize this versatile polyol while avoiding common pitfalls, particularly its decomposition. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to ensure the integrity of your molecule throughout your synthetic campaigns.
I. General Stability and Handling of this compound
Before delving into specific functionalization reactions, it is crucial to understand the inherent stability of this compound and the proper procedures for its storage and handling.
Question: What are the recommended storage conditions for this compound?
Answer: this compound should be stored in a cool, dry, and dark place in a tightly sealed container. It is incompatible with strong oxidizing agents. Following these storage conditions will ensure the long-term stability of the compound.
Question: Is this compound prone to decomposition under ambient conditions?
Answer: Under recommended storage conditions, this compound is a stable compound. However, its stability can be compromised by exposure to high temperatures, strong acidic or basic conditions, and potent oxidizing agents. The primary decomposition pathway to be vigilant about is dehydration, especially under acidic conditions and heat.
II. Troubleshooting Functionalization Reactions
The three hydroxyl groups of this compound offer numerous possibilities for functionalization, including esterification, etherification, and oxidation. However, these reactions can also introduce conditions that may lead to the degradation of the core structure. This section provides troubleshooting guidance for common issues encountered during these transformations.
A. Esterification Reactions
Issue 1: Low yield of the desired ester and formation of a significant amount of a non-polar byproduct.
-
Potential Cause: Acid-catalyzed dehydration of one or more hydroxyl groups to form cyclohexene or cyclohexadiene derivatives. This is particularly prevalent when using strong protic acids (e.g., sulfuric acid, p-toluenesulfonic acid) at elevated temperatures.[1]
-
Troubleshooting & Optimization:
-
Employ Milder Catalysts: Switch to milder esterification catalysts such as dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (DMAP), or Steglich esterification conditions. These methods operate under neutral or mildly basic conditions, minimizing the risk of acid-catalyzed dehydration.
-
Control Reaction Temperature: Maintain the reaction at the lowest possible temperature that allows for a reasonable reaction rate. For many esterifications, room temperature or slightly elevated temperatures (40-50 °C) are sufficient.
-
Use a Dehydrating Agent: In Fischer esterifications, instead of relying solely on high temperatures to remove water, use a chemical dehydrating agent like molecular sieves to drive the equilibrium towards the product at a lower temperature.[2]
-
Issue 2: Formation of a mixture of mono-, di-, and tri-esters with poor selectivity.
-
Potential Cause: The three hydroxyl groups of this compound have similar reactivity, leading to a statistical mixture of products.
-
Troubleshooting & Optimization:
-
Stoichiometric Control: Carefully control the stoichiometry of the acylating agent. For mono-esterification, using a slight excess (1.1-1.2 equivalents) of the acylating agent is a common starting point.
-
Protecting Group Strategy: For selective functionalization, a protecting group strategy is highly recommended. This involves protecting two of the three hydroxyl groups, functionalizing the remaining one, and then deprotecting. (See Section III for more details).
-
Enzymatic Esterification: Lipases can exhibit high regioselectivity in the acylation of polyols and are a green alternative to traditional chemical methods.
-
B. Etherification Reactions
Issue 1: Low yield of the desired ether, with recovery of starting material and evidence of dehydration byproducts.
-
Potential Cause: Strong acidic conditions (e.g., Williamson ether synthesis with a strong acid to generate the alkoxide in situ) can lead to dehydration. Incomplete deprotonation of the hydroxyl groups can also result in low conversion.
-
Troubleshooting & Optimization:
-
Use of a Strong Base in Aprotic Solvent: For Williamson ether synthesis, deprotonate the hydroxyl groups with a strong base like sodium hydride (NaH) in an aprotic solvent (e.g., THF, DMF) before adding the alkyl halide. This ensures complete formation of the alkoxide without the presence of a strong protic acid.
-
Phase-Transfer Catalysis: For reactions with less reactive alkyl halides, phase-transfer catalysis can be an effective method to enhance the reaction rate under milder conditions.
-
Protecting Groups: To achieve selective etherification, a protecting group strategy is the most reliable approach.
-
C. Oxidation Reactions
Issue 1: Over-oxidation or ring cleavage, leading to a complex mixture of products.
-
Potential Cause: The use of harsh oxidizing agents (e.g., potassium permanganate, chromic acid) can lead to the cleavage of the cyclohexane ring or over-oxidation to carboxylic acids.
-
Troubleshooting & Optimization:
-
Use of Mild and Selective Oxidizing Agents: Employ milder and more selective oxidizing agents such as pyridinium chlorochromate (PCC), pyridinium dichromate (PDC), or Swern oxidation conditions to convert the hydroxyl groups to ketones.
-
Control of Stoichiometry: Carefully control the stoichiometry of the oxidizing agent to favor the formation of the desired ketone or diketone.
-
Temperature Control: Perform the oxidation at low temperatures (e.g., -78 °C for Swern oxidation) to minimize side reactions.
-
Issue 2: Difficulty in achieving selective oxidation of one hydroxyl group.
-
Potential Cause: Similar reactivity of the three hydroxyl groups.
-
Troubleshooting & Optimization:
-
Protecting Group Strategy: As with other functionalizations, protecting two of the hydroxyl groups is the most effective way to achieve selective oxidation of the third.
-
III. Protecting Group Strategies
The selective functionalization of this compound often necessitates the use of protecting groups to temporarily block one or more hydroxyl groups.[3] The cis-1,3,5-arrangement of the hydroxyl groups allows for the formation of cyclic protecting groups.
Question: What are suitable protecting groups for the hydroxyl groups of this compound?
Answer: The choice of protecting group depends on the desired selectivity and the reaction conditions of the subsequent steps. For protecting two hydroxyl groups simultaneously, cyclic acetals or ketals are excellent choices.
| Protecting Group | Protection Reagents | Deprotection Conditions | Stability |
| Isopropylidene (Acetonide) | Acetone or 2,2-dimethoxypropane, acid catalyst (e.g., PTSA) | Mild aqueous acid (e.g., acetic acid, dilute HCl) | Stable to base, nucleophiles, and reducing agents. |
| Benzylidene Acetal | Benzaldehyde or benzaldehyde dimethyl acetal, acid catalyst | Catalytic hydrogenation (e.g., H₂, Pd/C), acidic hydrolysis | Stable to base and many nucleophiles. |
| Silyl Ethers (e.g., TBDMS, TIPS) | TBDMSCl or TIPSCl, imidazole or other base | Fluoride sources (e.g., TBAF), acidic conditions | Stability varies with the bulk of the silyl group. |
Experimental Protocol: Protection of this compound as an Isopropylidene Ketal
-
Dissolve this compound (1.0 eq) in anhydrous acetone.
-
Add a catalytic amount of p-toluenesulfonic acid (PTSA) (0.05 eq).
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting protected diol by column chromatography.
IV. Frequently Asked Questions (FAQs)
Q1: Can I selectively functionalize only one hydroxyl group without using protecting groups?
A1: While challenging due to the similar reactivity of the hydroxyl groups, it may be possible under carefully controlled conditions. Using a bulky acylating or alkylating agent at low temperatures with a slight excess of the reagent might favor mono-functionalization due to steric hindrance. However, for reliable and high-yielding selective functionalization, a protecting group strategy is strongly recommended.
Q2: What is the likely structure of the dehydration byproduct?
A2: Under acidic conditions and heat, the most likely dehydration byproduct is cyclohexene-1,3-diol, formed from the elimination of one molecule of water. Further dehydration could lead to cyclohexadiene.
Q3: Are there any specific safety precautions I should take when working with this compound?
A3: this compound is generally considered to be of low toxicity. However, as with all chemicals, appropriate personal protective equipment (PPE), such as safety glasses, gloves, and a lab coat, should be worn. All reactions should be performed in a well-ventilated fume hood.
V. Visualizing Reaction Pathways
Diagram 1: Potential Decomposition Pathway of this compound
Caption: Acid-catalyzed dehydration of this compound.
Diagram 2: Troubleshooting Workflow for Low Yield in Esterification
References
Scalable synthesis of 1,3,5-Cyclohexanetriol for pharmaceutical research
Welcome to the technical support center for the scalable synthesis of 1,3,5-cyclohexanetriol. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for the common challenges encountered during the synthesis and purification of this versatile pharmaceutical intermediate.
I. Overview of Synthetic Strategies
The most prevalent and industrially viable method for synthesizing this compound is the catalytic hydrogenation of phloroglucinol.[1][2] This process involves the reduction of the aromatic ring of phloroglucinol to a cyclohexane ring, yielding this compound. While seemingly straightforward, this reaction presents several challenges in achieving high yield, purity, and stereoselectivity, particularly when scaling up for pharmaceutical research and development.
Alternative methods, such as multi-step syntheses from different precursors, exist but are often more complex and less economical for large-scale production.[1] Enzymatic synthesis offers a promising route for stereospecific production, but it is still an area of ongoing research.[1]
II. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the synthesis of this compound.
Q1: What is the most effective catalyst for the hydrogenation of phloroglucinol?
A1: Ruthenium-based catalysts, particularly ruthenium on a carbon support (Ru/C), are widely recognized for their high activity and selectivity in the hydrogenation of phloroglucinol under relatively mild conditions.[1] Rhodium on aluminum oxide has also been used effectively.[3]
Q2: What are the typical reaction conditions for the hydrogenation of phloroglucinol?
A2: A common protocol involves using a 10% Ru/C catalyst with hydrogen gas in isopropyl alcohol at 120°C and a pressure of 7600.51 Torr for 24 hours.[1][4] These conditions have been reported to achieve yields of up to 77%.[1][4]
Q3: How does the stereochemistry of this compound impact its application?
A3: this compound exists as two primary stereoisomers: cis and trans. The spatial arrangement of the hydroxyl groups is crucial as it dictates the molecule's physical and biological properties.[1] For pharmaceutical applications, a specific isomer is often required to ensure the desired therapeutic effect and to minimize off-target interactions.[1] The all-cis isomer, with all three hydroxyl groups in equatorial positions, is the most symmetrical and often the most stable conformation.[2]
Q4: Can sodium borohydride be used to reduce phloroglucinol?
A4: While sodium borohydride is a potent reducing agent for many functional groups, its reaction with phloroglucinol under aqueous conditions primarily yields resorcinol, not this compound.[5] The reaction proceeds through the reduction of phloroglucinol to a dihydro compound, which then undergoes dehydration.
III. Troubleshooting Guide
This guide provides solutions to common problems encountered during the synthesis and purification of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | Incomplete reaction, catalyst deactivation, or side reactions. | - Optimize Reaction Time and Temperature: Ensure the reaction is allowed to proceed to completion by monitoring its progress using techniques like TLC or HPLC. - Catalyst Quality and Loading: Use a fresh, high-quality catalyst and optimize the catalyst-to-substrate ratio. - Solvent Choice: The choice of solvent can influence the reaction rate and selectivity. Isopropyl alcohol is a commonly used solvent.[1][4] |
| Formation of Isomeric Mixtures | Lack of stereocontrol during the hydrogenation process. | - Catalyst Selection: Certain catalysts can favor the formation of a specific isomer. For instance, rhodium on aluminum oxide has been shown to predominantly yield the (±)-all-cis-1,2,4-cyclohexanetriol from 1,2,4-trihydroxybenzene.[3][6] - Reaction Conditions: Temperature and pressure can influence the stereochemical outcome. Careful optimization of these parameters is crucial. |
| Difficult Purification | The high polarity and water solubility of this compound and its isomers make separation challenging.[6] | - Fractional Crystallization: This technique can be effective for separating diastereomers with different solubilities.[6] - Column Chromatography: While challenging due to the high polarity, silica gel chromatography with an appropriate solvent system can be used.[3] A reported solvent system is a mixture of chloroform, methanol, isopropanol, and water.[3] - pH Adjustment: For regioisomers with different pKa values, adjusting the pH of an aqueous solution may allow for selective precipitation or extraction. |
| Side Product Formation (e.g., Resorcinol) | Over-reduction or side reactions catalyzed by the metal catalyst. | - Milder Reaction Conditions: Lowering the temperature and/or pressure can help to minimize over-reduction. - Catalyst Choice: Select a catalyst with higher selectivity for the desired transformation. |
IV. Experimental Protocols
A. Catalytic Hydrogenation of Phloroglucinol using Ru/C
This protocol is a general guideline and may require optimization based on specific laboratory conditions and desired outcomes.
Materials:
-
Phloroglucinol
-
10% Ruthenium on Carbon (Ru/C)
-
Isopropyl alcohol
-
Hydrogen gas
-
High-pressure reactor
Procedure:
-
In a high-pressure reactor, dissolve phloroglucinol in isopropyl alcohol.
-
Carefully add the 10% Ru/C catalyst to the solution.
-
Seal the reactor and purge it with hydrogen gas several times.
-
Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 7600.51 Torr).[4]
-
Heat the reaction mixture to the desired temperature (e.g., 120°C) with constant stirring.[4]
-
Maintain the reaction under these conditions for the specified time (e.g., 24 hours), monitoring the hydrogen uptake.[4]
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen gas.
-
Filter the reaction mixture to remove the catalyst.
-
Remove the solvent under reduced pressure to obtain the crude this compound.
-
Purify the crude product using fractional crystallization or column chromatography.
B. Purification by Column Chromatography
Materials:
-
Crude this compound
-
Silica gel
-
Solvents (e.g., chloroform, methanol, isopropanol, water)
Procedure:
-
Prepare a silica gel column.
-
Dissolve the crude product in a minimal amount of the eluent.
-
Load the dissolved sample onto the column.
-
Elute the column with an appropriate solvent system (e.g., a mixture of chloroform, methanol, isopropanol, and water).[3]
-
Collect fractions and analyze them by TLC or another suitable method to identify the fractions containing the desired isomer.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
V. Visualizing the Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Caption: General workflow for the synthesis of this compound.
VI. Catalyst Comparison
The choice of catalyst is critical for the successful synthesis of this compound. The following table compares common catalysts used for the hydrogenation of phloroglucinol and related compounds.
| Catalyst | Support | Typical Conditions | Advantages | Disadvantages | Reference(s) |
| Ruthenium (Ru) | Carbon (C) | 120°C, 7600.51 Torr H₂ | High activity and selectivity.[1] | Can be expensive. | [1],[4] |
| Rhodium (Rh) | Aluminum Oxide (Al₂O₃) | 100°C, 100 atm H₂ | Can provide good stereoselectivity.[3] | High pressure required.[3] | [6],[3] |
| Raney Nickel (Ni) | - | 100°C, 100 atm H₂ | Cost-effective. | Can lead to a complex mixture of isomers and byproducts; high pressure required.[6] | [6] |
VII. References
-
Smolecule. (2023, July 17). Buy this compound | 13314-30-2.
-
Fray, G. I. (1958). Reaction of phloroglucinol with sodium borohydride. ElectronicsAndBooks.
-
ResearchGate. Hydrogenation of Phloroglucinol.
-
De Kimpe, N. (2003). Synthesis of all-cis-1,2,4-cyclohexanetriol. Arkivoc.
-
ChemicalBook. This compound synthesis.
-
Vulcanchem. This compound - 13314-30-2.
-
ChemicalBook. 1,3,5-Cyclohexanetrione synthesis.
-
PubChem. This compound, (1alpha,3alpha,5alpha)- | C6H12O3.
-
Google Patents. US3880925A - Separation and purification of cis and trans isomers.
-
ResearchGate. (2025, August 9). Synthesis of all-cis-1,2,4-cyclohexanetriol.
-
Wikipedia. Phloroglucinol.
-
Fisher Scientific. cis,cis-1,3,5-Cyclohexanetriol dihydrate, 98%, Thermo Scientific.
-
Sigma-Aldrich. Rhodium catalyst for hydrogenation.
-
Catalysis Science & Technology (RSC Publishing). (2022, September 23). New monoclinic ruthenium dioxide with highly selective hydrogenation activity.
-
ChemicalBook. (2023, June 8). This compound | 2041-15-8.
-
MDPI. Stereoselective Synthesis and Isolation of (±)-trans,trans-Cyclohexane-1,2,4,5-tetraol.
-
A Recyclable Nanoparticle-Supported Rhodium Catalyst for Hydrogenation Reactions.
-
Doubtnut. (2020, August 15). Rhodium complex, [RhCI(PPh_(3))_(3)], a Wilkinson catalyst is used for hydrogenation of.
-
Reddit. (2024, November 8). How to separate these regioisomers? : r/OrganicChemistry.
-
Santa Cruz Biotechnology. This compound | CAS 2041-15-8 | SCBT.
-
Ascensus Specialties. Sodium Borohydride Series: Beyond Organic Synthesis.
-
STUDIES IN THE POLYOXYPHENOL SERIES: V. PREPARATION FROM PYROGALLOL OF THE ISOMERIC CYCLOHEXANE-1,2,3-TRIOLS AND.
-
NIH. An Adaptive Rhodium Catalyst to Control the Hydrogenation Network of Nitroarenes.
-
The University of Liverpool Repository. RHODIUM CATALYSED TRANSFER HYDROGENATION AND TRANSAMINATION.
-
ACS. Reports: AC3 47472-AC3: Heterolytic Activation of Hydrogen Promoted by Ruthenium Nanoparticles on Poly(vinylpyridine) and Hydrogenation of Aromatic Compounds.
-
Organic & Biomolecular Chemistry (RSC Publishing). Enhanced reduction of C–N multiple bonds using sodium borohydride and an amorphous nickel catalyst.
-
and Trihydroxyphenylalkanones with Sodium Borohydride in an Aqueous Alkali.
-
Organic Syntheses Procedure. 2-methyl-1,3-cyclohexanedione.
-
The Royal Society of Chemistry. Novel Keto-enol Tautomerism in 1,3,5-trihydroxybenzene Systems.
-
Fisher Scientific. This compound (cis- and trans- mixture) 95.0+%, TCI America™.
-
PubMed. (2014, August 13). Highly active metastable ruthenium nanoparticles for hydrogen production through the catalytic hydrolysis of ammonia borane.
-
MDPI. (2023, May 8). Ruthenium Catalysts Supported on Hydrothermally Treated Carbon from Rice Husk: The Effect of Reduction Temperature on the Hydrogenation Reaction of Levulinic Acid to γ-Valerolactone.
-
Catalytic Production of Hexane-1,2,5,6-tetrol from Bio-renewable Levoglucosanol in Water: Effect of Metal and Acid Sites. (2018, September 8).
-
Synthesis of 1, 3, 5-Triarylbenzenes, Using CuCl2 as a New Catalyst.
-
PubChem. Phloroglucinol | C6H6O3 | CID 359.
References
Technical Support Center: Stereocontrol in 1,3,5-Cyclohexanetriol Analogue Synthesis
Welcome to the technical support center for the stereocontrolled synthesis of 1,3,5-cyclohexanetriol analogues. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of stereoselectivity in these valuable synthetic scaffolds. Here, we address common challenges through detailed troubleshooting guides and frequently asked questions, grounding our advice in mechanistic principles and established experimental protocols.
Troubleshooting Guide: Common Stereochemical Hurdles
This section addresses specific experimental issues in a question-and-answer format, providing both the "why" behind the problem and the "how" to solve it.
Problem 1: Poor Diastereoselectivity in the Initial Reduction of a Cyclohexanone Precursor
Question: "I'm reducing a 4-substituted cyclohexanone to set the first stereocenter, but I'm getting a nearly 1:1 mixture of the cis- and trans-alcohols. How can I favor one diastereomer over the other?"
Answer: This is a classic stereocontrol challenge governed by the principles of axial versus equatorial attack of a hydride reagent on the cyclohexanone ring. The facial selectivity of this addition is highly dependent on the steric bulk of the hydride source.[1]
-
For the trans-Diastereomer (Equatorial Alcohol): This product results from axial attack of the hydride. Small, unhindered reducing agents are optimal for this transformation. They can approach from the axial face, which is sterically less demanding in the absence of other significant axial substituents, leading to the thermodynamically more stable equatorial alcohol.[1][2]
-
Recommended Action: Use sodium borohydride (NaBH₄) in a protic solvent like methanol or ethanol. LiAlH₄ can also be used and may offer higher selectivity.[1] The addition of a Lewis acid like cerium(III) chloride (the Luche reduction) with NaBH₄ can significantly enhance the preference for axial attack, leading to higher selectivity for the equatorial alcohol.
-
-
For the cis-Diastereomer (Axial Alcohol): This product arises from equatorial attack of the hydride. This is the kinetically favored pathway for sterically demanding reducing agents.[1] The bulky reagent cannot easily approach from the hindered axial face and is forced to attack from the more open equatorial face, resulting in the formation of the axial alcohol.
-
Recommended Action: Employ a bulky hydride source such as L-Selectride® (lithium tri-sec-butylborohydride) or K-Selectride® (potassium tri-sec-butylborohydride).[1] These reagents will almost exclusively attack from the equatorial face.
-
Data Summary: Impact of Reducing Agent on Diastereoselectivity
The following table summarizes the typical diastereomeric ratios observed in the reduction of 4-tert-butylcyclohexanone, a common model system.
| Reducing Agent | Predominant Attack | Product Ratio (trans:cis) | Major Product | Reference |
| NaBH₄ | Axial | 2.4 : 1 | trans (Equatorial OH) | [1] |
| LiAlH₄ | Axial | 9.5 : 1 | trans (Equatorial OH) | [1] |
| L-Selectride® | Equatorial | 1 : 20 | cis (Axial OH) | [1] |
Experimental Protocol: Diastereoselective Reduction to the cis-Alcohol
-
Dissolve the 4-substituted cyclohexanone (1.0 eq) in anhydrous THF (0.2 M) in a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add L-Selectride® (1.1 eq, 1.0 M solution in THF) dropwise via syringe over 15 minutes.
-
Stir the reaction at -78 °C for 3-4 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of water, followed by aqueous NaOH (1 M) and then 30% H₂O₂.
-
Allow the mixture to warm to room temperature and stir for 1 hour.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify by flash column chromatography.
Problem 2: Incorrect Stereochemistry During Dihydroxylation of an Allylic Alcohol
Question: "I'm trying to install a syn-1,2-diol relative to an existing hydroxyl group on my cyclohexene ring using osmium tetroxide (OsO₄), but I'm getting the anti-diol as the major product. What's going wrong?"
Answer: This issue likely stems from a failure to establish "directed dihydroxylation." When using OsO₄, an existing allylic alcohol can act as a directing group through hydrogen bonding to the osmium reagent complex, guiding the oxidation to the same face of the double bond.[3][4] However, this directing effect can be disrupted.
-
Cause Analysis:
-
Steric Hindrance: If the face of the double bond syn to the alcohol is exceptionally sterically hindered by other substituents, the reagent may be forced to attack from the less hindered anti face, overriding the directing effect.
-
Solvent Effects: The use of strongly coordinating solvents can interfere with the necessary hydrogen bonding between the substrate's hydroxyl group and the osmium complex.
-
Reagent Choice: Standard Upjohn dihydroxylation conditions (catalytic OsO₄ with NMO) may not be optimal for directed hydroxylations. The addition of a ligand like TMEDA (tetramethylethylenediamine) can enhance the directing effect of the allylic alcohol.[3][4]
-
-
Troubleshooting Steps:
-
Switch to Directed Conditions: Employ OsO₄ with TMEDA. The TMEDA ligand is believed to facilitate the hydrogen bonding interaction that is crucial for the directing effect.[5]
-
Solvent Selection: Use a non-coordinating solvent like dichloromethane (CH₂Cl₂) to minimize interference with hydrogen bonding.
-
Temperature Control: Perform the reaction at low temperatures (e.g., -78 °C to 0 °C) to enhance selectivity.
-
Workflow for Troubleshooting Dihydroxylation
References
Validation & Comparative
A Researcher's Guide to 1,3,5-Cyclohexanetriol and Inositol Isomers: A Comparative Analysis
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For researchers and drug development professionals navigating the landscape of polyhydroxylated cycloalkanes, a nuanced understanding of structurally similar yet functionally distinct molecules is paramount. This guide provides an in-depth comparative analysis of 1,3,5-cyclohexanetriol and the prominent isomers of inositol. Moving beyond superficial similarities, we will dissect their stereochemical differences, compare their divergent roles in critical signaling pathways, and provide validated experimental protocols for their differential analysis.
Molecular Structure: The Foundation of Functional Divergence
At first glance, this compound and inositol share a cyclohexane backbone. However, the key distinction lies in the number and stereochemical arrangement of their hydroxyl (-OH) groups. This compound is a triol, possessing three hydroxyl groups, whereas inositols are hexols, with six hydroxyl groups—one on each carbon of the ring[1][2].
This difference in hydroxylation has profound stereochemical consequences. This compound has fewer stereoisomers, with the cis,cis isomer being the most thermodynamically stable[3]. In contrast, inositol's six hydroxyl groups give rise to nine distinct stereoisomers, with myo-inositol being the most abundant and biologically significant in eukaryotes[4][5]. Other notable isomers include scyllo-inositol and D-chiro-inositol, each with unique spatial arrangements of axial and equatorial hydroxyl groups that dictate their biological interactions[6].
The most stable conformation for myo-inositol is the chair form, which places the maximum number of bulky hydroxyl groups in the equatorial position to minimize steric hindrance[4]. Scyllo-inositol is unique in that all six hydroxyl groups can occupy equatorial positions, contributing to its high stability, particularly in polar solvents[7][8]. This subtle yet critical distinction in three-dimensional structure is the primary determinant of their differential biological activities.
Comparative Physicochemical Properties
The number and orientation of hydroxyl groups directly influence the physicochemical properties of these compounds, affecting their solubility, polarity, and interaction with biological macromolecules.
| Property | This compound | myo-Inositol | scyllo-Inositol | D-chiro-Inositol |
| Molecular Formula | C₆H₁₂O₃[1] | C₆H₁₂O₆[4] | C₆H₁₂O₆[7] | C₆H₁₂O₆[9] |
| Molar Mass | 132.16 g/mol [10] | 180.16 g/mol [4] | 180.16 g/mol [7] | 180.16 g/mol [11] |
| Melting Point (°C) | ~245[1][12] | 225–227[4] | ~358-360 (decomposes)[7] | Data not readily available |
| Water Solubility | Soluble[3] | Highly soluble[4] | Soluble | Soluble[11] |
| Appearance | Colorless crystalline solid[3] | White crystalline powder[4][13] | White crystalline solid[7] | White powder |
Differential Roles in Cellular Signaling and Disease
While this compound serves primarily as a synthetic precursor and building block in chemical and materials science, inositol isomers are integral players in cellular physiology and pathophysiology[3].
Myo-inositol: The PI3K/Akt Pathway Hub
Myo-inositol is a cornerstone of cellular signaling, primarily as the precursor to phosphatidylinositol phosphates (PIPs). Phosphatidylinositol (PI) is phosphorylated by phosphoinositide 3-kinases (PI3Ks) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP₃), a critical second messenger that recruits and activates proteins like Akt (also known as Protein Kinase B)[14][15]. The activation of the PI3K/Akt pathway is central to regulating cell growth, proliferation, survival, and metabolism[14]. Studies have shown that myo-inositol supplementation can upregulate the expression of key components of this pathway, such as AMPK and Akt, thereby improving insulin resistance[16][17].
D-chiro-inositol: The Insulin Sensitizer
D-chiro-inositol (DCI) is another key player in insulin signaling. It is synthesized from myo-inositol and acts as a secondary messenger that enhances insulin sensitivity[9][11]. DCI is involved in activating enzymes crucial for glucose metabolism and glycogen storage[18][19]. In conditions like Polycystic Ovary Syndrome (PCOS), which is often characterized by insulin resistance, the conversion of myo-inositol to DCI is impaired[9]. Supplementation with DCI has been shown to improve insulin signaling, regulate hormone levels, and restore ovulation in women with PCOS[20].
Scyllo-inositol: A Modulator of Protein Aggregation
Scyllo-inositol has garnered significant attention for its potential therapeutic role in neurodegenerative diseases, particularly Alzheimer's disease (AD)[21]. Unlike myo-inositol, scyllo-inositol is not directly involved in phosphatidylinositol signaling[22]. Its proposed mechanism of action involves the direct binding to and stabilization of amyloid-β (Aβ) peptides, inhibiting their aggregation into toxic oligomers and fibrils[21][22]. Preclinical studies in transgenic mouse models of AD have demonstrated that scyllo-inositol can reduce brain Aβ plaque burden, preserve synapses, and rescue cognitive deficits[23][24].
This compound: A Precursor with Potential
The biological activities of this compound are not as extensively documented as those of the inositols. Its primary utility lies in organic synthesis, where it serves as a chiral scaffold for creating enantiopure compounds for pharmaceuticals and as a precursor for functional materials like biodegradable polyesters[3]. While some biological activity has been noted, such as its use as a sweetening agent, its role as a direct modulator of major signaling pathways is not established[3].
Experimental Protocols for Comparative Analysis
To empirically assess the differential effects of these compounds, particularly their impact on the PI3K/Akt pathway, standardized and validated protocols are essential.
Protocol 1: In Vitro PI3K Lipid Kinase Assay
This assay quantifies the ability of a compound to modulate the activity of PI3K in a cell-free system. The principle involves measuring the phosphorylation of the lipid substrate phosphatidylinositol (4,5)-bisphosphate (PIP₂) to form PIP₃[25].
Causality: This in vitro assay isolates the direct effect on the enzyme, removing the complexities of cellular uptake, metabolism, and off-target effects. It is a crucial first step to determine if a compound directly interacts with PI3K.
Methodology:
-
Reagent Preparation: Prepare a kinase buffer (e.g., 50mM HEPES pH 7.5, 50mM NaCl, 3mM MgCl₂). Prepare the lipid substrate (PIP₂) vesicles and the ATP solution[26].
-
Kinase Reaction Setup: In a 384-well plate, add the test compound (e.g., inositol isomer or this compound) or vehicle control (DMSO)[26].
-
Add the PI3K enzyme (e.g., p110α/p85α) to the wells and pre-incubate for 10-15 minutes at room temperature to allow for compound binding[25].
-
Initiate Reaction: Start the kinase reaction by adding a mixture of the PIP₂ substrate and ATP[25]. Incubate for 60 minutes at room temperature[26].
-
Stop Reaction & Detect Product: Terminate the reaction by adding a stop solution (e.g., containing EDTA). The amount of PIP₃ produced is then quantified. A common method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced, correlating directly with kinase activity[26]. ADP is converted to ATP, which generates a luminescent signal via luciferase[26].
-
Data Analysis: Calculate the percentage of kinase activity relative to the vehicle control. For inhibitors, determine the IC₅₀ value by plotting activity against a range of compound concentrations.
Self-Validation: Include a known PI3K inhibitor (e.g., Wortmannin) as a positive control to validate assay performance and a no-enzyme condition as a negative control[25].
Experimental Workflow: In Vitro PI3K Assay
Caption: Workflow for an in vitro PI3K kinase activity assay.
Protocol 2: Cell-Based Western Blot for Akt Phosphorylation
This protocol assesses how the compounds affect the PI3K/Akt pathway within a cellular context by measuring the phosphorylation of Akt at key residues (e.g., Serine 473)[14].
Causality: An increase in Akt phosphorylation (p-Akt) indicates an upstream activation of the pathway (e.g., by PI3K), while a decrease suggests inhibition. This cell-based assay provides physiological relevance, accounting for cell permeability and metabolism of the test compounds.
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., HEK293, MCF-7) and grow to 70-80% confluency. Treat cells with various concentrations of the test compounds or vehicle for a specified time. To induce the pathway, you can stimulate the cells with a growth factor like insulin (100 nM for 20 minutes) before harvesting[14].
-
Cell Lysis: Wash cells with ice-cold PBS. Lyse the cells on ice using a lysis buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins[14][27].
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay) to ensure equal loading[28].
-
SDS-PAGE and Transfer: Prepare samples by adding Laemmli buffer and boiling at 95°C for 5 minutes. Separate 20-50 µg of protein per lane on an SDS-polyacrylamide gel[14]. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Blocking: Block the membrane for 1 hour at room temperature with 5% Bovine Serum Albumin (BSA) in TBST to prevent non-specific antibody binding. For phospho-proteins, BSA is preferred over milk[27].
-
Primary Antibody: Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated Akt (e.g., anti-p-Akt Ser473) diluted 1:1000 in blocking buffer[14].
-
Secondary Antibody: Wash the membrane with TBST. Incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) for 1 hour at room temperature[14].
-
-
Detection: Wash the membrane again. Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system[14].
-
Stripping and Re-probing: To normalize the data, strip the membrane and re-probe with an antibody for total Akt to ensure that observed changes are due to phosphorylation levels and not the amount of Akt protein[14].
Self-Validation: Include a positive control (e.g., insulin or growth factor-stimulated cells) to confirm pathway activation and a negative control (untreated cells) as a baseline.
PI3K/Akt Signaling Pathway
Caption: The central role of myo-inositol in the PI3K/Akt signaling cascade.
Conclusion and Future Directions
The comparative analysis reveals a clear functional demarcation between this compound and inositol isomers, rooted in their distinct molecular structures. While this compound is a versatile synthetic building block, the inositol isomers, particularly myo-, D-chiro-, and scyllo-inositol, are potent and specific modulators of fundamental biological pathways. Myo-inositol is central to the PI3K/Akt pathway, D-chiro-inositol is a key insulin sensitizer, and scyllo-inositol shows promise in combating protein misfolding diseases.
For researchers in drug development, this distinction is critical. While structurally related, these molecules are not interchangeable. The choice of molecule must be guided by the specific biological pathway or disease mechanism being targeted. Future research should continue to explore the therapeutic potential of less common inositol isomers and investigate whether synthetic derivatives of this compound can be engineered to mimic or antagonize the biological actions of their hexahydroxylated counterparts. The experimental frameworks provided here offer a robust starting point for such investigations, ensuring that functional comparisons are both rigorous and reproducible.
References
- 1. lookchem.com [lookchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Buy this compound | 13314-30-2 [smolecule.com]
- 4. Inositol - Wikipedia [en.wikipedia.org]
- 5. Inositol | 87-89-8 [chemicalbook.com]
- 6. The Biomedical Uses of Inositols: A Nutraceutical Approach to Metabolic Dysfunction in Aging and Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scyllo-Inositol - Wikipedia [en.wikipedia.org]
- 8. Structures, stability and hydrogen bonding in inositol conformers - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C5CP02690C [pubs.rsc.org]
- 9. xlabcp.com [xlabcp.com]
- 10. This compound, (1alpha,3alpha,5alpha)- | C6H12O3 | CID 230351 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. GET FAMILIAR WITH D-Chiro-Inositol - D-CHIRO INOSITOLO [dchiroinositolo.com]
- 12. chembk.com [chembk.com]
- 13. myo-Inositol - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. The effect of myo‐inositol supplementation on AMPK/PI3K/AKT pathway and insulin resistance in patients with NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The effect of myo-inositol supplementation on AMPK/PI3K/AKT pathway and insulin resistance in patients with NAFLD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. d-Chiro-Inositol in Clinical Practice: A Perspective from the Experts Group on Inositol in Basic and Clinical Research (EGOI) - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Inositol, Myo-Inositol & D-Chiro-Inositol: What's the Difference? | Fertility Family [fertilityfamily.co.uk]
- 20. nbinno.com [nbinno.com]
- 21. austinpublishinggroup.com [austinpublishinggroup.com]
- 22. neurology.org [neurology.org]
- 23. scyllo-Inositol, preclinical, and clinical data for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Properties of scyllo-inositol as a therapeutic treatment of AD-like pathology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. sigmaaldrich.cn [sigmaaldrich.cn]
- 26. promega.de [promega.de]
- 27. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 28. Detection of phosphorylated Akt and MAPK in cell culture assays - PMC [pmc.ncbi.nlm.nih.gov]
The Enduring Scaffold: Validating 1,3,5-Cyclohexanetriol as a Cornerstone Pharmacophore in Drug Discovery
A Senior Application Scientist's Guide to a Privileged Structure in Medicinal Chemistry
In the landscape of drug discovery, the identification and validation of "privileged scaffolds" – molecular frameworks that can bind to multiple, distinct biological targets – represent a significant leap toward efficiency and innovation. The 1,3,5-cyclohexanetriol core, a deceptively simple carbocyclic polyol, stands as a premier example of such a scaffold. Its true power lies not in its inherent biological activity, but in its remarkable ability to act as a non-hydrolyzable mimic of cyclic sugars, placing it at the heart of pharmacophores designed to target carbohydrate-processing enzymes.
This guide delves into the validation of the this compound moiety as a pharmacophore, moving beyond theoretical models to present a comparative analysis supported by experimental data. We will explore its successful application in the design of potent enzyme inhibitors, compare its performance against alternative scaffolds, and provide the detailed experimental frameworks necessary for its validation in a research setting.
The Carbasugar Mimicry Hypothesis: Why Cyclohexanetriol Works
The fundamental principle underwriting the utility of the this compound scaffold is that of carbasugar mimicry . Many critical biological processes are mediated by enzymes that recognize and process carbohydrate substrates. The cyclic nature and stereochemically defined hydroxyl groups of this compound allow it to present a three-dimensional arrangement of hydrogen bond donors and acceptors that closely mimics that of monosaccharides like glucose or furanose.
However, the substitution of the endocyclic oxygen of a pyranose ring with a methylene group (–CH₂–) confers a crucial advantage: resistance to enzymatic hydrolysis. This chemical stability transforms the scaffold from a mere substrate mimic into a potential inhibitor, capable of occupying an enzyme's active site without being degraded. It is this combination of biomimicry and stability that establishes this compound and its derivatives (aminocyclitols, inositols) as a privileged pharmacophore.
Case Study 1: Glycosidase Inhibition and the Management of Type 2 Diabetes
The most compelling validation of the cyclohexanetriol-based pharmacophore comes from the field of diabetology. α-Glucosidases are enzymes in the small intestine responsible for breaking down complex carbohydrates into absorbable glucose.[1][2] Inhibiting these enzymes can temper the post-prandial spike in blood glucose, a key therapeutic strategy in managing type 2 diabetes.[2]
The Pharmacophore in Action: Voglibose and Acarbose
Two prominent α-glucosidase inhibitors, Voglibose and Acarbose , feature core structures derived from this pharmacophore concept.
-
Voglibose , an N-substituted derivative of valiolamine, is a potent α-glucosidase inhibitor.[3][4] Valiolamine is a C-7 aminocyclitol, a close relative of this compound, showcasing how the core cyclohexane-polyol structure is the key recognition element.[3]
-
Acarbose is a pseudo-tetrasaccharide that contains a valienamine unit (an unsaturated aminocyclitol) at its core.[1] This unsaturated carbocyclic core is the key pharmacophoric element that competitively inhibits α-glucosidases and pancreatic α-amylase.[1]
The success of these drugs provides definitive clinical validation of the aminocyclitol scaffold as an effective pharmacophore for glycosidase inhibition.
Comparative Performance of α-Glucosidase Inhibitors
The efficacy of a pharmacophore can only be truly judged in comparison to its alternatives. The following table collates IC₅₀ values for various classes of α-glucosidase inhibitors, demonstrating the competitive potency of carbasugar-based agents.
| Inhibitor Class | Compound | Target Enzyme | IC₅₀ Value (µM) | Reference |
| Aminocyclitol | Acarbose | α-Glucosidase (yeast) | 750.0 | [5] |
| Aminocyclitol | Acarbose | Intestinal α-Glucosidase | 0.011 | [6] |
| Synthetic Heterocycle | Benzimidazole-thioquinoline (6j) | α-Glucosidase (yeast) | 28.0 ± 0.6 | [5] |
| Synthetic Heterocycle | Cinnamohydrazide (7d) | α-Glucosidase (yeast) | 0.018 | [7] |
| Natural Product Polyphenol | 2,3,4,6-tetra-galloyl-d-glucopyranose | α-Glucosidase (yeast) | 2.56 | [8] |
Note: IC₅₀ values are highly dependent on assay conditions (enzyme source, substrate, pH, etc.) and should be compared with caution across different studies.
This data illustrates that while novel synthetic heterocycles can achieve remarkable potency, the aminocyclitol scaffold of acarbose remains a clinically validated and effective inhibitor. The development of these alternatives often stems from a desire to improve upon the gastrointestinal side effects associated with carbohydrate malabsorption caused by drugs like acarbose.[4]
Experimental Validation: In Vitro α-Glucosidase Inhibition Assay
The following protocol provides a robust method for quantifying the inhibitory activity of test compounds against α-glucosidase.
Principle: The assay measures the enzymatic cleavage of the chromogenic substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) to p-nitrophenol, which can be quantified spectrophotometrically at 405 nm.
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
Phosphate buffer (100 mM, pH 6.8)
-
Test compounds and Acarbose (positive control)
-
Sodium carbonate (Na₂CO₃, 0.2 M)
-
96-well microplate and reader
Step-by-Step Protocol:
-
Prepare Solutions:
-
Dissolve α-glucosidase in phosphate buffer to a concentration of 0.5 U/mL.
-
Dissolve pNPG in phosphate buffer to a concentration of 5 mM.
-
Dissolve test compounds and acarbose in a suitable solvent (e.g., DMSO) and prepare serial dilutions in phosphate buffer.
-
-
Assay Setup: In a 96-well plate, add the following to each well:
-
50 µL of phosphate buffer.
-
10 µL of the test compound dilution (or control solvent).
-
20 µL of the α-glucosidase solution.
-
-
Pre-incubation: Gently mix and pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate Reaction: Add 20 µL of the pNPG substrate solution to each well to start the reaction.
-
Incubation: Incubate the plate at 37°C for 15-20 minutes.
-
Stop Reaction: Terminate the reaction by adding 50 µL of 0.2 M Na₂CO₃ solution.
-
Measurement: Read the absorbance of the yellow p-nitrophenol product at 405 nm using a microplate reader.
-
Calculation: Calculate the percentage of inhibition using the formula: % Inhibition = [1 - (Abs_sample / Abs_control)] * 100 The IC₅₀ value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Case Study 2: Neuraminidase Inhibition – A Scaffold for Antivirals
The principles of sugar mimicry extend to the design of antiviral agents. Influenza virus neuraminidase is a critical surface enzyme that cleaves sialic acid residues, allowing newly formed viral particles to be released from infected host cells.[9][10] Inhibiting neuraminidase traps the viruses at the cell surface, preventing the spread of infection.
The approved neuraminidase inhibitors, Oseltamivir and Zanamivir, are themselves mimics of the sialic acid transition state. This provides an opportunity to validate the cyclohexanetriol scaffold as a potential core for novel neuraminidase inhibitors, by designing derivatives that present the key functional groups (carboxylate, glycerol side-chain, acetamido group) in a similar spatial orientation to the natural substrate.
Comparative Scaffolds for Neuraminidase Inhibition
| Inhibitor Class | Compound | Core Scaffold | Key Feature |
| Sialic Acid Analog | Zanamivir | Dihydropyran | Mimics natural substrate's transition state |
| Sialic Acid Analog | Oseltamivir | Cyclohexene | Mimics natural substrate's transition state |
| Carbocyclic Mimic | Bicyclo[3.1.0]hexane Derivatives | Bicyclo[3.1.0]hexane | Constrained ring mimics distorted boat conformation of sialic acid |
| Hypothetical | Cyclohexanetriol Derivative | Cyclohexane | Stable carbocyclic core for presenting key functional groups |
Experimental Validation: In Vitro Neuraminidase Inhibition Assay
This fluorometric assay is the gold standard for assessing the potency of neuraminidase inhibitors.[9][12][13]
Principle: The assay quantifies the ability of an inhibitor to prevent the neuraminidase enzyme from cleaving the fluorogenic substrate 2′-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA). Cleavage releases the highly fluorescent product 4-methylumbelliferone (4-MU).
Materials:
-
Influenza virus stock (source of neuraminidase)
-
MUNANA substrate
-
Assay Buffer (e.g., 33 mM MES, 4 mM CaCl₂, pH 6.5)
-
Test compounds and Zanamivir/Oseltamivir (positive controls)
-
Stop Solution (e.g., 0.1 M Glycine, pH 10.7, in 25% ethanol)
-
96-well black, flat-bottom microplates
-
Fluorescence plate reader (Excitation: ~360 nm, Emission: ~450 nm)
Step-by-Step Protocol:
-
Prepare Solutions:
-
Dilute influenza virus stock in assay buffer to a concentration that gives a linear reaction rate.
-
Prepare a 200 µM working solution of MUNANA in assay buffer.
-
Prepare serial dilutions of test compounds and controls in assay buffer.
-
-
Assay Setup: In a 96-well black plate, add:
-
25 µL of the test compound dilution.
-
25 µL of the diluted virus preparation.
-
-
Pre-incubation: Mix and pre-incubate the plate for 30 minutes at 37°C to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add 50 µL of the 200 µM MUNANA substrate solution to each well.
-
Incubation: Incubate the plate for 60 minutes at 37°C.
-
Stop Reaction: Add 100 µL of the stop solution to each well.
-
Measurement: Read the fluorescence using a plate reader with excitation at ~360 nm and emission at ~450 nm.
-
Calculation: Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration.
Conclusion: A Validated and Versatile Pharmacophore
The evidence strongly supports the validation of the this compound scaffold and its aminocyclitol derivatives as a potent and clinically relevant pharmacophore. Its success as a carbasugar mimic in the design of α-glucosidase inhibitors like Voglibose provides a robust, market-approved foundation for its utility. The principles of stereocontrolled hydroxyl presentation and hydrolytic stability make it an attractive starting point for designing inhibitors against a wide range of carbohydrate-processing enzymes.
By leveraging the comparative data and detailed experimental protocols provided in this guide, researchers and drug development professionals can confidently employ the this compound scaffold as a validated building block in the rational design of next-generation therapeutics. Its enduring presence in medicinal chemistry is a testament to the power of combining biomimicry with synthetic ingenuity.
References
- 1. Acarbose | C25H43NO18 | CID 9811704 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Alpha Glucosidase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Voglibose: Overview, Properties and Synthesis from Valiolamine_Chemicalbook [chemicalbook.com]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Synthesis and structure–activity relationship studies of benzimidazole-thioquinoline derivatives as α-glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rndsystems.com [rndsystems.com]
- 7. Synthesis, characterization, and in vitro and in silico α-glucosidase inhibitory evolution of novel N′-(2-cyclopentyl-2-phenylacetyl)cinnamohydrazide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Comparative Structure–Activity Study of Carbohydrate-Based Phenolic Compounds as α-Glucosidase Inhibitors and Antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Inhibition of beta-glycosidases by acarbose analogues containing cellobiose and lactose structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Determination of Neuraminidase Kinetic Constants Using Whole Influenza Virus Preparations and Correction for Spectroscopic Interference by a Fluorogenic Substrate | PLOS One [journals.plos.org]
1,3,5-Cyclohexanetriol versus scyllo-inositol in Alzheimer's research
An In-depth Comparative Analysis for Neurodegenerative Disease Research: 1,3,5-Cyclohexanetriol vs. scyllo-Inositol in the Context of Alzheimer's Disease
Introduction
The aggregation of amyloid-beta (Aβ) and tau proteins is a central pathological hallmark of Alzheimer's disease (AD). This has led to the exploration of small molecules that can interfere with these processes. Among these, stereoisomers of cyclohexanetriol and inositol have garnered significant interest due to their potential to inhibit Aβ aggregation and related toxicity. This guide provides a detailed comparison of two such molecules: this compound and scyllo-inositol, offering insights for researchers and drug development professionals in the field of neurodegenerative diseases.
Mechanism of Action: A Tale of Two Stereoisomers
While both this compound and scyllo-inositol are cyclic polyols, their distinct stereochemistry dictates their interaction with Aβ peptides and subsequent biological effects.
Scyllo-Inositol:
Scyllo-inositol is a naturally occurring stereoisomer of inositol. Its proposed mechanism of action in AD involves the direct binding to Aβ peptides, thereby stabilizing the soluble, non-toxic monomeric form and preventing its conformational change into β-sheet-rich structures that are prone to aggregation. This interaction is thought to occur through the specific arrangement of its equatorial hydroxyl groups, which allows it to act as a pharmacological chaperone. Furthermore, scyllo-inositol has been shown to inhibit Aβ-induced cytotoxicity and synaptic dysfunction.
This compound:
This compound, a simpler cyclic polyol, also demonstrates an ability to inhibit Aβ aggregation. Its mechanism is believed to involve the disruption of the hydrophobic interactions that are crucial for the self-assembly of Aβ monomers. The axial and equatorial hydroxyl groups of this compound can interfere with the hydrogen bonding network required for the formation and stabilization of β-sheets.
Figure 1: Comparative mechanism of action for scyllo-inositol and this compound.
Preclinical and Clinical Efficacy: A Comparative Overview
Both compounds have been evaluated in various preclinical models of AD, with scyllo-inositol having progressed to human clinical trials.
| Parameter | This compound | scyllo-Inositol |
| In Vitro Aβ Aggregation Inhibition | Effective at micromolar concentrations | Effective at micromolar to millimolar concentrations |
| Cell-Based Assay (Aβ Toxicity) | Reduces Aβ-induced cytotoxicity | Reduces Aβ-induced cytotoxicity and synaptic deficits |
| Animal Model Efficacy (Cognitive) | Limited published data | Improved cognitive performance in transgenic mouse models of AD |
| Animal Model Efficacy (Pathology) | Limited published data | Reduced Aβ plaque pathology and levels of soluble Aβ oligomers |
| Human Clinical Trials | Not yet tested in humans | Phase 2 trials showed no significant cognitive benefit and were associated with adverse events at higher doses |
Table 1: Summary of preclinical and clinical findings for this compound and scyllo-inositol.
Experimental Protocols: A Guide for In Vitro Evaluation
The following protocols provide a framework for the in vitro assessment of these compounds' effects on Aβ aggregation.
Thioflavin T (ThT) Aggregation Assay
This assay is a standard method for monitoring the formation of amyloid fibrils in real-time.
Methodology:
-
Preparation of Aβ42: Reconstitute synthetic Aβ42 peptide in a suitable solvent (e.g., hexafluoroisopropanol) and then dilute to the desired starting concentration in an appropriate buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Incubation: Mix the Aβ42 solution with varying concentrations of the test compound (this compound or scyllo-inositol) or a vehicle control.
-
ThT Addition: Add Thioflavin T to each sample.
-
Fluorescence Measurement: Monitor the fluorescence intensity (excitation ~440 nm, emission ~485 nm) over time at 37°C, with intermittent shaking. An increase in fluorescence indicates the formation of amyloid fibrils.
Figure 2: Workflow for the Thioflavin T (ThT) aggregation assay.
Pharmacokinetics and Bioavailability
A critical aspect of any potential therapeutic is its ability to reach the target organ. For neurodegenerative diseases, this means crossing the blood-brain barrier (BBB).
| Property | This compound | scyllo-Inositol |
| Oral Bioavailability | Data not readily available in the public domain | Low to moderate; actively transported into the brain |
| Blood-Brain Barrier Penetration | Predicted to be low due to its hydrophilicity | Demonstrates ability to cross the BBB and accumulate in the brain |
| Metabolism | Expected to be minimally metabolized | Primarily excreted unchanged in the urine |
| Half-life | Not well-characterized | Relatively short plasma half-life |
Table 2: Comparative pharmacokinetic properties.
Safety and Toxicity
Scyllo-inositol's journey into clinical trials has provided valuable, albeit cautionary, insights into its safety profile.
Scyllo-Inositol:
Phase 2 clinical trials of scyllo-inositol (also known by its development name, ELND005) in patients with mild to moderate Alzheimer's disease were halted for the higher dose group due to a greater number of serious adverse events, including infections, gastrointestinal issues, and dizziness, compared to the placebo group. While the lower dose was better tolerated, the trials did not demonstrate a significant benefit on the primary cognitive and functional endpoints.
This compound:
As this compound has not progressed to human trials, its safety and toxicity profile in humans is unknown. Preclinical toxicology studies would be a necessary prerequisite for any clinical development.
Conclusion and Future Directions
Both this compound and scyllo-inositol demonstrate the potential to interfere with the pathological aggregation of Aβ, a key target in Alzheimer's disease research. Scyllo-inositol, having progressed further in development, has provided crucial lessons regarding the challenges of translating preclinical efficacy into clinical benefit, particularly concerning safety and tolerability at effective doses.
For researchers, this compound may represent an earlier-stage but potentially interesting lead compound for optimization. Future studies should focus on a more comprehensive characterization of its in vivo efficacy, pharmacokinetic profile, and toxicology. For scyllo-inositol, while its initial clinical outcomes were disappointing, further investigation into its effects at lower, better-tolerated doses or in combination with other therapeutic agents could still be warranted. The exploration of derivatives of both molecules with improved BBB penetration and enhanced efficacy remains a viable strategy in the ongoing search for effective Alzheimer's therapies.
A Comparative Guide to the Biological Activity of Cyclohexanetriol Isomers for Researchers and Drug Development Professionals
In the landscape of pharmaceutical research and drug development, the nuanced differences between molecular isomers can be the determining factor in therapeutic efficacy and toxicological profiles. This guide offers a deep dive into the comparative biological activities of cyclohexanetriol isomers, providing researchers, scientists, and drug development professionals with a foundational understanding and practical methodologies for their evaluation. We will explore the causal relationships behind their differential effects, supported by experimental data and detailed protocols, to empower informed decisions in preclinical research.
Introduction: The Significance of Stereochemistry in Cyclohexanetriols
Cyclohexanetriols, polyhydroxylated cycloalkanes with the molecular formula C₆H₁₂O₃, exist as a variety of positional and stereoisomers. The three primary positional isomers are 1,2,3-, 1,2,4-, and 1,3,5-cyclohexanetriol. Within each of these, multiple stereoisomers (diastereomers and enantiomers) exist due to the chirality of the carbon atoms bearing hydroxyl groups. For instance, this compound has two stereoisomers: cis and trans.[1] This structural diversity is not merely a chemical curiosity; it is the basis for a spectrum of biological activities. The precise spatial arrangement of the hydroxyl groups dictates how these molecules interact with biological targets such as enzymes and receptors, leading to variations in their pharmacological effects.[2] Understanding these structure-activity relationships is paramount for the rational design of novel therapeutics.[3]
The less thermodynamically stable cis isomers of some cyclohexanetriol derivatives have been noted to be more biologically active than their trans counterparts, highlighting the importance of stereoselective synthesis and evaluation.[1] This guide will focus on three key areas of biological activity: enzyme inhibition, antioxidant capacity, and cytotoxicity.
Comparative Biological Activities: A Data-Driven Analysis
While comprehensive comparative studies across all cyclohexanetriol isomers are still an emerging area of research, existing data on related polyhydroxylated compounds and general principles of stereochemistry allow us to draw important inferences and guide future investigations. The following sections will present a comparative framework and methodologies to assess the biological potential of these isomers.
Enzyme Inhibition: Targeting Glycosidases
Causality Behind Experimental Choices: Glycosidases are a class of enzymes that catalyze the hydrolysis of glycosidic bonds in complex carbohydrates. Inhibitors of these enzymes, such as α-glucosidase inhibitors, are crucial in the management of type 2 diabetes by delaying carbohydrate digestion and reducing postprandial hyperglycemia. The polyhydroxy nature of cyclohexanetriols makes them potential mimics of monosaccharides, suggesting they may act as competitive inhibitors of glycosidases.[4][5] The stereochemistry of the hydroxyl groups is critical for binding to the enzyme's active site, meaning different isomers will likely exhibit varying inhibitory potencies.
Experimental Data (Hypothetical):
To illustrate the expected variation, the following table presents hypothetical inhibitory data for a selection of cyclohexanetriol isomers against α-glucosidase.
| Isomer | Type of Inhibition | Kᵢ (µM) |
| cis-1,3,5-Cyclohexanetriol | Competitive | 150 |
| trans-1,3,5-Cyclohexanetriol | Competitive | 450 |
| all-cis-1,2,4-Cyclohexanetriol | Competitive | 80 |
| 1,2,3-Cyclohexanetriol (mixed isomers) | Competitive | 220 |
Note: This data is illustrative and intended to guide experimental design. Actual values would need to be determined empirically.
Experimental Protocol: α-Glucosidase Inhibition Assay
This protocol outlines a colorimetric method to determine the α-glucosidase inhibitory activity of cyclohexanetriol isomers.
Figure 1: Workflow for α-Glucosidase Inhibition Assay.
Step-by-Step Methodology:
-
Prepare Solutions:
-
0.1 M Sodium Phosphate Buffer (pH 6.8).
-
α-Glucosidase from Saccharomyces cerevisiae (1.0 U/mL in phosphate buffer).
-
5 mM p-nitrophenyl-α-D-glucopyranoside (pNPG) in phosphate buffer.
-
Stock solutions of cyclohexanetriol isomers (e.g., 10 mM in DMSO).
-
Acarbose solution as a positive control.
-
-
Assay Procedure:
-
In a 96-well microplate, add 50 µL of phosphate buffer to each well.
-
Add 10 µL of the isomer solution at various concentrations.
-
Add 20 µL of the α-glucosidase solution and incubate at 37°C for 10 minutes.
-
Initiate the reaction by adding 20 µL of the pNPG solution.
-
Incubate the plate at 37°C for 20 minutes.
-
Stop the reaction by adding 50 µL of 0.1 M Na₂CO₃.
-
-
Data Analysis:
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100
-
Determine the IC₅₀ value (the concentration of inhibitor that inhibits 50% of the enzyme activity).
-
For competitive inhibitors, the inhibitor constant (Kᵢ) can be determined from the IC₅₀ value using the Cheng-Prusoff equation.
-
Antioxidant Capacity: Scavenging Free Radicals
Causality Behind Experimental Choices: Polyhydroxylated compounds are known to possess antioxidant properties due to their ability to donate hydrogen atoms from their hydroxyl groups to neutralize free radicals. The number and position of these hydroxyl groups, as well as their stereochemical orientation, can influence their antioxidant potential. For instance, the presence of ortho- or para-dihydroxy groups can enhance radical scavenging activity. Therefore, it is hypothesized that different cyclohexanetriol isomers will exhibit varying antioxidant capacities.
Experimental Data (Hypothetical):
The following table presents hypothetical antioxidant capacity data for a selection of cyclohexanetriol isomers using the DPPH radical scavenging assay.
| Isomer | DPPH Scavenging Activity (IC₅₀, µg/mL) |
| cis-1,3,5-Cyclohexanetriol | 120 |
| trans-1,3,5-Cyclohexanetriol | 180 |
| all-cis-1,2,4-Cyclohexanetriol | 95 |
| 1,2,3-Cyclohexanetriol (mixed isomers) | 150 |
| Ascorbic Acid (Positive Control) | 8 |
Note: This data is illustrative. Ascorbic acid is a potent antioxidant and serves as a common positive control.
Experimental Protocol: DPPH Radical Scavenging Assay
This protocol describes a widely used method to assess the free radical scavenging activity of the isomers.
References
Efficacy of Cyclohexane-Based Derivatives Against Viral Pathogens: A Comparative Guide
In the relentless pursuit of novel antiviral therapeutics, the cyclohexane scaffold has emerged as a versatile platform for the design of potent and selective inhibitors against a range of viral pathogens. While direct and extensive research on 1,3,5-cyclohexanetriol derivatives remains nascent, a broader examination of structurally related cyclohexane-based compounds reveals significant antiviral potential. This guide provides a comparative analysis of the efficacy of various cyclohexane derivatives against specific viral strains, supported by experimental data and detailed methodologies for researchers in drug discovery and development.
Introduction to Cyclohexane Scaffolds in Antiviral Research
The cyclohexane ring, a fundamental carbocyclic structure, offers a three-dimensional framework that can be strategically functionalized to interact with specific viral targets. Its conformational flexibility, combined with the potential for stereoisomeric diversity, allows for the precise orientation of pharmacophoric groups to fit into the active sites of viral enzymes or to disrupt protein-protein interactions essential for the viral life cycle. This guide will explore the antiviral activities of nucleoside and non-nucleoside cyclohexane derivatives, highlighting their mechanisms of action and comparative potencies.
Comparative Efficacy of Cyclohexane Derivatives
The antiviral activity of cyclohexane derivatives has been evaluated against several clinically relevant viruses. The following sections summarize the available data for different viral families.
Herpes Simplex Virus (HSV)
A study on cis-substituted cyclohexenyl and cyclohexanyl nucleosides demonstrated moderate activity against Herpes Simplex Virus type 1 (HSV-1).[1] These compounds, synthesized from (rac)-3-cyclohexene-1-carboxylic acid, represent a class of carbocyclic nucleoside analogues that can be recognized and phosphorylated by viral thymidine kinase, a crucial step for their activation and subsequent inhibition of viral DNA polymerase.
Table 1: Anti-HSV-1 Activity of Cyclohexenyl Nucleoside Derivatives
| Compound | Virus Strain | Assay | EC₅₀ (µM) | Cytotoxicity (CC₅₀ in µM) | Selectivity Index (SI) |
| Compound A (example) | HSV-1 | Plaque Reduction | 10 | >100 | >10 |
| Compound B (example) | HSV-1 | Plaque Reduction | 15 | >100 | >6.7 |
| Acyclovir (Control) | HSV-1 | Plaque Reduction | 0.1 | >20 | >200 |
Human Immunodeficiency Virus (HIV)
Certain cyclohexane derivatives have been investigated as HIV entry inhibitors. These compounds can interfere with the viral entry process by targeting key players like the CCR5 co-receptor or the gp41 fusion protein.[2] This mechanism of action is distinct from that of many existing antiretroviral drugs that target viral enzymes like reverse transcriptase or protease.
Influenza Virus
The cyclohexane ring is a core structural feature of the neuraminidase inhibitor oseltamivir (Tamiflu®), a widely used anti-influenza drug. Oseltamivir is a cyclohexene derivative that mimics the natural substrate of the viral neuraminidase, sialic acid, thereby preventing the release of new virions from infected cells.[3] The development of oseltamivir underscores the potential of cyclohexane scaffolds in designing potent enzyme inhibitors.
Coronaviruses
Recent research has explored cyclohexane-containing compounds as inhibitors of the SARS-CoV-2 main protease (Mpro or 3CLpro), an enzyme essential for viral replication.[4] Structure-based drug design has led to the identification of potent inhibitors that incorporate a cyclohexyl group to occupy a specific hydrophobic pocket in the enzyme's active site.
Mechanism of Action: A Structural Perspective
The antiviral activity of cyclohexane derivatives is intrinsically linked to their three-dimensional structure, which dictates their interaction with viral targets.
Viral Enzyme Inhibition
For many antiviral cyclohexane derivatives, the mechanism of action involves the inhibition of viral enzymes.
Caption: Mechanism of Viral Enzyme Inhibition by Cyclohexane Derivatives.
As illustrated, these compounds can bind to the active site of viral enzymes such as polymerases, proteases, or neuraminidases, thereby blocking their function and interrupting the viral life cycle.
Viral Entry Inhibition
A different class of cyclohexane derivatives acts earlier in the viral life cycle by preventing the virus from entering the host cell.
Caption: Mechanism of Viral Entry Inhibition.
These molecules can bind to viral surface proteins or host cell receptors, preventing the initial attachment or the subsequent fusion of viral and cellular membranes.
Experimental Protocols
To facilitate further research in this area, detailed protocols for key antiviral assays are provided below.
Plaque Reduction Assay
This assay is a gold standard for quantifying the inhibition of viral replication.
Protocol:
-
Cell Seeding: Seed susceptible host cells in 6-well plates and grow to confluence.
-
Compound Dilution: Prepare serial dilutions of the test compounds in a cell culture medium.
-
Virus Infection: Infect the confluent cell monolayers with a known titer of the virus in the presence of varying concentrations of the test compounds.
-
Adsorption: Incubate for 1-2 hours to allow for viral adsorption.
-
Overlay: Remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) mixed with the corresponding compound concentrations.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-5 days).
-
Staining and Counting: Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.
-
Data Analysis: Calculate the percentage of plaque reduction compared to the untreated virus control to determine the EC₅₀ value.
Neuraminidase Inhibition Assay
This assay is specific for influenza virus and measures the inhibition of its neuraminidase activity.
Protocol:
-
Reagent Preparation: Prepare a fluorescent substrate (e.g., MUNANA) and a panel of neuraminidase inhibitors, including the test compounds and a positive control (e.g., oseltamivir).
-
Enzyme Reaction: In a 96-well plate, mix the influenza virus (as the source of neuraminidase) with serial dilutions of the test compounds.
-
Substrate Addition: Add the fluorescent substrate to initiate the enzymatic reaction.
-
Incubation: Incubate at 37°C for a defined period.
-
Reaction Termination: Stop the reaction by adding a stop solution.
-
Fluorescence Reading: Measure the fluorescence intensity using a plate reader.
-
Data Analysis: Calculate the percentage of neuraminidase inhibition and determine the IC₅₀ value.
Conclusion and Future Directions
While the direct exploration of this compound derivatives as antiviral agents is an area ripe for investigation, the broader class of cyclohexane-based compounds has demonstrated significant promise. The structural versatility of the cyclohexane scaffold allows for its adaptation to target a variety of viral proteins and processes. Future research should focus on the synthesis and screening of novel this compound derivatives against a wide range of viruses. Structure-activity relationship (SAR) studies, guided by computational modeling, will be crucial in optimizing the potency and selectivity of these compounds. Furthermore, elucidating their precise mechanisms of action will pave the way for the development of the next generation of effective antiviral therapies.
References
- 1. Synthesis and antiviral evaluation of cis-substituted cyclohexenyl and cyclohexanyl nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel drug classes: entry inhibitors [enfuvirtide, chemokine (C-C motif) receptor 5 antagonists] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antiviral agents active against influenza A viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New Antiviral Drug Candidates Targeting SARS-CoV-2 Main Protease - ChemistryViews [chemistryviews.org]
The Unsung Hero of Rigorous Science: A Guide to 1,3,5-Cyclohexanetriol as a Negative Control
In the landscape of biological assays, the pursuit of clean, interpretable data is paramount. Every experiment, from high-throughput drug screening to fundamental mechanistic studies, hinges on the integrity of its controls. While positive controls validate an assay's responsiveness, the often-underestimated negative control is the bedrock of confidence in our results, defining the baseline against which all other measurements are judged. This guide provides an in-depth technical comparison of 1,3,5-cyclohexanetriol as a superior negative control, contrasting it with commonly used but potentially confounding alternatives.
The Critical Role of a True Negative Control
A negative control is intended to produce no response, or a baseline response, in a biological assay. Its purpose is to account for non-specific effects of the assay components and the experimental environment. An ideal negative control should be structurally related to the experimental compounds but devoid of the specific biological activity being investigated. This is where the choice of a negative control becomes a critical experimental decision. The use of a vehicle control, such as DMSO, is standard practice; however, a structural analogue that is biologically inert provides a more rigorous control for potential off-target effects.
This compound: A Chemically Sound Choice for Inertness
This compound, a polyol with the chemical formula C₆H₁₂O₃, presents itself as an excellent candidate for a negative control in a wide array of biological assays.[1][2][3] Its key attributes are rooted in its chemical simplicity and stability.
-
Structural Simplicity and Lack of Reactive Moieties: The cyclohexane backbone with three hydroxyl groups is a stable and relatively unreactive scaffold in biological systems. It lacks the aromaticity and potential for quinone formation seen in compounds like phloroglucinol, which can lead to redox cycling and other off-target effects.
-
High Polarity and Aqueous Solubility: Its polyol nature renders it highly soluble in aqueous buffers used in most biological assays, minimizing the need for high concentrations of organic solvents that can independently affect cellular health and enzyme activity.[4]
-
Stereoisomeric Purity: this compound exists as stereoisomers (cis and trans), and the use of a specific, purified isomer can ensure consistency across experiments.[2]
-
Commercial Availability and Low Toxicity: The compound is readily available from various chemical suppliers, and safety data sheets indicate it is not classified as a hazardous substance, suggesting low cytotoxicity at typical working concentrations.[5][6]
The Perils of Bioactive "Controls": A Comparative Analysis
To appreciate the value of an inert control like this compound, it is essential to examine the properties of other molecules sometimes considered for this role.
Phloroglucinol (1,3,5-Trihydroxybenzene): The Biologically Active Analogue
While structurally similar to this compound, phloroglucinol's aromatic ring bestows upon it a range of biological activities that make it unsuitable as a negative control in many contexts.
-
Antioxidant and Pro-oxidant Activities: Phloroglucinol and its derivatives are well-documented as antioxidants, but they can also exhibit pro-oxidant effects, which can interfere with assays measuring oxidative stress or redox signaling.[7][8][9]
-
Enzyme Inhibition: Numerous studies have demonstrated that phloroglucinols can inhibit various enzymes.[10]
-
Signaling Pathway Modulation: Phloroglucinol has been shown to impact cellular signaling pathways, including those involved in inflammation and cell proliferation.[10][11]
-
Antimicrobial Properties: Its recognized antibacterial and antiviral properties can confound studies involving microbial systems or assays sensitive to microbial contamination.[7][8][9]
Scyllo-Inositol: The Neurologically Active Isomer
Scyllo-inositol, a stereoisomer of inositol, has gained significant attention for its potential therapeutic effects in neurodegenerative diseases, particularly Alzheimer's disease. This inherent bioactivity makes it a problematic negative control.
-
Interaction with Amyloid-Beta: Scyllo-inositol has been shown to interact with and inhibit the aggregation of amyloid-beta peptides, the hallmark of Alzheimer's disease.[12][13][14][15]
-
Cell Signaling Involvement: As an inositol isomer, there is a potential for it to interfere with the complex phosphoinositide signaling pathways, which are central to numerous cellular processes.[13][16]
The following table summarizes the key comparative points:
| Feature | This compound | Phloroglucinol | scyllo-Inositol |
| Core Structure | Saturated cyclohexane ring | Aromatic benzene ring | Saturated cyclohexane ring |
| Primary Known Bioactivity | Generally considered inert | Antioxidant, enzyme inhibitor, signaling modulator, antimicrobial[7][8][9][10][11] | Amyloid-beta aggregation inhibitor, potential signaling modulator[12][13][14][15][16] |
| Suitability as Negative Control | High | Low (potential for confounding effects) | Low to moderate (context-dependent, but risky) |
| Redox Activity | Low | High (antioxidant/pro-oxidant) | Low |
| Toxicity Profile | Low[5][6] | Dose-dependent cytotoxicity reported | Generally low, but biologically active |
Experimental Workflow: Employing this compound in a Cell Viability Assay
To illustrate the practical application of this compound as a negative control, a detailed protocol for a standard MTS cell viability assay is provided below. The rationale for including this compound is to control for any non-specific effects of a small, polyhydroxylated cyclic molecule on cell metabolism.
Experimental Design Logic
The following diagram illustrates the logical flow of a well-controlled experiment using this compound.
Caption: Logical workflow for a cell-based assay incorporating this compound as a negative control.
Step-by-Step Protocol: MTS Cell Viability Assay
This protocol is adapted from standard procedures for MTS assays.[17][18][19]
1. Cell Seeding:
- Culture cells to ~80% confluency.
- Trypsinize and resuspend cells in fresh culture medium.
- Perform a cell count and dilute the cell suspension to the desired seeding density (e.g., 1 x 10⁵ cells/mL).
- Seed 100 µL of the cell suspension into each well of a 96-well plate.
- Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
2. Compound Preparation and Treatment:
- Prepare a stock solution of this compound in sterile PBS or culture medium at a high concentration (e.g., 100 mM).
- Prepare serial dilutions of your test compound, positive control (e.g., a known cytotoxic agent), and the this compound negative control in culture medium. The final concentration of the vehicle (e.g., DMSO) should be consistent across all wells.[20]
- Carefully remove the culture medium from the wells and replace it with 100 µL of the medium containing the respective compounds:
- Vehicle Control: Medium with the same concentration of vehicle as the test compounds.
- Negative Control: Medium with this compound at the highest concentration used for the test compounds.
- Positive Control: Medium with a known cytotoxic agent.
- Test Compound: Medium with the test compound at various concentrations.
- Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
3. MTS Reagent Addition and Incubation:
- Prepare the MTS reagent according to the manufacturer's instructions.
- Add 20 µL of the MTS reagent to each well.
- Incubate the plate for 1-4 hours at 37°C in a humidified 5% CO₂ incubator. The incubation time should be optimized for the cell line being used.
4. Absorbance Measurement:
- Gently mix the contents of the wells.
- Measure the absorbance at 490 nm using a microplate reader.
5. Data Analysis:
- Subtract the average absorbance of the no-cell control wells (if included) from all other absorbance readings.
- Normalize the data to the vehicle control, which represents 100% cell viability.
- The viability of cells treated with this compound should be close to 100%, indicating no significant effect on cell metabolism. Any deviation would suggest a non-specific effect of this class of molecule under the assay conditions.
Expected Data and Interpretation
The following table illustrates hypothetical data from the described MTS assay, highlighting the role of this compound as a negative control.
| Treatment | Concentration | Normalized Cell Viability (%) | Interpretation |
| Vehicle (DMSO) | 0.1% | 100 ± 5 | Baseline cell viability |
| This compound | 100 µM | 98 ± 6 | No significant effect on viability, confirming its inert nature |
| Positive Control (Staurosporine) | 1 µM | 15 ± 4 | Assay is responsive to cytotoxic agents |
| Test Compound A | 10 µM | 52 ± 7 | Test compound exhibits cytotoxic effects |
| Phloroglucinol (as a comparison) | 100 µM | 85 ± 8 | Potential for slight cytotoxicity or metabolic alteration |
| scyllo-Inositol (as a comparison) | 100 µM | 95 ± 5 | Likely inert in this context, but with known bioactivity in other assays |
Conclusion: Elevating Experimental Rigor
The choice of a negative control is not a trivial matter. While vehicle controls are essential, the inclusion of a structurally related but biologically inert compound like this compound provides a higher level of experimental rigor. By demonstrating that a molecule with similar physical properties to the test compounds does not elicit a biological response, researchers can have greater confidence that the observed effects are specific to the unique chemical features of their compounds of interest. In an era where reproducibility and the validity of scientific findings are under increasing scrutiny, the thoughtful selection and implementation of robust controls, including the often-overlooked inert structural analogue, is a cornerstone of high-quality, impactful research.
References
- 1. Cas 2041-15-8,this compound | lookchem [lookchem.com]
- 2. This compound | 2041-15-8 | TCI Deutschland GmbH [tcichemicals.com]
- 3. scbt.com [scbt.com]
- 4. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Antiviral and antibacterial properties of phloroglucinols: a review on naturally occurring and (semi)synthetic derivatives with potential therapeutic interest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. nbinno.com [nbinno.com]
- 12. scyllo-Inositol, preclinical, and clinical data for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. neurology.org [neurology.org]
- 14. Properties of scyllo-inositol as a therapeutic treatment of AD-like pathology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. austinpublishinggroup.com [austinpublishinggroup.com]
- 16. mdpi.com [mdpi.com]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. creative-bioarray.com [creative-bioarray.com]
- 19. benchchem.com [benchchem.com]
- 20. MTT assay positive and negative control - MTT, Proliferation and Cytotoxicity Assay [protocol-online.org]
A Comparative Guide to the Enzyme Inhibitory Activity of 1,3,5-Cyclohexanetriol and Its Analogues
This guide provides an in-depth comparison of the enzyme inhibitory activity of 1,3,5-cyclohexanetriol and its structural analogues. Designed for researchers, scientists, and drug development professionals, this document synthesizes key experimental data, outlines detailed protocols, and explores the structure-activity relationships that govern the inhibitory potential of this class of compounds. Our focus will be primarily on α-glucosidase, a key enzyme in carbohydrate metabolism and a therapeutic target for type 2 diabetes, as this is where the most significant research on related compounds has been concentrated.
Introduction: The Therapeutic Potential of Polyhydroxylated Cyclohexanes
Polyhydroxylated compounds, characterized by multiple hydroxyl groups, are a well-established class of enzyme inhibitors. Their structural similarity to monosaccharides allows them to interact with the active sites of carbohydrate-processing enzymes, such as glycosidases. This compound, a simple polyhydroxylated cyclohexane, serves as a foundational scaffold for a diverse range of analogues with potential therapeutic applications. The strategic modification of its hydroxyl groups and the introduction of other functionalities can significantly enhance its affinity and selectivity for specific enzyme targets.
α-Glucosidase, an enzyme located in the brush border of the small intestine, is responsible for the hydrolysis of oligosaccharides into glucose.[1] Inhibition of this enzyme delays carbohydrate digestion and absorption, leading to a reduction in postprandial blood glucose levels.[1][2] This mechanism of action forms the basis for the clinical use of α-glucosidase inhibitors in the management of type 2 diabetes mellitus. While existing drugs like acarbose are effective, the search for novel inhibitors with improved efficacy and fewer side effects continues, with polyhydroxylated cyclohexanes representing a promising area of exploration.[2][3]
Comparative Analysis of Enzyme Inhibitory Activity
While direct and extensive enzyme inhibitory data for the parent this compound is limited in publicly accessible literature, the inhibitory activities of its more complex analogues provide valuable insights into the structure-activity relationships (SAR) of this compound class. The following table summarizes the α-glucosidase inhibitory activity of selected cyclohexanetriol analogues and related polyhydroxylated cyclohexane derivatives.
Table 1: α-Glucosidase Inhibitory Activity of this compound Analogues and Related Compounds
| Compound/Analogue | Target Enzyme | IC50 Value (µM) | Reference Compound | IC50 Value (µM) | Source |
| Polyhydroquinoline Derivatives | α-Glucosidase | 0.56 - 21.37 | Acarbose | 873.34 | [4] |
| Azinane-Triazole Derivatives | α-Glucosidase | 36.74 - >500 | Acarbose | 375.82 | [5] |
| Cycloartane-Type Triterpenes | α-Glucosidase | 2.46 - 10.72 | (-)-Epicatechin | 1991.1 | [1] |
| Flavonoids | α-Glucosidase | 1 - 81 | - | - | [6] |
| 1,3,4-Thiadiazole Derivatives | α-Glucosidase | 3,660 - >10,000 | Acarbose | 13,880 | [7] |
Note: The IC50 values are highly dependent on the specific assay conditions, including enzyme and substrate concentrations, and the source of the enzyme.
From the available data, a clear trend emerges: the introduction of more complex and varied substituents to the cyclohexane ring generally leads to a significant increase in α-glucosidase inhibitory activity compared to simple polyhydroxylated cyclohexanes. For instance, highly substituted polyhydroquinoline derivatives exhibit potent inhibition, with some compounds having IC50 values in the sub-micromolar range, far exceeding the potency of the standard drug, acarbose.[4] This suggests that while the basic cyclohexanetriol scaffold provides a foundation for enzyme interaction, additional functionalities are crucial for high-affinity binding.
Experimental Protocols: A Guide to Assessing α-Glucosidase Inhibition
To ensure the reproducibility and validity of enzyme inhibition studies, a well-defined and standardized experimental protocol is essential. The following section details a robust in vitro assay for determining the α-glucosidase inhibitory activity of test compounds.
In Vitro α-Glucosidase Inhibition Assay
This assay is based on the spectrophotometric determination of the product formed from the enzymatic cleavage of a chromogenic substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG).[8][9][10]
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae (e.g., Sigma-Aldrich, G5003)
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) (e.g., Sigma-Aldrich, N1377)
-
Test compounds (this compound and its analogues)
-
Acarbose (positive control)
-
Potassium phosphate buffer (0.1 M, pH 6.8)
-
Sodium carbonate (Na₂CO₃) solution (0.2 M)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Solutions:
-
Dissolve the α-glucosidase enzyme in potassium phosphate buffer to a final concentration of 0.5 U/mL.
-
Dissolve pNPG in potassium phosphate buffer to a final concentration of 5 mM.
-
Dissolve the test compounds and acarbose in DMSO to prepare stock solutions (e.g., 10 mM). Prepare serial dilutions in potassium phosphate buffer to achieve the desired final concentrations.
-
-
Assay in 96-Well Plate:
-
Add 50 µL of potassium phosphate buffer to each well of a 96-well plate.
-
Add 10 µL of the test compound solution (or DMSO for the control and acarbose for the positive control) to the respective wells.
-
Add 20 µL of the α-glucosidase solution to each well and pre-incubate the mixture at 37°C for 15 minutes.
-
Initiate the reaction by adding 20 µL of the pNPG solution to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding 50 µL of the sodium carbonate solution to each well.
-
-
Measurement and Calculation:
-
Measure the absorbance of each well at 405 nm using a microplate reader.
-
The percentage of inhibition is calculated using the following formula: % Inhibition = [ (A_control - A_sample) / A_control ] x 100 Where:
-
A_control is the absorbance of the control (enzyme + buffer + DMSO).
-
A_sample is the absorbance of the sample (enzyme + buffer + test compound).
-
-
The IC50 value (the concentration of the inhibitor required to inhibit 50% of the enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Kinetic Analysis of Enzyme Inhibition
To understand the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive), kinetic studies are performed. This involves measuring the initial reaction rates at various substrate and inhibitor concentrations.
Procedure:
-
Perform the α-glucosidase inhibition assay as described above, but with varying concentrations of both the substrate (pNPG) and the inhibitor.
-
Measure the initial reaction velocity (v) for each combination of substrate and inhibitor concentration.
-
Plot the data using Lineweaver-Burk or Dixon plots to determine the mode of inhibition.[2][11][12]
-
Lineweaver-Burk Plot: A plot of 1/v versus 1/[S] (substrate concentration). Changes in the Vmax (y-intercept) and Km (x-intercept) in the presence of the inhibitor indicate the type of inhibition.[2][11]
-
Dixon Plot: A plot of 1/v versus inhibitor concentration [I] at different fixed substrate concentrations. The intersection of the lines can reveal the inhibition constant (Ki) and the type of inhibition.[12]
Visualizing Experimental Workflows and Inhibition Mechanisms
To further clarify the experimental process and the underlying biochemical principles, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for the in vitro α-glucosidase inhibition assay.
Caption: Mechanisms of competitive and non-competitive enzyme inhibition.
Conclusion and Future Directions
The exploration of this compound and its analogues as enzyme inhibitors reveals a promising landscape for the development of novel therapeutic agents. While the parent compound likely possesses weak inhibitory activity, its derivatives, particularly those with more complex substitutions, have demonstrated significant potential as α-glucosidase inhibitors. The structure-activity relationships highlighted in this guide underscore the importance of targeted chemical modifications to enhance potency and selectivity.
Future research should focus on the systematic synthesis and evaluation of a broader range of this compound analogues to further elucidate the key structural features required for potent enzyme inhibition. Additionally, expanding the screening of these compounds against a wider panel of enzymes will be crucial for identifying new therapeutic targets and applications. The combination of robust in vitro assays, detailed kinetic studies, and computational modeling will be instrumental in advancing our understanding of this versatile class of molecules and their potential to address unmet medical needs.
References
- 1. α-Glucosidase Inhibitory Activity of Cycloartane-Type Triterpenes Isolated from Indonesian Stingless Bee Propolis and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medschoolcoach.com [medschoolcoach.com]
- 3. A review of alpha-glucosidase inhibitors from plants as potential candidates for the treatment of type-2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bio-Oriented Synthesis of Novel Polyhydroquinoline Derivatives as α-Glucosidase Inhibitor for Management of Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, Computational Study, and In Vitro α-Glucosidase Inhibitory Action of 1,3,4-Thiadiazole Derivatives of 3-Aminopyridin-2(1H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. protocols.io [protocols.io]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Lineweaver–Burk plot - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Structure-Activity Relationship of 1,3,5-Cyclohexanetriol Derivatives
Unlocking Therapeutic Potential Through Strategic Molecular Modifications
For researchers and drug development professionals, the cyclohexane scaffold represents a versatile platform for the design of novel therapeutic agents. Among its many forms, the 1,3,5-cyclohexanetriol core offers a unique three-dimensional arrangement of hydroxyl groups, providing a rich foundation for exploring structure-activity relationships (SAR). This guide delves into the critical aspects of how modifications to this scaffold influence biological activity, with a particular focus on the development of anticancer agents. By understanding the intricate interplay between molecular structure and biological function, we can rationally design more potent and selective drug candidates.
This guide will navigate through the key structural modifications of this compound derivatives and their impact on biological activity, supported by experimental data and detailed protocols. We will explore how systematic changes to the core structure can lead to significant improvements in therapeutic efficacy.
The Core Principle: How Structural Modifications Dictate Biological Activity
The biological activity of this compound derivatives is exquisitely sensitive to the nature and positioning of various functional groups attached to the cyclohexane ring. The three hydroxyl groups serve as key hydrogen bond donors and acceptors, enabling interactions with biological targets such as enzymes and receptors. The core of SAR studies lies in systematically altering the scaffold to optimize these interactions and enhance desired biological effects while minimizing off-target toxicity.[1][2]
A crucial aspect of SAR is understanding the quantitative relationship between the physicochemical properties of the derivatives and their biological activity, a field known as Quantitative Structure-Activity Relationship (QSAR).[1][2][3][4] By analyzing parameters such as lipophilicity, electronic effects, and steric factors, we can build predictive models to guide the design of new, more potent analogs.
Below is a diagram illustrating the general workflow for a typical SAR study, from initial lead identification to the development of optimized drug candidates.
Caption: A typical workflow for a Structure-Activity Relationship (SAR) study.
Case Study: Anticancer Activity of Cyclohexane-1,2,3,5-tetrol Analogs
A pertinent example that sheds light on the SAR of cyclohexane-based structures is a study on cyclohexane-1,2,3,5-tetrol analogs, which are closely related to the 1,3,5-triol scaffold. In this study, a series of ten analogs were synthesized and evaluated for their anticancer activity.[5][6] The core structure was modified by the introduction of a 1,3,4-thiadiazol moiety, which was found to significantly enhance the anticancer properties of the parent compound.[5][6]
The general structure of the synthesized analogs is depicted below:
General Structure: {5-[(E)-benzylidene amino]-1,3,4-thiadiazol-2-yl} cyclohexane-1,2,3,5-tetrol
The key modifications were made to the benzylidene group, with different substituents (R) being introduced to probe the effects of electronic and steric factors on cytotoxicity.
Key Findings from the SAR Study:
The study revealed that the nature of the substituent on the benzylidene ring played a critical role in determining the anticancer potency of the derivatives. The results, summarized in the table below, provide valuable insights into the SAR of this class of compounds.
| Compound | Substituent (R) | IC50 (µM) against MCF-7 Cells | Key Observations |
| 5a | 4-OCH3 | >100 | Electron-donating group leads to low activity. |
| 5c | 4-Cl | 11.2 | Electron-withdrawing group enhances activity. |
| 5f | 2,4-diCl | 9.8 | Multiple electron-withdrawing groups further increase potency. |
| 5g | 4-NO2 | 10.5 | Strong electron-withdrawing group leads to high activity. |
| 5j | 3-Br | 12.1 | Halogen substitution at the meta position is well-tolerated. |
Data sourced from: Synthesis and Biological Evaluation of Cyclohexane-1,2,3,5-Tetrol Analogs as Potential Lead Candidates for Cancer Therapy.[5][6]
From this data, we can deduce the following SAR principles for this class of compounds:
-
Electronic Effects: The presence of electron-withdrawing groups (e.g., -Cl, -NO2, -Br) on the phenyl ring generally leads to higher anticancer activity. This suggests that the electronic nature of the substituent influences the interaction of the molecule with its biological target.
-
Steric Factors: The position of the substituent also matters. For instance, di-substitution with chlorine at the 2 and 4 positions resulted in one of the most potent compounds, indicating that the size and shape of the molecule are important for optimal binding.
-
The Thiadiazole Moiety: The incorporation of the 1,3,4-thiadiazole ring was a critical design element that conferred significant anticancer activity to the cyclohexane-tetrol scaffold.[5][6]
These findings underscore the importance of systematic modification and testing in elucidating the SAR of a compound series.
Below is a hypothetical signaling pathway that could be targeted by these anticancer derivatives, leading to apoptosis.
Caption: A simplified diagram of a potential mechanism of action.
Experimental Protocols for Biological Evaluation
To ensure the reliability and reproducibility of SAR studies, it is essential to employ robust and well-validated experimental protocols. Here, we provide a detailed methodology for two key assays commonly used in the evaluation of anticancer agents.
Sulforhodamine B (SRB) Assay for Cytotoxicity
The SRB assay is a colorimetric assay used to determine cell density, based on the measurement of cellular protein content. It is a reliable and sensitive method for evaluating the cytotoxic effects of chemical compounds on cultured cells.
Principle: Sulforhodamine B is a bright pink aminoxanthene dye that binds to basic amino acids in cellular proteins under mildly acidic conditions. The amount of bound dye is proportional to the total protein mass, which is related to the cell number.
Step-by-Step Protocol:
-
Cell Seeding: Plate cells in a 96-well microtiter plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Add various concentrations of the test compounds (e.g., this compound derivatives) to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Cell Fixation: Gently remove the medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.
-
Washing: Wash the plates five times with slow-running tap water to remove the TCA.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Washing: Quickly wash the plates five times with 1% (v/v) acetic acid to remove unbound dye.
-
Dye Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
In Vitro Enzyme Inhibition Assay (General Protocol)
Many this compound derivatives may exert their biological effects by inhibiting specific enzymes. This general protocol can be adapted for various enzyme inhibition assays.
Principle: The activity of an enzyme is measured by monitoring the rate of conversion of a substrate to a product. The inhibitory effect of a compound is determined by measuring the reduction in the enzyme's activity in the presence of the compound.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare a buffer solution appropriate for the enzyme of interest, the enzyme solution, the substrate solution, and solutions of the test compounds at various concentrations.
-
Assay Setup: In a 96-well plate, add the buffer, the enzyme solution, and the test compound or vehicle control.
-
Pre-incubation: Pre-incubate the mixture for a specific period (e.g., 15 minutes) at the optimal temperature for the enzyme to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Initiate the enzymatic reaction by adding the substrate to all wells.
-
Kinetic Measurement: Immediately begin measuring the change in absorbance or fluorescence over time using a microplate reader. The wavelength will depend on the specific substrate and product.
-
Data Analysis: Calculate the initial reaction velocity (rate) for each concentration of the inhibitor. Plot the percentage of inhibition versus the inhibitor concentration to determine the IC50 value.
Conclusion and Future Directions
The this compound scaffold holds significant promise for the development of novel therapeutic agents. As demonstrated by the SAR of related cyclohexane-tetrol analogs, systematic modifications to this core structure can lead to the discovery of potent and selective compounds with promising anticancer activity. The key to success lies in a rational and iterative approach to drug design, guided by a deep understanding of the principles of SAR.
Future research in this area should focus on:
-
Exploring a wider range of substituents to further probe the electronic and steric requirements for optimal activity.
-
Investigating different heterocyclic linkers to enhance the drug-like properties of the derivatives.
-
Elucidating the precise mechanism of action of the most potent compounds to identify their molecular targets.
-
Utilizing computational tools , such as molecular docking and QSAR modeling, to accelerate the design and optimization process.[5]
By combining synthetic chemistry, biological evaluation, and computational modeling, we can continue to unlock the full therapeutic potential of this compound derivatives and contribute to the development of the next generation of innovative medicines.
References
- 1. Quantitative structure–activity relationship - Wikipedia [en.wikipedia.org]
- 2. ijpsr.com [ijpsr.com]
- 3. Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative structure–activity relationship-based computational approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Evaluation of Cyclohexane-1,2,3,5-Tetrol Analogs as Potential Lead Candidates for Cancer Thera… [ouci.dntb.gov.ua]
- 6. eurekaselect.com [eurekaselect.com]
In Vitro Validation of 1,3,5-Cyclohexanetriol-Based Antiviral Compounds: A Comparative Guide
This guide provides an in-depth technical comparison for the in vitro validation of antiviral compounds based on the 1,3,5-cyclohexanetriol scaffold. We will explore the rationale behind experimental designs, compare the performance of these compounds with established antiviral agents, and provide detailed protocols for essential validation assays. This document is intended for researchers, scientists, and drug development professionals actively engaged in the discovery of novel antiviral therapeutics.
The this compound Scaffold: A Versatile Starting Point for Antiviral Drug Discovery
The this compound core is a polyhydroxylated cycloalkane that presents a stereochemically rich and versatile scaffold for the synthesis of diverse bioactive molecules.[1][2] Its chair-like conformation allows for the precise spatial orientation of functional groups, making it an attractive starting point for the design of compounds that can fit into the active sites of viral enzymes. While not an antiviral agent in its native form, its derivatives have shown significant promise, most notably as carbocyclic nucleoside analogs and as key precursors in the synthesis of neuraminidase inhibitors.
One of the most compelling arguments for the utility of the cyclohexanetriol scaffold in antiviral research is its role in the synthesis of Oseltamivir (Tamiflu®), a widely used neuraminidase inhibitor for the treatment of influenza A and B viruses.[3][4] The cyclohexene ring of Oseltamivir, which mimics the oxonium cation transition state of the neuraminidase-catalyzed cleavage of sialic acid, can be synthesized from precursors derived from cyclohexanetriol.[5] This structural relationship provides a strong rationale for exploring other this compound-based compounds as potential neuraminidase inhibitors and as inhibitors of other viral targets.
Furthermore, the broader class of cyclohexanyl and cyclohexenyl nucleosides, which can be derived from cyclohexanetriol-like precursors, has demonstrated antiviral activity against a range of viruses beyond influenza, including Herpes Simplex Virus (HSV) and Coxsackie viruses.[6] This suggests that the this compound scaffold is not limited to a single viral target and holds potential for the development of broad-spectrum antiviral agents.
Comparative In Vitro Efficacy: Benchmarking Against a Gold Standard
To establish the therapeutic potential of novel this compound-based compounds, it is crucial to benchmark their in vitro efficacy against established antiviral drugs targeting the same virus or viral enzyme. For influenza, the neuraminidase inhibitors Oseltamivir and Zanamivir (Relenza®) serve as the gold standard for comparison.
Neuraminidase Inhibition Profile
The primary mechanism of action for Oseltamivir and Zanamivir is the inhibition of the viral neuraminidase (NA) enzyme, which is essential for the release of progeny virions from infected cells.[7][8] The efficacy of NA inhibitors is typically quantified by the 50% inhibitory concentration (IC50), which is the drug concentration required to inhibit 50% of the NA enzyme's activity in a biochemical assay.
| Compound | Virus Subtype | Mean IC50 (nM) | Reference(s) |
| Oseltamivir Carboxylate | Influenza A/H1N1 | 1.34 | [6] |
| Influenza A/H3N2 | 0.67 | [6] | |
| Influenza B | 13.0 | [6] | |
| Zanamivir | Influenza A/H1N1 | 0.92 | [6] |
| Influenza A/H3N2 | 2.28 | [6] | |
| Influenza B | 4.19 | [6] |
Note: IC50 values can vary depending on the specific viral strain and the assay conditions used.
When evaluating novel this compound derivatives as potential neuraminidase inhibitors, a direct comparison of their IC50 values against those of Oseltamivir and Zanamivir provides a clear measure of their relative potency.
Cell-Based Antiviral Activity
While biochemical assays are essential for determining target engagement, cell-based assays are critical for evaluating a compound's overall antiviral efficacy in a biological context. The 50% effective concentration (EC50) is the concentration of a drug that inhibits 50% of viral replication in cell culture.
| Compound | Virus Subtype | Host Cell Line | EC50 (µM) | Reference(s) |
| Oseltamivir Carboxylate | Influenza A/H1N1 | MDCK | ~0.41 | [9] |
| Zanamivir | Influenza A (H9N2) | MDCK | 8.5 - 14.0 | [10] |
| Cyclohexanyl Nucleoside Analog | HSV-1 | Vero | Moderate Activity | [6] |
| Carbocyclic Nucleoside Analog | Coxsackie B4 | - | Moderate Activity | [11] |
Note: EC50 values are highly dependent on the cell line, multiplicity of infection (MOI), and the specific assay used (e.g., plaque reduction, yield reduction).
Essential In Vitro Validation Assays: A Step-by-Step Guide
A rigorous in vitro validation pipeline is essential to characterize the antiviral potential and therapeutic window of any new compound. This involves a series of assays to determine cytotoxicity, antiviral efficacy, and, where possible, the mechanism of action.
Cytotoxicity Assay (MTT Assay)
Before assessing antiviral activity, it is imperative to determine the cytotoxicity of the compound to the host cells. This ensures that any observed reduction in viral replication is due to a specific antiviral effect and not simply because the cells are dying. The MTT assay is a widely used colorimetric assay to measure cellular metabolic activity as an indicator of cell viability.[2][11]
Principle: Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells and can be quantified spectrophotometrically after solubilization.
Detailed Protocol:
-
Cell Seeding: Seed a 96-well plate with host cells (e.g., Madin-Darby Canine Kidney (MDCK) for influenza, Vero for HSV) at a density that will result in a confluent monolayer after 24 hours of incubation.
-
Compound Dilution: Prepare serial dilutions of the this compound-based compound in cell culture medium.
-
Treatment: Remove the growth medium from the cells and add the compound dilutions to the wells in triplicate. Include a "cells only" control (no compound) and a "medium only" background control.
-
Incubation: Incubate the plate for the same duration as the planned antiviral assay (e.g., 48-72 hours).
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well.
-
Incubation: Incubate the plate for 3-4 hours at 37°C to allow for formazan crystal formation.
-
Solubilization: Carefully remove the MTT-containing medium and add 100 µL of a solubilization solution (e.g., DMSO or a 1:1 mixture of isopropanol and 1N HCl) to each well to dissolve the formazan crystals.[5]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the 50% cytotoxic concentration (CC50), which is the concentration of the compound that reduces cell viability by 50% compared to the untreated control.
Visualization of the MTT Assay Workflow:
Plaque Reduction Assay
The plaque reduction assay is a gold-standard method for quantifying the infectivity of lytic viruses and evaluating the efficacy of antiviral compounds.
Principle: A confluent monolayer of host cells is infected with a known amount of virus in the presence of varying concentrations of the test compound. The cells are then covered with a semi-solid overlay (e.g., agarose) to restrict the spread of progeny virions. Each infectious viral particle creates a localized area of cell death, or "plaque," which can be visualized by staining. The reduction in the number of plaques in the presence of the compound is a measure of its antiviral activity.
Detailed Protocol:
-
Cell Seeding: Seed 6-well or 12-well plates with host cells to form a confluent monolayer.
-
Compound and Virus Preparation: Prepare serial dilutions of the test compound. Mix each dilution with a constant amount of virus (e.g., 100 plaque-forming units, PFU).
-
Infection: Remove the growth medium from the cell monolayers and inoculate with the virus-compound mixtures. Include a "virus only" control.
-
Adsorption: Incubate the plates for 1-2 hours at 37°C to allow the virus to adsorb to the cells.
-
Overlay: Remove the inoculum and overlay the cells with a semi-solid medium (e.g., 0.5% agarose in culture medium) containing the corresponding concentrations of the test compound.
-
Incubation: Incubate the plates for 2-3 days, or until plaques are visible.
-
Plaque Visualization: Fix the cells (e.g., with 10% formalin) and stain with a solution such as 0.1% crystal violet. Plaques will appear as clear zones in the stained cell monolayer.
-
Data Analysis: Count the number of plaques in each well and calculate the EC50 value, the concentration of the compound that reduces the number of plaques by 50% compared to the "virus only" control.
Visualization of the Plaque Reduction Assay Workflow:
Virus Yield Reduction Assay
The virus yield reduction assay is a powerful technique that measures the effect of an antiviral compound on the production of new infectious virus particles.[2][11]
Principle: Host cells are infected with a virus in the presence of different concentrations of the test compound. After a single round of viral replication, the supernatant (containing progeny virus) is collected. The amount of infectious virus in the supernatant is then quantified by titrating it on fresh cell monolayers, typically using a plaque assay or a TCID50 (50% tissue culture infectious dose) assay.
Detailed Protocol:
-
Infection and Treatment: Seed cells in a multi-well plate. Infect the cells with the virus at a defined multiplicity of infection (MOI). After a 1-hour adsorption period, wash the cells and add fresh medium containing serial dilutions of the test compound.
-
Incubation: Incubate the plates for a full viral replication cycle (e.g., 24-48 hours).
-
Harvest: Collect the supernatant from each well.
-
Titration of Progeny Virus: Perform serial dilutions of the collected supernatants and use these dilutions to infect fresh monolayers of host cells in a 96-well plate (for TCID50) or larger format plates (for plaque assay).
-
Quantification: After the appropriate incubation period, determine the viral titer for each sample by counting plaques or by calculating the TCID50.
-
Data Analysis: Plot the reduction in viral titer as a function of compound concentration and determine the EC90, the concentration of the compound that reduces the viral yield by 90% (1 log10).
Neuraminidase Inhibition Assay
For compounds hypothesized to act as neuraminidase inhibitors, a specific biochemical assay is essential to confirm this mechanism of action.
Principle: This is a fluorescence-based assay that uses a synthetic substrate, 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA). The viral neuraminidase cleaves MUNANA, releasing the fluorescent product 4-methylumbelliferone (4-MU). The inhibitory effect of a compound is determined by its ability to reduce the generation of this fluorescent signal.
Detailed Protocol:
-
Reagent Preparation: Prepare master stocks of the test compounds and control inhibitors (e.g., Oseltamivir carboxylate, Zanamivir) at a high concentration (e.g., 300 µM).
-
Compound Dilution: Prepare serial dilutions of the compounds in an appropriate assay buffer.
-
Incubation with Virus: In a 96-well plate, mix the diluted compounds with a standardized amount of virus preparation containing active neuraminidase. Incubate at room temperature for 30-45 minutes.
-
Substrate Addition: Add the MUNANA substrate to each well and incubate at 37°C for 1 hour.
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., an ethanol/NaOH mixture).
-
Fluorescence Reading: Read the fluorescence using a fluorometer with an excitation wavelength of ~355 nm and an emission wavelength of ~460 nm.
-
Data Analysis: Calculate the IC50 value, which is the concentration of the inhibitor required to reduce neuraminidase activity by 50%.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel antiviral agents. Its proven utility in the synthesis of the neuraminidase inhibitor Oseltamivir, coupled with the observed antiviral activity of related cyclohexanyl nucleosides against other viruses, underscores its potential. A rigorous in vitro validation pipeline, as outlined in this guide, is essential for characterizing the efficacy and safety of new derivatives. By systematically evaluating cytotoxicity and antiviral activity through assays such as the MTT, plaque reduction, and virus yield reduction assays, and by comparing the results to gold-standard drugs, researchers can effectively identify and advance the most promising this compound-based compounds in the quest for new antiviral therapies.
References
- 1. Synthesis and Antiviral Activity of a Series of New Cyclohexenyl Nucleosides | Semantic Scholar [semanticscholar.org]
- 2. Synthesis of cyclopentenyl carbocyclic nucleosides as potential antiviral agents against orthopoxviruses and SARS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and antiviral evaluation of cis-substituted cyclohexenyl and cyclohexanyl nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scilit.com [scilit.com]
- 5. The antiviral activity against herpes simplex virus of the triterpenoid compounds carbenoxolone sodium and cicloxolone sodium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Conformationally Locked Carbocyclic Nucleosides Built on a 4′-Hydroxymethyl-3′-hydroxybicyclo[4.1.0]heptane Template. Stereoselective Synthesis and Antiviral Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BASE-FUNCTIONALIZED CARBOCYCLIC NUCLEOSIDES: DESIGN,SYNTHESIS AND MECHANISM OF ANTIVIRAL ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound, (1alpha,3alpha,5alpha)- | C6H12O3 | CID 230351 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Inhibitors of Yellow Fever Virus replication based on 1,3,5-triphenyl-4,5-dihydropyrazole scaffold: Design, synthesis and antiviral evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and Antiviral Activity of Substituted Quercetins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
A Head-to-Head Comparison of Synthetic Routes to 1,3,5-Cyclohexanetriol: A Guide for Researchers
Introduction
1,3,5-Cyclohexanetriol, a polyol with a cyclohexane backbone, is a molecule of significant interest across various scientific disciplines. Its stereoisomers, particularly the cis and trans forms, serve as valuable chiral scaffolds in the synthesis of enantiopure pharmaceuticals and are utilized as building blocks in supramolecular chemistry and materials science.[1] For instance, it has been explored as a precursor for biodegradable polyesters and flame retardants.[1] The distinct spatial arrangement of its three hydroxyl groups also makes it a candidate for applications in the food industry as a low-calorie sweetener and in pharmaceuticals as a drug formulation excipient.[1]
The synthetic accessibility of this compound is paramount to unlocking its full potential. A variety of synthetic strategies have been developed, each with its own set of advantages and limitations. This guide provides a comprehensive, head-to-head comparison of the most prominent synthetic routes to this compound, offering field-proven insights and experimental data to aid researchers in selecting the optimal method for their specific application.
Route 1: Catalytic Hydrogenation of Phloroglucinol
The catalytic hydrogenation of phloroglucinol (1,3,5-trihydroxybenzene) is the most established and industrially relevant method for synthesizing this compound.[1] This approach involves the reduction of the aromatic ring of phloroglucinol while preserving the hydroxyl functionalities.
Mechanism and Experimental Rationale
The reaction proceeds via the addition of hydrogen across the double bonds of the benzene ring, catalyzed by a heterogeneous metal catalyst. Ruthenium-based catalysts, particularly ruthenium on a carbon support (Ru/C), have demonstrated high efficacy for this transformation due to their excellent activity and selectivity under relatively mild conditions.[1]
The choice of catalyst and reaction conditions is critical for achieving high yields and controlling the stereochemistry of the final product. The reaction is typically carried out in a solvent such as isopropyl alcohol at elevated temperatures and hydrogen pressures.[1][2]
Caption: Catalytic hydrogenation of phloroglucinol.
Quantitative Data Summary
| Catalyst | Temperature (°C) | Pressure (Torr) | Reaction Time (h) | Yield (%) | Reference |
| 10% Ru/C | 120 | 7600.51 | 24 | 77 | [1][2] |
| Raney-nickel | 100 | 100 atm | 15 | ~40 | [3][4] |
| 5% Pd/C | - | - | - | 70-85 | [5] |
Experimental Protocol: Hydrogenation using Ru/C
-
To a high-pressure reactor, add phloroglucinol and 10% Ru/C catalyst in isopropyl alcohol.
-
Seal the reactor and purge with hydrogen gas several times.
-
Pressurize the reactor with hydrogen to 7600.51 Torr.
-
Heat the reaction mixture to 120°C and stir for 24 hours.
-
After cooling to room temperature, carefully vent the reactor and filter the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
Purify the product by recrystallization or column chromatography.
Route 2: Synthesis from Cyclohexadiene Derivatives
An alternative approach to this compound involves the functionalization of cyclohexadiene precursors. This method offers a pathway to specific stereoisomers through controlled dihydroxylation reactions.
Mechanism and Experimental Rationale
This strategy typically begins with a 1,4-cyclohexadiene derivative. A key step is the stereoselective dihydroxylation of the double bonds. One reported method involves a photooxygenation reaction followed by reduction to introduce the hydroxyl groups.[6] Another approach utilizes a trans-dihydroxylation reaction, for example, using hydrogen peroxide with a suitable catalyst.[7] The stereochemical outcome is dictated by the reagents and the reaction pathway.
References
- 1. Buy this compound | 13314-30-2 [smolecule.com]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. arkat-usa.org [arkat-usa.org]
- 5. This compound (13314-30-2) for sale [vulcanchem.com]
- 6. A novel and short synthesis of (1,4/2)-cyclohex-5-ene-triol and its conversion to (+/-)-proto-quercitol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1,3,5-Cyclohexanetriol
For the diligent researcher, scientist, and drug development professional, the integrity of your work extends beyond the benchtop; it encompasses the entire lifecycle of your materials, including their safe and compliant disposal. This guide provides a comprehensive, technically grounded framework for the proper disposal of 1,3,5-Cyclohexanetriol, ensuring the safety of your laboratory personnel and the protection of our environment. Our approach is rooted in the core principles of chemical safety and regulatory compliance, empowering you to make informed decisions.
Foundational Knowledge: Understanding this compound
This compound is a polyol, a class of organic compounds characterized by multiple hydroxyl (-OH) groups.[1] Its chemical and physical properties are pivotal in determining its potential hazards and, consequently, its appropriate disposal pathway.
| Property | Value | Significance for Disposal |
| Physical State | Solid | Low volatility, reducing inhalation risk. |
| Hazard Classification | Not considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200).[2] | Indicates a low intrinsic hazard for handling and contact. |
| Incompatible Materials | Strong oxidizing agents.[2] | Crucial for waste segregation to prevent hazardous reactions. |
| Decomposition | May release toxic fumes and irritating gases at high temperatures.[3] | Thermal disposal methods must be carefully considered and controlled. |
While this compound is not classified as a hazardous substance under OSHA's Hazard Communication Standard, it is imperative to understand that waste disposal regulations, primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA), have distinct and more stringent criteria.[4][5]
The Core of Compliance: Waste Characterization
The cornerstone of proper chemical disposal is a thorough and accurate waste characterization. This process determines whether a waste is "hazardous" or "non-hazardous" according to EPA regulations. For this compound waste, this involves a two-pronged assessment:
Is it a "Listed" Hazardous Waste?
The EPA maintains specific lists of wastes known to be hazardous (the F, K, P, and U lists).[6][7] A review of these lists confirms that This compound is not a listed hazardous waste .
Does it Exhibit a "Characteristic" of Hazardous Waste?
Even if not listed, a waste is considered hazardous if it exhibits one or more of the following characteristics:[7]
-
Ignitability: A flashpoint below 60°C. This compound has a high flash point of 154.2°C, so it is not ignitable.[1]
-
Corrosivity: A pH less than or equal to 2, or greater than or equal to 12.5. As a neutral polyol, this compound is not corrosive.
-
Reactivity: Unstable under normal conditions, may react violently with water, or generate toxic gases. This compound is stable under normal conditions.
-
Toxicity: Contains contaminants at concentrations at or above those specified in 40 CFR 261.24. While specific ecotoxicity data for this compound is limited, its chemical nature as a simple polyol suggests low toxicity.
Based on this analysis, pure, uncontaminated this compound waste is classified as non-hazardous .
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the disposal of this compound waste, guiding you from initial assessment to the final disposal route.
Caption: Decision workflow for this compound waste disposal.
Step-by-Step Disposal Protocols
Protocol 1: Disposal of Pure, Uncontaminated this compound
Given its non-hazardous nature, pure this compound can be disposed of as solid waste. However, institutional policies may vary.
-
Consult Institutional Guidelines: Always begin by reviewing your institution's specific policies for non-hazardous chemical waste disposal. Some institutions may still require it to be collected by the Environmental Health and Safety (EHS) department.
-
Containerization: Place the solid this compound in a sealed, durable container. The original product container is often suitable.
-
Labeling: Clearly label the container as "Non-Hazardous Waste: this compound". Include the date of disposal.
-
Disposal:
-
If permitted by your institution: The sealed and labeled container may be placed in the regular laboratory trash.
-
If required by your institution: Arrange for pickup by your institution's EHS or hazardous waste management team.
-
Protocol 2: Disposal of this compound in Non-Hazardous Aqueous Solutions
Aqueous solutions of this compound (e.g., in buffers) that do not contain other hazardous components can often be disposed of via the sanitary sewer.
-
Verify Non-Hazardous Nature: Confirm that no other hazardous materials are present in the solution.
-
Check Local Regulations: Consult your local wastewater authority's regulations and your institution's EHS guidelines for drain disposal. There may be concentration limits.
-
Neutralize if Necessary: If the solution is acidic or basic due to buffers, neutralize it to a pH between 6 and 9.
-
Dilution and Disposal: Flush the solution down the drain with copious amounts of cold water. This is a critical step to ensure adequate dilution.
Protocol 3: Disposal of this compound Mixed with Hazardous Waste
If this compound is part of a waste stream containing a listed or characteristic hazardous waste (e.g., dissolved in a flammable solvent), the entire mixture must be treated as hazardous waste.
-
Waste Determination: The presence of the hazardous component dictates the waste classification.
-
Containerization: Use a chemically compatible container with a secure lid. For instance, if mixed with an acid, avoid metal containers.[5]
-
Labeling: Attach a hazardous waste label to the container. List all constituents, including this compound, and their approximate percentages. Clearly indicate the hazards (e.g., "Flammable," "Corrosive").
-
Storage: Store the container in a designated Satellite Accumulation Area (SAA), ensuring it is segregated from incompatible materials.[8]
-
Disposal: Arrange for pickup by your institution's EHS or a licensed hazardous waste vendor.
Best Practices for Waste Management
The following diagram outlines the best practices for managing chemical waste in a laboratory setting, from generation to disposal.
Caption: A workflow for best practices in laboratory waste management.
Conclusion: A Commitment to Safety and Sustainability
The proper disposal of this compound, while seemingly straightforward due to its non-hazardous nature, requires a diligent and informed approach. By understanding the principles of waste characterization, following established protocols, and adhering to institutional and regulatory guidelines, you uphold the highest standards of laboratory safety and environmental stewardship. This commitment not only ensures compliance but also reinforces the trust placed in us as scientific professionals.
References
- 1. Cas 2041-15-8,this compound | lookchem [lookchem.com]
- 2. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 3. cyclohexane-1,3,5-triol [chembk.com]
- 4. sfasu.edu [sfasu.edu]
- 5. acewaste.com.au [acewaste.com.au]
- 6. epa.gov [epa.gov]
- 7. epa.gov [epa.gov]
- 8. vumc.org [vumc.org]
Navigating the Safe Handling of 1,3,5-Cyclohexanetriol: A Guide to Personal Protective Equipment and Disposal
For researchers, scientists, and drug development professionals, the meticulous handling of chemical compounds is a cornerstone of both laboratory safety and experimental integrity. This guide provides a detailed operational plan for the safe use of 1,3,5-Cyclohexanetriol, focusing on the appropriate selection and use of Personal Protective Equipment (PPE), as well as proper disposal protocols. By understanding the "why" behind each safety measure, you can foster a culture of safety and ensure the reliability of your research.
Understanding the Compound: this compound
This compound (CAS No: 2041-15-8) is a polyol with a cyclohexane backbone, characterized by the presence of three hydroxyl groups.[1][2] It typically appears as a white to almost white crystalline powder.[3][4] While some safety data sheets for specific isomers, such as cis,cis-1,3,5-Cyclohexanetriol dihydrate, do not classify it as hazardous under the 2012 OSHA Hazard Communication Standard, other sources indicate that this compound may be irritating to the eyes, respiratory system, and skin.[3][5] Given this potential for irritation, a cautious and well-defined PPE strategy is essential.
Core Principles of Protection: A Risk-Based Approach
The selection of PPE should always be guided by a thorough risk assessment of the specific procedures being undertaken. The quantity of the substance, the potential for dust generation, and the duration of handling are all critical factors to consider.
Personal Protective Equipment (PPE) for this compound
| PPE Category | Minimum Requirement | Recommended for High-Dust Operations | Rationale |
| Eye and Face Protection | Safety glasses with side shields | Chemical safety goggles or a face shield | Protects against accidental splashes and airborne particles that could cause eye irritation.[3][6] Goggles or a face shield offer enhanced protection when significant dust is anticipated. |
| Skin Protection | Nitrile or latex gloves | Chemical-resistant gloves (e.g., nitrile) and a lab coat | Prevents direct skin contact, which may cause irritation.[3] A lab coat provides an additional barrier to protect clothing and underlying skin from contamination. |
| Respiratory Protection | Not generally required for small quantities in a well-ventilated area | NIOSH-approved respirator for dusts | While not typically necessary for handling small amounts, a respirator is crucial when there is a potential for inhaling significant quantities of dust, which can irritate the respiratory system.[3][7] |
Procedural Guidance for Safe Handling
A systematic approach to handling this compound is fundamental to minimizing exposure and ensuring a safe laboratory environment.
Experimental Workflow for Handling this compound
Caption: A step-by-step workflow for the safe handling of this compound.
Operational and Disposal Plans
Proper disposal of chemical waste is not only a regulatory requirement but also a critical aspect of environmental stewardship.
Disposal Protocol
-
Waste Segregation: All disposable materials that have come into contact with this compound, including gloves, weigh boats, and contaminated paper towels, should be collected in a designated, clearly labeled hazardous waste container.
-
Chemical Waste: Unused or waste this compound should be disposed of as chemical waste. It can be sent to a licensed chemical destruction facility or undergo controlled incineration with flue gas scrubbing.[8]
-
Contaminated Containers: Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected and treated as hazardous waste. Once decontaminated, the container can be recycled or reconditioned.[8]
-
Spill Management: In the event of a spill, the area should be evacuated if necessary. For small spills of solid material, carefully sweep or vacuum the material, avoiding dust generation, and place it in a labeled container for disposal. The area should then be decontaminated.
-
Regulatory Compliance: Always adhere to local, state, and federal regulations for hazardous waste disposal.
Logical Flow for Waste Disposal Decision Making
Caption: Decision tree for the proper segregation and disposal of waste.
By adhering to these guidelines, researchers can confidently and safely handle this compound, ensuring the protection of themselves, their colleagues, and the environment. This commitment to safety is paramount in the pursuit of scientific advancement.
References
- 1. lookchem.com [lookchem.com]
- 2. This compound, (1alpha,3alpha,5alpha)- | C6H12O3 | CID 230351 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chembk.com [chembk.com]
- 4. This compound | 2041-15-8 | TCI Deutschland GmbH [tcichemicals.com]
- 5. fishersci.com [fishersci.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. echemi.com [echemi.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
